molecular formula C24H25ClN2O4 B563887 2-Methoxycarbonyl Loratadine CAS No. 860010-37-3

2-Methoxycarbonyl Loratadine

Cat. No.: B563887
CAS No.: 860010-37-3
M. Wt: 440.924
InChI Key: QCAINJLOQVFTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxycarbonyl Loratadine, also known as this compound, is a useful research compound. Its molecular formula is C24H25ClN2O4 and its molecular weight is 440.924. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 13-chloro-2-(1-ethoxycarbonylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4/c1-3-31-24(29)27-12-10-15(11-13-27)21-19-8-7-18(25)14-17(19)5-4-16-6-9-20(23(28)30-2)26-22(16)21/h6-9,14H,3-5,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAINJLOQVFTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C(=O)OC)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652634
Record name Methyl 8-chloro-11-[1-(ethoxycarbonyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860010-37-3
Record name Methyl 8-chloro-11-[1-(ethoxycarbonyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxycarbonyl Loratadine: Physicochemical Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methoxycarbonyl Loratadine, a known impurity and derivative of the second-generation antihistamine, Loratadine. The document delves into the core chemical and physical properties of this compound, outlines a plausible synthetic pathway, and details robust analytical methodologies for its identification and quantification. This guide is intended to serve as a vital resource for researchers in medicinal chemistry, drug metabolism, and pharmaceutical quality control, offering both foundational knowledge and practical, field-proven insights. All protocols and claims are substantiated with citations to authoritative sources to ensure scientific integrity.

Introduction: The Significance of this compound

Loratadine, a potent and non-sedating H1-receptor antagonist, is a widely used pharmaceutical agent for the management of allergic disorders.[1][2] The purity and impurity profile of any active pharmaceutical ingredient (API) is of paramount importance for its safety and efficacy. This compound has been identified as a process-related impurity and potential metabolite of Loratadine.[3] Its characterization is therefore critical for ensuring the quality and safety of Loratadine formulations. Understanding the chemical behavior of such derivatives is also valuable for the development of new antihistaminic agents with potentially modified pharmacokinetic or pharmacodynamic profiles.

This guide provides a detailed exploration of this compound, moving beyond a simple data sheet to explain the causality behind its chemical properties and the logic of the presented analytical methods.

Physicochemical Properties: A Quantitative Overview

The fundamental chemical and physical properties of this compound determine its behavior in both chemical reactions and biological systems. These properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name Methyl 8-chloro-11-(1-(ethoxycarbonyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo[4][5]cyclohepta[1,2-b]pyridine-2-carboxylate[3]
CAS Number 860010-37-3[3]
Molecular Formula C24H25ClN2O4[3]
Molecular Weight 440.92 g/mol [3]
Appearance Tan Solid[6]
Melting Point 145-148°C[7]
Solubility Soluble in Chloroform, Dichloromethane, Methanol[7]
Storage 2-8°C Refrigerator[6]

These properties indicate a molecule with moderate polarity, consistent with its solubility in various organic solvents. The specified storage conditions suggest that the compound may be susceptible to degradation at higher temperatures.

Chemical Structure

The molecular architecture of this compound is central to its chemical reactivity and biological interactions. It retains the core tricyclic structure of Loratadine with the key addition of a methoxycarbonyl group at the 2-position of the pyridine ring.

Figure 1: Chemical Structure of this compound.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A potential synthetic route involves the modification of the pyridine ring of Loratadine. A process for the synthesis of 2- and 4-carboxylic acid derivatives of Loratadine has been described, which can serve as a blueprint.[8] This process involves:

  • N-Oxide Formation: Treatment of Loratadine with an oxidizing agent such as hydrogen peroxide in acetic acid would yield the corresponding N-oxide. This step is crucial as it activates the pyridine ring for subsequent nucleophilic substitution.

  • Cyanation: The N-oxide can then be reacted with a cyanide source, like sodium cyanide, to introduce a cyano group at the 2-position of the pyridine ring.

  • Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. A "dry hydrolysis" method using phthalic acid under microwave irradiation has been reported for similar derivatives.[8]

  • Esterification: The resulting 2-carboxy Loratadine can then be esterified using methanol under acidic conditions (e.g., Fischer esterification with sulfuric acid catalyst) to produce this compound.

G Loratadine Loratadine N_Oxide Loratadine N-Oxide Loratadine->N_Oxide H2O2, Acetic Acid Cyano 2-Cyano Loratadine N_Oxide->Cyano NaCN Carboxy 2-Carboxy Loratadine Cyano->Carboxy Hydrolysis (e.g., H+ or OH-) Methoxycarbonyl 2-Methoxycarbonyl Loratadine Carboxy->Methoxycarbonyl Methanol, H+

Figure 2: Proposed Synthetic Pathway for this compound.

Analytical Characterization

The unambiguous identification and quantification of this compound, particularly as an impurity in Loratadine drug substance, requires robust analytical techniques. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the analysis of Loratadine and its impurities.[9][10][11][12] A reversed-phase HPLC method with UV detection is a common and effective approach.

This protocol is a composite based on established methods for Loratadine and its related substances and should be validated for the specific analysis of this compound.

Objective: To separate and quantify this compound from Loratadine and other potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A common starting point could be a gradient elution to ensure separation of all components. A previously reported mobile phase for Loratadine and its impurities is a mixture of methanol and a 10 mM phosphoric acid solution adjusted to pH 7.00 with triethylamine (65:35, v/v).[9]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength where both Loratadine and this compound have significant absorbance (e.g., 244 nm).[9]

  • Injection Volume: 10-20 µL

  • Column Temperature: 30-40 °C

Sample Preparation:

  • Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable diluent (e.g., the mobile phase or a mixture of acetonitrile and water) to a known concentration.

  • Sample Solution: Accurately weigh the Loratadine sample to be analyzed and dissolve it in the diluent to a known concentration.

  • Spiked Sample: To confirm the identity of the this compound peak, a portion of the sample solution can be spiked with the standard solution.

Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and response of this compound.

  • Inject the sample solution to identify and quantify the impurity.

  • Inject the spiked sample to confirm the peak identity.

Data Analysis:

  • The concentration of this compound in the sample can be determined by comparing its peak area to the peak area of the standard solution (external standard method).

G cluster_workflow HPLC Analysis Workflow start Sample Preparation (Standard, Sample, Spiked) injection Injection start->injection hplc HPLC System (C18 Column, Mobile Phase) separation Chromatographic Separation hplc->separation injection->hplc detection UV Detection separation->detection data Data Acquisition & Processing detection->data quantification Quantification (External Standard) data->quantification report Report Generation quantification->report

Figure 3: Workflow for the HPLC analysis of this compound.

Spectroscopic Characterization

While specific, published spectroscopic data for this compound is scarce, the following sections outline the expected spectral features based on its structure and data from the parent compound, Loratadine.

  • ¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include those from the aromatic protons on the tricyclic system, the methylene and methine protons of the piperidine ring, the ethyl group of the ethoxycarbonyl moiety, and a characteristic singlet for the methyl protons of the newly introduced methoxycarbonyl group, likely in the range of 3.5-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show a large number of signals corresponding to the 24 carbon atoms in the molecule. The carbonyl carbons of the ethoxycarbonyl and methoxycarbonyl groups would appear in the downfield region (typically 160-180 ppm). The aromatic and olefinic carbons would resonate in the 110-160 ppm range, while the aliphatic carbons of the piperidine and ethyl groups would be found in the upfield region.

Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information.

  • Electrospray Ionization (ESI): In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 441.92.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would provide valuable structural information. Fragmentation would likely involve the loss of the ethoxycarbonyl and methoxycarbonyl groups, as well as cleavage within the tricyclic ring system. The fragmentation pattern of Loratadine can serve as a reference for predicting the fragmentation of its 2-methoxycarbonyl derivative.[13][14]

The IR spectrum would be characterized by several key absorption bands:

  • C=O Stretching: Strong absorption bands corresponding to the carbonyl groups of the ester and carbamate functionalities would be expected in the region of 1680-1750 cm⁻¹.

  • C-O Stretching: Bands associated with the C-O single bonds of the ester and ether linkages would appear in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H and C=C Stretching: Vibrations from the aromatic rings would be observed in their characteristic regions.

Pharmacological Considerations and Future Perspectives

As a derivative of Loratadine, this compound's pharmacological activity would be of significant interest. It is plausible that it may retain some antihistaminic activity, although the addition of the methoxycarbonyl group could alter its binding affinity for the H1 receptor, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Further research is warranted to:

  • Isolate or synthesize sufficient quantities of this compound for comprehensive pharmacological and toxicological evaluation.

  • Develop and validate a sensitive and specific bioanalytical method for its detection in biological matrices to study its potential formation as a metabolite of Loratadine in vivo.

  • Investigate its binding affinity for the H1 receptor and other relevant biological targets.

A deeper understanding of the structure-activity relationships of Loratadine derivatives could pave the way for the design of novel antihistamines with improved therapeutic profiles.

Conclusion

This compound represents an important molecule in the context of Loratadine chemistry and pharmaceutical analysis. This technical guide has provided a detailed overview of its known chemical and physical properties, a proposed synthetic strategy, and a framework for its analytical characterization. The methodologies and insights presented herein are intended to empower researchers and drug development professionals in their efforts to ensure the quality and safety of Loratadine products and to explore the potential of related compounds. The continuous investigation of such derivatives is crucial for advancing our understanding of antihistamine pharmacology and for the development of next-generation allergy medications.

References

  • CAS No : 860010-37-3| Chemical Name : this compound | Pharmaffiliates. (n.d.). Retrieved January 31, 2026, from [Link]

  • Loratadine | C22H23ClN2O2 | CID 3957 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

  • Synthesis of 2- and 4-carboxylic acid derivatives of loratadine and desloratadine. (2005). Arkivoc, 2005(9), 200-206.
  • Discovery, Characterization, and Pharmaceutical Applications of Two Loratadine–Oxalic Acid Cocrystals. (2020). Molecules, 25(21), 5149.
  • A Process For The Production Of Loratadine. (n.d.). Retrieved January 31, 2026, from [Link]

  • Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[4][5]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine). (n.d.). Retrieved January 31, 2026, from

  • Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. (n.d.). Retrieved January 31, 2026, from [Link]

  • Rupérez, F. J., Fernández, H., & Barbas, C. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 35–41.
  • Loratadine. (n.d.). Retrieved January 31, 2026, from [Link]

  • Grigoriu, I. C., Popovici, I., & Bibire, N. (2014). Validation and Application of a RP-HPLC Method with UV Detection for Loratadine Determination. Revista de Chimie, 65(10), 1225-1229.
  • Impurity profile study of loratadine. (2003). Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 849-857.
  • Impurity profile study of loratadine. (n.d.). Retrieved January 31, 2026, from [Link]

  • 8-Chloro-11-(1-methyl-piperidin-4-yl)-6,11-dihydro-5hbenzo(5,6)cyclohepta(1,2-b)pyridin-11-ol | C20H23ClN2O | CID 11961794 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

  • LC/ESI mass spectra of loratadine (bottom panel) and desloratadine (top panel) standards obtained using the ion trap mass spectrometer. (n.d.). Retrieved January 31, 2026, from [Link]

  • Synthesis of 2-and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. (n.d.). Retrieved January 31, 2026, from [Link]

  • Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination. (n.d.). Retrieved January 31, 2026, from [Link]

  • Loratadine-impurities | Pharmaffiliates. (n.d.). Retrieved January 31, 2026, from [Link]

  • Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction. (2021). Drug Design, Development and Therapy, 15, 5233–5245.
  • hplc determination and validation of loratadine in - ISSN: 2277–4998. (n.d.). Retrieved January 31, 2026, from [Link]

  • This compound | CAS 860010-37-3 - Veeprho. (n.d.). Retrieved January 31, 2026, from [Link]

  • (a) Mass spectrum for loratadine. (b) Mass spectrum for polymethyl methacrylate. e lament temperature. (n.d.). Retrieved January 31, 2026, from [Link]

  • Characterization of Loratadine API and Simultaneous Quantification of Seven Potential Genotoxic Nitrosamine Impurities in Single Method by LC-MS/MS in Loratadine API and its Dosage Forms. (2022). Asian Journal of Chemistry, 34(6), 1463-1470.
  • Discovery, Characterization, and Pharmaceutical Applications of Two Loratadine-Oxalic Acid Cocrystals. (n.d.). Retrieved January 31, 2026, from [Link]

  • A Review on Analytical Techniques for the Assay of Loratadine. (2023). Acta Scientific Pharmaceutical Sciences, 7(12), 1-5.

Sources

Technical Guide: Synthesis of 2-Methoxycarbonyl Loratadine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-Methoxycarbonyl Loratadine (CAS: 860010-37-3), a critical reference standard used in the impurity profiling and quality control of Loratadine API.

Unlike the de novo construction of the tricyclic core, this protocol utilizes a Late-Stage Functionalization (LSF) strategy. This approach is industry-preferred for reference standard synthesis due to its efficiency, leveraging the commercially available Loratadine parent molecule to selectively install the methoxycarbonyl moiety at the C-2 position of the pyridine ring via a Reissert-Henze-type mechanism.

Retrosynthetic Analysis & Strategy

The synthesis targets the electron-deficient pyridine ring of the tricyclic system. Direct carboxylation is challenging; therefore, we employ a Cyanation-Pinner sequence .

  • Strategic Disconnection: The C-2 position is activated via N-oxidation, rendering it susceptible to nucleophilic attack by cyanide.

  • Key Intermediate: 2-Cyano Loratadine.[1]

  • Transformation: The nitrile group is converted to the methyl ester via acid-catalyzed methanolysis (Pinner reaction).

Reaction Pathway Diagram

LoratadineSynthesis Loratadine Loratadine (SM) (C22H23ClN2O2) NOxide Loratadine N-Oxide (Intermediate A) Loratadine->NOxide Oxidation (MCPBA or H2O2) Activated N-Methoxy Pyridinium Salt (Transient Species) NOxide->Activated Activation (Me2SO4) Cyano 2-Cyano Loratadine (Intermediate B) Activated->Cyano Reissert-Henze (NaCN, H2O/DCM) Isomer 4-Cyano Isomer (Impurity) Activated->Isomer Minor Pathway Target This compound (Target Product) Cyano->Target Pinner Reaction (HCl/MeOH)

Figure 1: Late-stage functionalization pathway via N-oxide activation and regioselective cyanation.[2][3][4]

Experimental Protocol

Stage I: Activation of the Pyridine Ring (N-Oxidation)

The pyridine nitrogen is not sufficiently electrophilic for direct substitution. We first create the N-oxide to increase the susceptibility of the C-2 and C-4 positions.

Reagents: Loratadine, 3-Chloroperbenzoic acid (MCPBA), Dichloromethane (DCM).

  • Dissolution: Dissolve 10.0 g (26.1 mmol) of Loratadine in 100 mL of DCM. Cool the solution to 0°C under nitrogen atmosphere.

  • Oxidation: Add MCPBA (1.2 eq, 31.3 mmol) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent over-oxidation of the piperidine nitrogen.

  • Monitoring: Stir at room temperature (RT) for 3–4 hours. Monitor via TLC (Mobile Phase: MeOH/DCM 1:9). The N-oxide is more polar than the starting material.

  • Workup: Wash the organic layer with 10% Na2CO3 (2 x 50 mL) to remove benzoic acid by-products. Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Output: Loratadine N-oxide (White to off-white solid). Yield: ~90-95%.

Stage II: Regioselective Cyanation (Modified Reissert-Henze)

This is the critical C-C bond formation step. We utilize a modified Reissert-Henze reaction involving the formation of an N-alkoxypyridinium salt, which is then trapped by cyanide.

Reagents: Loratadine N-oxide, Dimethyl Sulfate (Me2SO4), Sodium Cyanide (NaCN), DCM, Water.

  • Quaternization: Dissolve the N-oxide (9.0 g) in DCM (90 mL). Add Dimethyl Sulfate (1.5 eq) dropwise at RT. Stir for 2 hours to form the N-methoxypyridinium salt.

    • Mechanism Note: Methylation of the oxygen atom creates a highly reactive cationic species.

  • Cyanation: Prepare a solution of NaCN (3.0 eq) in water (30 mL). Add this aqueous solution to the organic phase under vigorous stirring (biphasic system).

  • Reaction: Stir for 4–6 hours. The cyanide ion attacks the alpha-position (C-2) predominantly, followed by elimination of the methoxy group to re-aromatize the ring.

    • Regioselectivity:[5] Expect a ~4:1 mixture of 2-Cyano (Major) vs. 4-Cyano (Minor) isomers.

  • Workup: Separate phases. Wash organic layer with water and brine. Caution: Aqueous waste contains cyanides; treat with bleach (NaOCl) before disposal.

  • Purification (Critical): The isomers must be separated at this stage. Use Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

    • Target: 2-Cyano Loratadine (elutes second typically, verify with NMR).

    • Yield: ~60% (isolated 2-isomer).

Stage III: Pinner Synthesis to Methyl Ester

Hydrolysis of the nitrile to the ester is best achieved via the Pinner reaction to avoid harsh basic conditions that might degrade the carbamate moiety on the piperidine ring.

Reagents: 2-Cyano Loratadine, Anhydrous Methanol, HCl gas (or Acetyl Chloride).

  • Solvation: Dissolve 2-Cyano Loratadine (3.0 g) in anhydrous Methanol (30 mL).

  • Acidification: Cool to 0°C. Bubble dry HCl gas into the solution until saturation (approx. 20-30 mins). Alternatively, add Acetyl Chloride (5 eq) dropwise to the MeOH (generates anhydrous HCl in situ).

  • Imidate Formation: Stir at 0°C to RT for 12 hours. The nitrile converts to the intermediate methyl imidate hydrochloride.

  • Hydrolysis: Add water (3 mL) to the reaction mixture and stir for 1 hour to hydrolyze the imidate to the ester.

  • Neutralization: Carefully neutralize with solid NaHCO3 to pH ~7-8.

  • Extraction: Extract with EtOAc (3 x 30 mL). Dry and concentrate.

  • Final Purification: Recrystallize from Acetonitrile or Isopropyl Ether to achieve >99.5% purity.

Analytical Data & Validation

To validate the synthesis of This compound , the following analytical markers must be met.

ParameterSpecificationDiagnostic Signal
Appearance Tan to Off-white SolidVisual inspection.
Mass Spectrometry [M+H]+ = 441.15Parent Loratadine (382) + COOCH3 moiety (+58).
1H-NMR (Pyridine) C-3 Proton DoubletThe C-2 substitution removes a proton. Look for the C-3 proton doublet shifting downfield due to the carbonyl anisotropy.
1H-NMR (Methyl) Singlet ~3.9 ppmDistinct methyl ester singlet (-COOCH3 ).
IR Spectroscopy ~1730 cm-1Strong Carbonyl (C=O) stretch for the ester (distinct from the carbamate C=O at ~1690 cm-1).

Safety & Handling (Critical)

  • Cyanide Hazard: Stage II involves Sodium Cyanide. This must be performed in a high-efficiency fume hood. Never use acid in the presence of cyanide salts to prevent HCN gas evolution. Keep a cyanide antidote kit available.

  • Dimethyl Sulfate: A potent alkylating agent and suspected carcinogen. Use double gloves and quench glassware with dilute ammonia.

References

  • Synthesis of Loratadine Impurities: Cerrada, V., et al. "Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations."[6][7] Arkivoc, 2005(9), 200-206.[6]

  • Loratadine Structure & Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 3957, Loratadine." PubChem.

  • Process for Carboxylic Acid Derivatives: Patent WO2006006184A3.[4] "A process for the manufacturing of loratadine and its intermediates."[4][5][6][7][8][9][10][11] Google Patents.[4] [4]

  • Reference Standard Data: Veeprho Laboratories. "this compound Data Sheet." Veeprho.

Sources

An In-Depth Technical Guide to 2-Methoxycarbonyl Loratadine as a Loratadine Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine, a widely used second-generation antihistamine, undergoes rigorous purity assessments to ensure its safety and efficacy. This technical guide provides a comprehensive overview of 2-Methoxycarbonyl Loratadine, a potential impurity of loratadine. The guide delves into the chemical identity, potential pathways of formation, and analytical methodologies for the detection and quantification of this specific impurity. By synthesizing information from pharmacopeial standards, and scientific literature, this document serves as a critical resource for researchers and professionals involved in the quality control and drug development of loratadine.

Introduction to Loratadine and the Imperative of Impurity Profiling

Loratadine is a potent, long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonistic activity.[1][2] Its non-sedating nature has made it a cornerstone in the treatment of allergic rhinitis and urticaria.[2] As with any active pharmaceutical ingredient (API), the purity of loratadine is of paramount importance. Impurity profiling, the identification and quantification of all potential impurities, is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide.[3] Impurities can arise from various sources, including the synthetic route, degradation of the API, or interaction with excipients.[3] Even at trace levels, some impurities can have significant pharmacological or toxicological effects, underscoring the need for their stringent control.

This guide focuses on a specific, yet important, potential impurity: this compound. Understanding its characteristics is vital for developing robust analytical methods and ensuring the quality of loratadine drug products.

Chemical Characterization of this compound

This compound is a derivative of loratadine where a methoxycarbonyl group (-COOCH₃) is substituted on the pyridine ring of the loratadine molecule.

Table 1: Chemical Identifiers of this compound

IdentifierValueSource
IUPAC Name methyl 8-chloro-11-(1-(ethoxycarbonyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo[4][5]cyclohepta[1,2-b]pyridine-2-carboxylate
CAS Number 860010-37-3
Molecular Formula C₂₄H₂₅ClN₂O₄
Molecular Weight 440.92 g/mol

Below is a diagram illustrating the chemical structures of Loratadine and this compound.

Caption: Chemical Structures of Loratadine and this compound.

Potential Formation Pathways

The precise formation pathway of this compound is not extensively documented in publicly available literature. However, based on general principles of organic chemistry and known reactions involving similar structures, its origin can be postulated to stem from two primary sources: as a process-related impurity from the synthesis of loratadine or as a degradation product.

Process-Related Impurity

The synthesis of loratadine involves multiple steps and a variety of reagents.[2] One of the key starting materials for several synthesis routes is a substituted pyridine derivative, such as 2-cyano-3-methylpyridine.[2] It is conceivable that a methoxycarbonyl-substituted pyridine analog could be present as an impurity in the starting materials or be formed during the synthesis through side reactions.

A potential, though not explicitly confirmed, pathway could involve the modification of the pyridine ring of a loratadine precursor. For instance, the synthesis of 2- and 4-hydroxymethyl loratadine impurities proceeds through the N-oxidation of the pyridine ring, followed by cyanation and subsequent hydrolysis.[6] A similar pathway involving a methoxycarbonylation step could theoretically lead to the formation of this compound.

Synthesis_Pathway A Substituted Pyridine Starting Material B Introduction of Side Chain A->B C Cyclization B->C D Loratadine C->D F Side Reaction (e.g., incomplete reaction, reagent impurity) C->F Side Reaction during Synthesis E Methoxycarbonyl-Substituted Pyridine Starting Material E->B Process Impurity in Starting Material G This compound F->G

Caption: Potential Synthetic Origins of this compound.

Degradation Product

Loratadine is susceptible to degradation under various stress conditions, including hydrolysis and oxidation.[7] While the primary degradation product under alkaline hydrolysis is the corresponding carboxylic acid from the ester group, oxidative conditions can lead to more complex degradation profiles.[7] Oxidation of the pyridine ring to an N-oxide is a known reaction.[7] It is plausible that under specific oxidative or photolytic stress conditions, further reactions on the pyridine ring could lead to the formation of a methoxycarbonyl group, although this is less commonly reported than hydrolysis.

Degradation_Pathway Loratadine Loratadine Stress Stress Conditions (e.g., Oxidation, Light) Loratadine->Stress Intermediate Pyridine Ring Oxidation Intermediate Stress->Intermediate Degradation Impurity This compound Intermediate->Impurity Further Reaction

Caption: Postulated Degradation Pathway to this compound.

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound require robust and sensitive analytical methods, with High-Performance Liquid Chromatography (HPLC) being the most prevalent technique for analyzing loratadine and its impurities.[8] A stability-indicating method is crucial to separate the impurity from the main drug and other potential degradation products.

High-Performance Liquid Chromatography (HPLC)

Table 2: General HPLC Parameters for Loratadine Impurity Profiling

ParameterTypical ConditionsRationale
Column Reversed-phase C18 or C8, e.g., Inertsil ODS-3V (250 x 4.6 mm, 5µm)Provides good separation for non-polar to moderately polar compounds like loratadine and its derivatives.[8]
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile, methanol).Gradient elution is often necessary to resolve closely eluting impurities with different polarities.[8]
pH of Mobile Phase Typically in the range of 3-7.The pH can significantly impact the retention and peak shape of basic compounds like loratadine.[8]
Flow Rate 1.0 - 1.5 mL/minA standard flow rate for analytical HPLC columns.
Detection UV detection at a wavelength where both loratadine and the impurity have significant absorbance (e.g., 220 nm or 254 nm).Diode Array Detection (DAD) is advantageous for peak purity analysis.[8]

Experimental Protocol: Development of a Stability-Indicating HPLC Method

  • Standard and Sample Preparation:

    • Prepare a stock solution of a this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a stock solution of loratadine API.

    • Create a spiked sample by adding a known amount of the this compound stock solution to the loratadine stock solution.

    • Prepare a placebo solution containing all excipients of the final drug product to check for interference.

  • Forced Degradation Studies:

    • Subject the loratadine API to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines to generate potential degradation products.

    • Analyze the stressed samples to ensure the analytical method can separate the degradation products from the main peak and this compound.

  • Method Optimization:

    • Inject the spiked sample and the degraded samples into the HPLC system.

    • Optimize the mobile phase composition, gradient program, and pH to achieve adequate resolution between loratadine, this compound, and all other impurities and degradants. The resolution between any two peaks should ideally be greater than 1.5.

  • Method Validation:

    • Validate the optimized method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Hyphenated Techniques (LC-MS)

For the structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS can provide molecular weight information and fragmentation patterns of the impurity, which are crucial for confirming its identity as this compound.

Conclusion and Future Perspectives

This compound is a potential process-related or degradation impurity of loratadine. While its presence and structure are confirmed, detailed information regarding its formation, toxicological profile, and specific control strategies in commercial loratadine production is not widely published.

For drug development professionals, the key takeaways are:

  • The potential for pyridine ring-substituted impurities like this compound should be considered during the development of the loratadine synthesis process and formulation.

  • Robust, stability-indicating analytical methods, preferably HPLC with UV or MS detection, must be developed and validated to ensure the detection and quantification of this and other potential impurities.

  • Forced degradation studies are essential to demonstrate the specificity of the analytical method and to understand the degradation pathways of loratadine.

Further research is warranted to fully elucidate the formation mechanisms of this compound, to synthesize and characterize it thoroughly, and to assess its potential toxicological impact. Such studies will contribute to the continuous improvement of the quality and safety of loratadine-containing pharmaceutical products.

References

  • Pharmaffiliates. (n.d.). Loratadine-impurities. Pharmaffiliates. Retrieved from [Link]

  • Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-323. [Link]

  • ResearchGate. (2007). Degradation product of loratadine. Retrieved from [Link]

  • Kolisnyk, I. V., & Logoyda, L. S. (2021). The identification and the quantitative determination of loratadine by the HPLC method. Social Pharmacy in Health Care, 7(3), 59-69. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Srinivasa Rao, T., Santosh Kumar, T., & Ravi Kumar, M. (2014). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Scientia Pharmaceutica, 82(1), 69–82. [Link]

  • ResearchGate. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Retrieved from [Link]

  • Rupérez, F. J., Fernández, H., & Barbas, C. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 35–41. [Link]

  • Miller, S. J., et al. (2021). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. ACS Catalysis, 11(15), 9480–9487. [Link]

  • ResearchGate. (n.d.). Determination of loratadine and its related impurities by high performance liquid chromatography. Retrieved from [Link]

  • Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. ARKIVOC, 2005(9), 200-206. [Link]

  • Google Patents. (n.d.). CN112341433A - A kind of preparation method of loratadine.
  • International Journal of Pharmaceutical and Bio-Medical Analysis. (2025). A concise review- An analytical method development and validation of loratadine. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) Development and Validation of a Novel Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Loratadine and Determination of Its Related Compounds. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). “Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation”. Retrieved from [Link]

  • PubChem. (n.d.). A process for the manufacturing of loratadine and its intermediates - Patent WO-2006006184-A3. Retrieved from [Link]

  • El-Ragehy, N. A., Badawey, A. M., & El-Khatib, S. Z. (2002). Stability indicating methods for the determination of loratadine in the presence of its degradation product. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1041–1053. [Link]

  • ScienceOpen. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

Sources

Technical Guide: Formation and Synthesis of 2-Methoxycarbonyl Loratadine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Methoxycarbonyl Loratadine (CAS 860010-37-3), a critical structural analogue and synthetic intermediate used to characterize the impurity profile of Loratadine.

While often confused with "Loratadine Methyl Ester" (a transesterification product at the carbamate tail), This compound involves a substitution on the pyridine ring. This guide details its formation mechanism, synthetic pathway for reference standard generation, and relevance to the degradation chemistry of Loratadine formulations.

Executive Summary & Structural Context

In the development of Loratadine (Claritin®) and its metabolites, characterizing the Pyridine-2-substituted impurities is essential for regulatory compliance (ICH Q3A/B).

  • Target Molecule: this compound[1][][][4][5][6]

  • Chemical Name: 8-Chloro-11-(1-ethoxycarbonylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylic acid methyl ester.[7]

  • Role:

    • Reference Standard Intermediate: It is the immediate precursor to 2-Hydroxymethyl Loratadine (Impurity A) , a known degradation product found in Loratadine syrups (formed via reaction with formaldehyde/excipients).

    • Process Impurity: Can arise via oxidative carbonylation in the presence of methanol during the synthesis of the tricyclic core.

Mechanistic Pathway: The Reissert-Henze Modification

The formation of this compound does not typically occur through standard electrophilic aromatic substitution due to the electron-deficient nature of the pyridine ring. Instead, it proceeds via a Nucleophilic Substitution of the N-Oxide , specifically a variation of the Reissert-Henze reaction .

The Pathway Logic
  • Activation: The pyridine nitrogen is oxidized to an N-oxide, increasing the electrophilicity of the

    
    -carbons (C2 and C4).
    
  • Alkylation: The N-oxide oxygen is alkylated (e.g., with dimethyl sulfate) to form a highly reactive methoxypyridinium salt.

  • Nucleophilic Attack: A cyanide ion attacks the C2 position, re-aromatizing the ring to form 2-Cyano Loratadine .

  • Pinner Reaction/Alcoholysis: The nitrile group undergoes acid-catalyzed methanolysis to form the 2-Methoxycarbonyl ester.

Pathway Visualization (DOT)

The following diagram illustrates the molecular transformation workflow.

Loratadine_Pathway Loratadine Loratadine (Starting Material) NOxide Loratadine N-Oxide (Intermediate) Loratadine->NOxide Oxidation (mCPBA/H2O2) Salt 1-Methoxypyridinium Salt NOxide->Salt Alkylation (Me2SO4) Cyano 2-Cyano Loratadine (Nitrile Intermediate) Salt->Cyano Reissert-Henze (NaCN/H2O) Methoxy 2-Methoxycarbonyl Loratadine (Target) Cyano->Methoxy Acidic Methanolysis (HCl/MeOH)

Caption: Step-wise chemical transformation from Loratadine to its 2-Methoxycarbonyl derivative via N-oxide activation.

Experimental Protocol: Synthesis of the Reference Standard

Researchers often require this protocol to generate the standard for HPLC retention time validation. This method ensures high regioselectivity for the C2 position over the C4 position.

Phase 1: N-Oxidation and Cyanation

Objective: Introduce the carbon scaffold at the pyridine C2 position.

  • Oxidation: Dissolve Loratadine (1 eq) in Dichloromethane (DCM). Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) at 0°C. Stir for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of Loratadine.

    • Workup: Wash with NaHCO3 to remove benzoic acid byproducts. Isolate Loratadine N-oxide .

  • Activation: Dissolve the N-oxide in inert solvent (DCM or Toluene). Add Dimethyl Sulfate (1.1 eq) and stir at reflux for 2 hours to form the 1-methoxypyridinium salt .

  • Cyanation: Cool the salt solution. Add an aqueous solution of Sodium Cyanide (NaCN, 3 eq) dropwise.

    • Mechanism:[] The cyanide anion attacks the

      
      -position (C2). The methoxy group on the nitrogen acts as the leaving group (eliminating as formaldehyde/methanol equivalent) to restore aromaticity.
      
    • Result:2-Cyano Loratadine (Major isomer) and 4-Cyano Loratadine (Minor isomer). Separation via flash chromatography is required here.[7]

Phase 2: Methanolysis (Pinner Reaction)

Objective: Convert the Nitrile to the Methyl Ester.

  • Solvation: Dissolve purified 2-Cyano Loratadine in anhydrous Methanol.

  • Acidification: Bubble dry HCl gas into the solution at 0°C until saturation (approx. 3-4 hours).

    • Alternative: Use Acetyl Chloride in Methanol to generate anhydrous HCl in situ.

  • Hydrolysis: Add a calculated amount of water (1-2 eq) and heat to reflux for 12 hours.

    • Note: Strictly anhydrous conditions yield the imidate salt. Water is necessary to convert the imidate to the ester.

  • Purification: Neutralize with NaHCO3, extract with Ethyl Acetate. Purify via recrystallization from Hexane/EtOAc.

Quantitative Data & Process Parameters

The following table summarizes critical parameters affecting the yield of the 2-Methoxycarbonyl derivative during synthesis.

ParameterOptimal ConditionImpact on Impurity Profile
Oxidant mCPBA (1.1 eq)Excess oxidant leads to N,N'-dioxide or epoxide formation on the piperidine ring.
Cyanation Temp 0°C to 25°CHigher temperatures favor the thermodynamically stable 4-cyano isomer.
Solvent (Step 3) Methanol (Anhydrous)Presence of water during the initial acid step converts Nitrile

Amide instead of Ester.
Reaction Time 12-16 Hours (Reflux)Insufficient time yields the Imidate intermediate, which hydrolyzes back to the Amide.

Analytical Identification (Self-Validating System)

To confirm the identity of This compound and distinguish it from the Tail Methyl Ester (Loratadine Methyl Ester), use the following diagnostic signals:

1H NMR Diagnostics (CDCl3, 400 MHz)
  • Pyridine Ring Protons: Look for the loss of the signal at the C2 position. The coupling pattern of the remaining aromatic protons will change from the standard Loratadine pattern.

  • Methoxycarbonyl Singlet: A sharp singlet (3H) appears at

    
     3.9 - 4.0 ppm .
    
    • differentiation: The Tail methyl ester (if formed by transesterification of the carbamate) usually appears slightly upfield or affects the piperidine multiplet integration.

  • Ethyl Carbamate Signals: The quartet (

    
     4.[7]1) and triplet (
    
    
    
    1.[7]25) of the ethyl carbamate tail must remain intact . If these are missing, you have hydrolyzed the drug's tail.
Mass Spectrometry (ESI+)[8]
  • Parent Ion: Loratadine (MW 382)

    
     this compound (MW 440).[5]
    
  • Target m/z: Look for [M+H]+ = 441.15 .

  • Fragmentation: Distinct loss of -OCH3 (31 Da) or -COOCH3 (59 Da) from the aromatic core.

Significance in Drug Stability

While this guide focuses on synthesis, understanding this molecule is vital for stability studies:

  • Syrup Formulations: In acidic syrups (pH 2.5-3.0), Loratadine can degrade.[8] While 2-Hydroxymethyl is the primary degradant, This compound serves as the stable chemical precursor used to synthesize the authentic 2-Hydroxymethyl standard for quantification.

  • Methanol Stress Testing: During forced degradation studies using methanol as a co-solvent, oxidative stress can generate trace amounts of this compound via the radical mechanisms described above.

References

  • Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Source: Arkivoc (2005).[7] Context: Describes the Reissert-Henze cyanation and subsequent hydrolysis pathway to generate pyridine-substituted Loratadine derivatives.

  • Loratadine: Hydroxymethylation in syrup. Source: Pharmazie (2003). Context: Establishes the degradation mechanism where the pyridine ring is functionalized, necessitating the synthesis of carboxyl/ester intermediates for identification.

  • Loratadine Impurity Profiling & Standards. Source: Veeprho / SynThink. Context: Identification of CAS 860010-37-3 as this compound and its distinction from other metabolic impurities.

  • Process Chemistry of Antihistamines. Source: BenchChem Technical Guide. Context: General synthetic routes and impurity management for tricyclic antihistamines.

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Analysis of Loratadine Impurities

This guide provides a comprehensive, technically-grounded exploration of the identification, characterization, and quantification of impurities in loratadine. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond mere procedural outlines to explain the causal relationships behind experimental design, ensuring a robust and scientifically sound approach to impurity profiling.

Introduction: The Criticality of Impurity Profiling in Loratadine

Loratadine, chemically known as ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate, is a widely used second-generation H1 antihistamine.[3][4] As with any active pharmaceutical ingredient (API), the presence of impurities—even in minute quantities—can significantly impact the safety, efficacy, and stability of the final drug product.[2][5] These impurities can originate from the synthetic process, degradation of the API over time, or interaction with excipients.[6]

Regulatory bodies, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and the Food and Drug Administration (FDA), impose stringent limits on these impurities.[7][8][9] Therefore, a thorough understanding of the loratadine impurity profile is not merely an academic exercise but a fundamental requirement for regulatory compliance and patient safety. This guide details the foundational science and practical methodologies required to achieve this.

Classification and Genesis of Loratadine Impurities

Loratadine impurities are broadly classified based on their origin. Understanding this genesis is key to both controlling their formation during manufacturing and predicting their appearance during stability studies.

  • Process-Related Impurities: These arise during the multi-step synthesis of loratadine. They can include unreacted starting materials, synthetic intermediates, by-products from side reactions, or reagents.[5][6] For example, some synthetic routes may result in carryover of key intermediates.[10]

  • Degradation Products: These form due to the chemical decomposition of the loratadine molecule under the influence of environmental factors such as light, heat, humidity, or pH excursions.[3][6] The primary degradation pathways for loratadine are hydrolysis and oxidation.[3]

  • Genotoxic Impurities: A specific class of impurities that can damage DNA. Recently, there has been a focus on identifying potential nitrosamine impurities in APIs, which requires highly sensitive analytical techniques like LC-MS/MS for detection at trace levels.[11]

A visual representation of how different types of impurities relate to the final API is shown below.

G cluster_synthesis Manufacturing Process cluster_degradation Storage & Use StartingMaterials Starting Materials & Reagents ProcessImpurities Process-Related Impurities StartingMaterials->ProcessImpurities Intermediates Synthetic Intermediates Intermediates->ProcessImpurities SideReactions Side Reactions SideReactions->ProcessImpurities StressFactors Stress Factors (Heat, Light, pH, O2) API Loratadine API StressFactors->API DegradationProducts Degradation Products API->DegradationProducts Decomposition ProcessImpurities->API Co-crystallize/ Carry-over

Caption: Logical relationship of impurity origins.

Key Identified Impurities in Loratadine

Pharmacopoeias and scientific literature have identified several key impurities associated with loratadine. A summary of the most prominent ones is provided below.

Impurity Name/DesignationCommon OriginChemical Structure Reference
Desloratadine (Impurity D) Degradation (Hydrolysis) / Metabolite[3][12]
Loratadine Carboxylic Acid Degradation (Hydrolysis)[3]
Loratadine EP Impurity A Process-Related / Degradation[3][12]
Loratadine EP Impurity C Process-Related / Degradation[3][12]
Loratadine EP Impurity E Process-Related[10][12]
Loratadine EP Impurity F Process-Related[10][12]
N-Formyldesloratadine Degradation[3]

Forced Degradation: Probing Loratadine's Stability

Forced degradation, or stress testing, is a cornerstone of impurity discovery. As mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2), these studies deliberately subject the API to harsh conditions to accelerate its decomposition.[13] The primary goal is to identify potential degradation products that could form under normal storage conditions, thereby helping to develop stability-indicating analytical methods.[13]

Causality in Stress Condition Selection:
  • Acid/Base Hydrolysis: The ester functional group in loratadine is inherently susceptible to hydrolysis.[3] Alkaline conditions are particularly effective at cleaving this ester, leading to the formation of Loratadine Carboxylic Acid and Desloratadine.[3] Acidic conditions are also tested to ensure all potential hydrolytic pathways are explored.

  • Oxidation: Loratadine's tricyclic structure contains sites that can be susceptible to oxidation. Using an agent like hydrogen peroxide (H₂O₂) mimics potential oxidative stress from the environment or excipients.[3][13]

  • Photolysis: Exposure to UV or fluorescent light is critical to assess the impact of light on the drug substance, which informs packaging and storage requirements.[3]

  • Thermal Stress: Applying dry heat helps to identify thermally labile impurities and degradation pathways that might occur during processing (e.g., drying) or long-term storage in hot climates.[13]

Experimental Protocol: Forced Degradation of Loratadine

This protocol outlines a typical workflow for conducting forced degradation studies. The goal is to achieve 5-20% degradation of the API, which is sufficient to produce and detect impurities without causing extensive secondary degradation.[13]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Loratadine in a suitable solvent like methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl in a 10 mL volumetric flask.

    • Make up the volume with the solvent.

    • Keep the solution at room temperature for 24 hours.[13][14]

    • Prior to analysis, neutralize the solution with an equivalent amount of 0.1 N NaOH.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH in a 10 mL volumetric flask.

    • Make up the volume with the solvent.

    • Keep the solution at room temperature for 24 hours.[14]

    • Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide in a 10 mL volumetric flask.

    • Make up the volume with the solvent.

    • Store the solution at room temperature, monitoring for degradation over several hours.[13]

  • Thermal Degradation:

    • Expose solid loratadine powder to dry heat at 80°C for a defined period (e.g., 48 hours).[13]

    • Dissolve the stressed sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose solid loratadine powder spread thinly in a petri dish to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Keep a control sample protected from light.

    • Dissolve both samples for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Analytical Methodologies: The Core of Impurity Detection

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of loratadine and its impurities.[15] The choice of method parameters is critical for achieving the necessary resolution and sensitivity.

Workflow for Loratadine Impurity Analysis

The following diagram illustrates a typical analytical workflow from sample receipt to final characterization.

G Sample Loratadine Bulk Drug Sample Prep Sample Preparation (Dissolution in Mobile Phase) Sample->Prep HPLC HPLC Analysis (Stability-Indicating Method) Prep->HPLC Data Chromatographic Data Acquisition HPLC->Data Quant Quantification of Known Impurities vs. Standards Data->Quant Unknown Detection of Unknown Peaks > Threshold Data->Unknown Report Final Impurity Profile Report Quant->Report LCMS Structure Elucidation (LC-MS/MS, NMR) Unknown->LCMS If present LCMS->Report

Caption: Analytical workflow for impurity profiling.

Optimizing the HPLC Method: A Mechanistic Approach

A robust, stability-indicating HPLC method must be able to separate all known impurities and degradation products from the main loratadine peak and from each other.

Typical HPLC Method Parameters A common starting point for method development is a reversed-phase gradient method, as validated in numerous studies.[15][16]

ParameterTypical Value / ConditionRationale / Expertise
Column Inertsil ODS-3V (250 x 4.6 mm, 5µm) or equivalent C18/C8C18 stationary phases provide excellent hydrophobic retention for the relatively non-polar loratadine molecule and its impurities.[4][15]
Mobile Phase A 0.05 M Monobasic Potassium Phosphate, pH adjusted to ~3.6The acidic pH ensures that loratadine (pKa ~5) is protonated, leading to better peak shape and retention on a reversed-phase column.[1][15]
Mobile Phase B Acetonitrile / Methanol mixtureAcetonitrile is a strong organic solvent providing good elution strength, while methanol can modify selectivity to improve resolution between closely eluting peaks.[15]
Elution Mode GradientA gradient elution (increasing percentage of Mobile Phase B over time) is essential to elute impurities with a wide range of polarities within a reasonable run time while maintaining resolution.[15]
Flow Rate 1.0 - 1.5 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.[15][16]
Detection UV at 220 nm or 247 nmLoratadine and its impurities possess chromophores that absorb in the UV range. 220 nm provides general sensitivity, while other wavelengths may be chosen to optimize detection for specific impurities.[4][15]
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency and selectivity.[8]
Experimental Protocol: HPLC Quantification of Impurities
  • Preparation of Solutions:

    • Diluent: Prepare the initial mobile phase composition (e.g., a mixture of buffer and organic solvent) to dissolve the samples.

    • Standard Solution: Accurately weigh and dissolve USP Loratadine Reference Standard (RS) in the diluent to a known concentration (e.g., 0.4 mg/mL).[7]

    • Test Solution: Prepare the loratadine sample to be tested at the same concentration as the Standard Solution.

    • Impurity Standards: If available, prepare stock solutions of known impurity reference standards.

  • Chromatographic System Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Procedure:

    • Inject the diluent (as a blank) to ensure no interfering peaks are present.

    • Perform replicate injections of the Standard Solution to verify system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak area). The relative standard deviation for replicate injections should not be more than 4.0%.[7]

    • Inject the Test Solution.

  • Calculations:

    • Identify the peaks in the Test Solution chromatogram by comparing their retention times with those of the standards.

    • Calculate the percentage of each impurity using the formula provided in the relevant pharmacopeial monograph, which typically involves comparing the peak area of the impurity to the peak area of the main loratadine peak in a diluted standard solution, applying relative response factors if necessary.[7]

Conclusion and Future Perspectives

The discovery and control of impurities in loratadine is a multifaceted process that underpins the safety and quality of the final pharmaceutical product. It requires a deep understanding of synthetic organic chemistry, degradation kinetics, and advanced analytical science. This guide has detailed the logical framework for this process, from identifying potential impurities through forced degradation to developing and applying robust, stability-indicating HPLC methods for their quantification.

The analytical landscape is continually evolving. The adoption of Ultra-High-Performance Liquid Chromatography (UPLC) can significantly reduce analysis times while improving resolution. Furthermore, the increasing regulatory scrutiny on potentially genotoxic impurities necessitates the use of highly sensitive LC-MS/MS methods for their detection at parts-per-million levels.[11] A commitment to these advanced methodologies and a fundamental, science-driven approach to impurity profiling are essential for any organization involved in the development and manufacturing of loratadine.

References

  • ResearchGate. (n.d.). Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. ResearchGate. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Loratadine. HELIX Chromatography. Retrieved from [Link]

  • Ramulu, G., et al. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Scientia Pharmaceutica, 79(2), 277–291. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Waters Corporation. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). USP Monographs: Loratadine. USP29-NF24. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). USP Monographs: Loratadine Tablets. uspbpep.com. Retrieved from [Link]

  • Neuroquantology. (2022). Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation. Neuroquantology, 20(8), 5825-5838. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of loratadine and its related impurities by high performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. ResearchGate. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). Loratadine Monograph. uspbpep.com. Retrieved from [Link]

  • British Pharmacopoeia. (n.d.). Loratadine impurity standard. British Pharmacopoeia. Retrieved from [Link]

  • Barbas, C., et al. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 28(2), 327-334. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Loratadine-impurities. Pharmaffiliates. Retrieved from [Link]

  • Asian Journal of Chemistry. (2022). Characterization of Loratadine API and Simultaneous Quantification of Seven Potential Genotoxic Nitrosamine Impurities in Single Method by LC-MS/MS in Loratadine API and its Dosage Forms. Asian Journal of Chemistry, 34(8), 1951-1960. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2015). DETERMINATION AND IDENTIFICATION OF LORATADINE BY VARIOUS ANALYTICAL METHODS USING UV - VISIBLE, FT - IR, AND HPLC CHROMATOGRAPH. IAJPR, 5(9), 3125-3134. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Draft Guidance on Loratadine. FDA. Retrieved from [Link]

Sources

Technical Guide: Function and Synthesis of 2-Methoxycarbonyl Loratadine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the function, synthesis, and application of 2-Methoxycarbonyl Loratadine (CAS: 860010-37-3).

Executive Summary

This compound (Methyl 8-chloro-11-(1-(ethoxycarbonyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylate) serves a critical function in pharmaceutical impurity profiling .[1][2] It acts as the definitive synthetic intermediate for the production of 2-Hydroxymethyl Loratadine , a known degradation impurity found in Loratadine syrup formulations.

While Loratadine itself is a stable API, interaction with excipients (specifically formaldehyde donors like polyethylene glycol or sugars) in liquid formulations leads to substitution at the pyridine ring. To validate analytical methods for these degradation products, researchers must synthesize authentic reference standards. This compound is the stable ester precursor that allows for the regioselective generation of the unstable 2-hydroxymethyl metabolite/impurity.

Structural Context & Function

The core function of this compound is to provide a chemically stable "masked" alcohol at the C2-position of the pyridine ring (alpha to the nitrogen).

  • Target Molecule: 2-Hydroxymethyl Loratadine (Impurity).[][4][5][6]

  • Challenge: Direct hydroxymethylation of Loratadine is non-selective and low-yielding.

  • Solution: The "2-Methoxycarbonyl" derivative introduces a carbon handle via a Reissert-Henze type mechanism, which can be purified and subsequently reduced under controlled conditions.

Chemical Identity
PropertyDetail
CAS Number 860010-37-3
Molecular Formula C₂₄H₂₅ClN₂O₄
Molecular Weight 440.92 g/mol
Role Synthetic Intermediate; Impurity Reference Standard Marker
Key Moiety Methyl ester (-COOCH₃) at Pyridine C2

Synthetic Pathway & Mechanism

The synthesis of this compound requires functionalizing the pyridine ring of the Loratadine core. Since the pyridine ring is fused at the [1,2-b] position (C2-C3 relative to pyridine numbering in the tricyclic system), the alpha-position (C6 of the pyridine ring, designated as C2 in derivative nomenclature) is the most reactive site for nucleophilic attack via N-oxide activation.

The Modified Reissert-Henze Pathway
  • N-Oxidation: Activation of the pyridine nitrogen.

  • Methylation: Formation of the electrophilic N-methoxypyridinium salt.

  • Regioselective Cyanation: Nucleophilic attack by cyanide at the alpha-carbon (C2) to form 2-Cyano Loratadine .

  • Pinner Reaction (Alcoholysis): Conversion of the nitrile to the methyl ester (This compound ).

  • Reduction (Application): Conversion of the ester to the hydroxymethyl impurity.[7]

Visualization of the Workflow

LoratadineSynthesis cluster_0 Critical Control Point Loratadine Loratadine (Starting Material) NOxide Loratadine N-Oxide (Activated Core) Loratadine->NOxide MCPBA DCM, 0°C Salt N-Methoxy Pyridinium Salt (Electrophile) NOxide->Salt Me2SO4 (Methylation) Cyano 2-Cyano Loratadine (Nitrile Intermediate) Salt->Cyano NaCN Reissert-Henze Methoxy This compound (Target Intermediate) Cyano->Methoxy MeOH, HCl(g) (Pinner Reaction) Hydroxymethyl 2-Hydroxymethyl Loratadine (Final Impurity Standard) Methoxy->Hydroxymethyl DIBAL-H Toluene, -78°C

Figure 1: Synthetic workflow transforming Loratadine into its 2-Methoxycarbonyl derivative, and subsequently to the hydroxymethyl impurity standard.

Detailed Experimental Protocol

This protocol describes the conversion of Loratadine to this compound.

Step 1: N-Oxidation and Activation

Objective: Create an electrophilic center at the pyridine alpha-position.

  • Dissolution: Dissolve Loratadine (1.0 eq) in Dichloromethane (DCM).

  • Oxidation: Add m-Chloroperbenzoic acid (MCPBA, 1.2 eq) portion-wise at 0°C. Stir for 2–4 hours at room temperature.

  • Workup: Wash with 10% Na₂CO₃ to remove benzoic acid byproducts. Dry organic layer over Na₂SO₄ and concentrate to yield Loratadine N-oxide .

  • Activation: Dissolve the N-oxide in DCM. Add Dimethyl Sulfate (1.1 eq) and stir at reflux for 2 hours to form the N-methoxypyridinium salt . Note: This salt is unstable and used immediately.

Step 2: Regioselective Cyanation

Objective: Install the carbon handle (Nitrile).

  • Biphasic Reaction: Dissolve the N-methoxypyridinium salt in DCM. Prepare an aqueous solution of Sodium Cyanide (NaCN, 3.0 eq).

  • Addition: Add the aqueous NaCN to the organic phase under vigorous stirring at 0°C.

  • Mechanism: The cyanide ion attacks the alpha-position (C2). The methoxy group on the nitrogen is eliminated, restoring aromaticity.

  • Purification: Separate the organic layer. The reaction yields a mixture of 2-Cyano (major) and 4-Cyano (minor) isomers. Purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient) to isolate 2-Cyano Loratadine .

Step 3: Synthesis of this compound (Pinner Reaction)

Objective: Convert the nitrile to the methyl ester.

  • Acidification: Dissolve 2-Cyano Loratadine in anhydrous Methanol.

  • Saturation: Bubble dry HCl gas through the solution at 0°C until saturation (Pinner condition).

  • Imidate Formation: Stir at 0–5°C for 12–24 hours to form the imidate intermediate.

  • Hydrolysis: Add water carefully to the reaction mixture and stir for 1 hour to hydrolyze the imidate to the ester.

  • Neutralization: Adjust pH to 8.0 with saturated NaHCO₃.

  • Extraction: Extract with Ethyl Acetate. Dry and concentrate.

  • Result: The residue is This compound .[1][2][][9][10] It can be recrystallized from acetonitrile/ether for analytical purity.

Application in Drug Development

The synthesis of this compound is not an end in itself but a means to ensure the safety of commercial formulations.

Quality Control (QC) Validation
  • Impurity Marker: this compound serves as a "Relative Retention Time" (RRT) marker in HPLC methods. It helps analysts distinguish between the ester intermediate and the final hydrolyzed impurities.

  • Precursor for Standards: It is reduced using Diisobutylaluminum hydride (DIBAL-H) in toluene at -78°C to yield 2-Hydroxymethyl Loratadine . This alcohol is the actual degradation product observed in syrups containing formaldehyde-donating excipients.

Data Summary: Impurity Profiling
CompoundSourceReactivityDetection (HPLC)
Loratadine APIStableReference Peak (1.0)
2-Cyano Loratadine Synthetic IntermediateStableLate Eluter
This compound Synthetic Intermediate Stable Ester Distinct RRT
2-Hydroxymethyl Loratadine Formulation DegradantUnstable (Oxidizes)Polar / Early Eluter

References

  • Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Arkivoc, 2005.[7] Link

  • Process for the manufacturing of loratadine and its intermediates. World Intellectual Property Organization (WO2006006184).[11] Link[11]

  • Loratadine: Definition, Mechanism of Action and Application. BOC Sciences.

  • This compound Reference Standard. Veeprho Laboratories. Link

Sources

Technical Guide: Loratadine Impurity Profiling & Degradation Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

Loratadine (Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate) is a second-generation tricyclic antihistamine. Its non-sedating profile is attributed to its inability to cross the blood-brain barrier effectively. However, from a chemical stability perspective, the molecule presents specific challenges due to its tricyclic core and the carbamate side chain .

Understanding the relationship between Loratadine and its impurities is not merely a compliance exercise (ICH Q3A/Q3B) but a fundamental requirement for ensuring efficacy. The impurities are broadly categorized into Process-Related Impurities (artifacts of the Grignard or McMurry synthesis) and Degradation Products (hydrolytic or oxidative derivatives).

Structural Susceptibility

The Loratadine molecule contains three "hotspots" for impurity formation:

  • The Carbamate Linkage (Ethyl ester moiety): Highly susceptible to acid/base hydrolysis, leading to the formation of Desloratadine (the active metabolite).

  • The Pyridine Nitrogen: Prone to N-oxidation under stress conditions.

  • The Tricyclic Double Bond: Susceptible to photo-oxidation and isomerization.

Synthesis-Derived Impurities (Process Origin)

Process impurities are "carry-over" signatures of the synthetic route. While modern manufacturing has reduced their prevalence, they remain critical Critical Quality Attributes (CQAs).

The "Ketone" Intermediate (Impurity C)
  • Chemical Name: 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one.[1][2][3][4]

  • Origin: This is the key starting material for the Grignard reaction used to attach the piperidine ring.

  • Mechanism: Incomplete reaction or quenching of the Grignard reagent results in residual ketone in the final API. It is lipophilic and can co-elute with Loratadine if the HPLC gradient is not optimized.

Isomeric Impurities

During the dehydration step involved in forming the double bond between the tricyclic ring and the piperidine, thermodynamic isomers can form. These are often difficult to separate due to identical molecular weights and similar pKa values.

Degradation Pathways (Stability Origin)

The degradation profile of Loratadine is dominated by hydrolysis and oxidation.[4] The following diagram illustrates the mechanistic pathways transforming the parent molecule into its primary degradants.

Pathway Visualization

Loratadine_Degradation Loratadine Loratadine (API) C22H23ClN2O2 Desloratadine Desloratadine (Hydrolysis Product) Impurity D (EP) Loratadine->Desloratadine Acid/Base Hydrolysis (Carbamate cleavage) NOxide Loratadine N-Oxide (Oxidation Product) Loratadine->NOxide Peroxide Oxidation (Pyridine N-attack) Ketone Ketone Impurity (Oxidative Cleavage) Loratadine->Ketone Photo-oxidation / Cleavage

Figure 1: Mechanistic degradation pathways of Loratadine. Red arrows indicate the primary hydrolytic pathway leading to Desloratadine.

Hydrolysis: The Desloratadine Pathway

The conversion of Loratadine to Desloratadine (8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) is the most significant stability risk.

  • Mechanism: Nucleophilic attack on the carbonyl carbon of the ethyl carbamate group.

  • Kinetics: The reaction is pseudo-first-order. It is catalyzed by both hydronium ions (acidic pH) and hydroxide ions (basic pH), though alkaline hydrolysis is kinetically faster [1].

  • Regulatory Note: While Desloratadine is an active drug itself, in the context of a Loratadine product, it is an impurity that must be controlled.

Oxidative Degradation

Oxidation typically occurs at the pyridine nitrogen, forming Loratadine N-oxide . Under severe stress (high heat + oxygen), the double bond connecting the rings can cleave, reverting the molecule back to the Ketone precursor described in Section 2.1.

Analytical Methodologies & Experimental Protocols

To accurately quantify these impurities, a stability-indicating HPLC method is required.[5] Standard UV detection is sufficient due to the conjugated tricyclic system.

Validated HPLC Parameters

The following parameters are recommended for resolving the "Critical Pair" (Loratadine and Desloratadine).

ParameterSpecificationRationale
Column C18 (L1) 250 x 4.6 mm, 5 µmProvides sufficient surface area for hydrophobic interaction.
Mobile Phase A 0.05 M KH₂PO₄ Buffer (pH 3.0)Acidic pH suppresses silanol activity and ensures amines are protonated.
Mobile Phase B Acetonitrile : Methanol (1:1)Modifies selectivity; Methanol helps resolve polar impurities.
Gradient 20% B to 80% B over 20 minsGradient elution is necessary to elute the lipophilic parent and polar degradants.
Flow Rate 1.2 mL/minOptimized for backpressure and resolution.
Detection UV @ 254 nmMax absorbance for the tricyclic system.
Forced Degradation Protocol (Stress Testing)

To validate the method's specificity, the following stress conditions must be applied. This confirms that the method can separate the API from all generated impurities.

Protocol A: Acid Hydrolysis
  • Preparation: Dissolve 50 mg Loratadine in 5 mL Methanol.

  • Stress: Add 5 mL of 1.0 N HCl .

  • Incubation: Reflux at 60°C for 4 hours.

  • Neutralization: Cool and neutralize with 1.0 N NaOH before injection.

  • Expected Result: Significant formation of Desloratadine (RRT ~0.2-0.3).

Protocol B: Peroxide Oxidation
  • Preparation: Dissolve 50 mg Loratadine in 5 mL Methanol.

  • Stress: Add 2 mL of 30% H₂O₂ .

  • Incubation: Ambient temperature for 24 hours.

  • Expected Result: Formation of N-Oxide derivatives (eluting shortly before/after parent depending on pH).

Protocol C: Photostability
  • Preparation: Spread solid API as a thin layer in a quartz petri dish.

  • Stress: Expose to 1.2 million lux-hours (VIS) and 200 W-hr/m² (UV) per ICH Q1B.[5]

  • Expected Result: Minor degradation; Loratadine is relatively photostable in solid state but sensitive in solution.

Analytical Workflow Diagram

Analytical_Workflow cluster_detection Detection & Analysis Sample Sample Preparation (Tablets/API) Extraction Solvent Extraction (MeOH/ACN) Sample->Extraction Filter Filtration (0.45 µm PTFE) Extraction->Filter HPLC HPLC Separation (Gradient Elution) Filter->HPLC UV UV Detection (254 nm) HPLC->UV Integration Peak Integration (RRT Calculation) UV->Integration

Figure 2: Standardized analytical workflow for impurity quantitation.

Impurity Limits & Regulatory Reference

According to the European Pharmacopoeia (EP) and USP, the limits for impurities are strictly controlled.

Impurity NameCommon IdentityApprox RRT*Acceptance Limit
Impurity A (EP) Desloratadine~0.22NMT 0.1%
Impurity B (EP) Isopropyl Analog~0.45NMT 0.1%
Impurity C (EP) Ketone Intermediate~2.70NMT 0.1%
Unspecified Any other individual-NMT 0.1%

*Relative Retention Time (RRT) is dependent on the specific column and mobile phase pH.

Conclusion

The relationship between Loratadine and its impurities is defined by the lability of the carbamate ester. Desloratadine is the inevitable thermodynamic sink for this molecule in aqueous environments. Therefore, controlling moisture and pH during formulation is paramount. For researchers, the presence of the Ketone (Impurity C) serves as a diagnostic marker for the quality of the raw material synthesis, while Desloratadine levels indicate the stability of the finished dosage form.

References

  • National Institutes of Health (NIH). Stability indicating methods for the determination of loratadine in the presence of its degradation product. PubMed. Retrieved from [Link]

  • Pharmaffiliates. Loratadine Impurity Standards and Structures. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Degradation Products of 2-Methoxycarbonyl Loratadine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Stability Landscape of a Key Loratadine Intermediate

To the researchers, scientists, and drug development professionals dedicated to advancing pharmaceutical quality and safety, this technical guide offers a comprehensive exploration of the potential degradation pathways of 2-Methoxycarbonyl Loratadine. While Loratadine itself is a well-characterized second-generation antihistamine, its derivatives and intermediates, such as this compound, require a thorough understanding of their intrinsic stability to ensure the purity and safety of the final active pharmaceutical ingredient (API).[1][2][3] This document provides a foundational framework for investigating the degradation products of this compound, drawing upon the extensive knowledge of Loratadine's degradation and the fundamental chemical principles governing the stability of substituted pyridines. By elucidating potential degradation pathways and outlining robust analytical and experimental strategies, this guide aims to empower scientists to proactively address stability challenges and ensure the development of high-quality pharmaceuticals.

Introduction to this compound and the Imperative of Degradation Profiling

This compound is a key intermediate in the synthesis of Loratadine.[4] Its chemical structure is closely related to Loratadine, featuring a methoxycarbonyl group at the 2-position of the pyridine ring. The presence of this additional ester functional group, along with the inherent reactivity of the Loratadine core, introduces unique stability considerations.

The study of drug degradation is a critical component of pharmaceutical development, mandated by regulatory bodies worldwide. Forced degradation studies, or stress testing, are employed to identify potential degradation products that may arise during the manufacturing process, storage, and even administration of a drug.[5] This knowledge is paramount for:

  • Elucidating Degradation Pathways: Understanding the chemical transformations a molecule undergoes under various stress conditions.

  • Developing Stability-Indicating Analytical Methods: Establishing robust analytical techniques capable of separating and quantifying the parent drug from its degradation products.[6]

  • Informing Formulation and Packaging Development: Designing formulations and packaging that protect the drug from degradation and ensure its shelf-life.

  • Ensuring Safety and Efficacy: Identifying and characterizing potentially toxic degradation products.

Postulated Degradation Pathways of this compound

Based on the known degradation of Loratadine and the chemical nature of the 2-methoxycarbonyl substituent, the primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for ester-containing compounds. This compound possesses two ester functionalities, both of which are susceptible to hydrolysis, particularly under acidic and alkaline conditions.

  • Alkaline Hydrolysis: Under basic conditions, both the ethyl carbamate on the piperidine ring and the methyl ester on the pyridine ring are expected to undergo hydrolysis. This would likely lead to the formation of two primary degradation products:

    • Loratadine-2-carboxylic acid: Resulting from the hydrolysis of the methoxycarbonyl group.

    • Desloratadine-2-methoxycarbonyl: Resulting from the hydrolysis of the ethyl carbamate.

    • It is also plausible that both ester groups could hydrolyze to form Desloratadine-2-carboxylic acid .

  • Acidic Hydrolysis: While generally more stable under acidic conditions than alkaline conditions, prolonged exposure to strong acids could also induce hydrolysis of the ester groups.

Caption: Postulated hydrolytic degradation pathways of this compound.

Oxidative Degradation

The Loratadine molecule has several sites susceptible to oxidation, including the pyridine ring and the tricyclic system. The presence of the electron-withdrawing methoxycarbonyl group may influence the reactivity of the pyridine ring towards oxidation.

  • N-Oxidation: The nitrogen atom of the pyridine ring is a common site for oxidation, leading to the formation of an N-oxide derivative .

  • Hydroxylation: The pyridine ring can also undergo hydroxylation at various positions.

  • Oxidative dearomatization of the pyridine ring is also a possibility under strong oxidative stress.[7]

Studies on Loratadine have shown the formation of multiple chloride oxidation products, suggesting a complex oxidative degradation profile.[5]

Caption: Potential oxidative degradation pathways of this compound.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation of Loratadine.[8] The tricyclic system and the pyridine ring are potential chromophores that can absorb light and undergo photochemical reactions. The exact structures of photolytic degradation products of Loratadine are not well-elucidated, and the same would be expected for this compound. Photodegradation can lead to complex mixtures of products through various reactions such as oxidation, reduction, and rearrangement.

Caption: General photolytic degradation pathway of this compound.

Analytical Methodologies for Impurity Profiling

A robust, stability-indicating analytical method is essential for the successful identification and quantification of degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Recommended HPLC Method Parameters

The following parameters, adapted from validated methods for Loratadine and its impurities, provide a strong starting point for the analysis of this compound.[6] Method development and validation will be necessary.

ParameterRecommended ConditionsRationale
Column Reversed-phase C18 or C8 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar to nonpolar compounds like Loratadine and its derivatives.
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.6 with Orthophosphoric AcidBuffered mobile phase helps to control the ionization of the analytes and improve peak shape and reproducibility.
Mobile Phase B Acetonitrile or MethanolOrganic modifiers to control the elution strength.
Elution GradientA gradient elution is often necessary to resolve the parent compound from a complex mixture of degradation products with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 220 nm or 244 nmLoratadine and its derivatives have UV absorbance in this range. A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity analysis and identification.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce analysis time.
Injection Vol. 10-20 µLStandard injection volume.
Mass Spectrometry (MS) for Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the structural characterization of unknown degradation products. By providing mass-to-charge ratio (m/z) information, LC-MS can help to determine the molecular weight of the degradants and, in conjunction with fragmentation data (MS/MS), aid in their structural elucidation.

Experimental Protocol: Forced Degradation Study

The following is a representative protocol for conducting a forced degradation study on this compound. The extent of degradation should be targeted between 5-20% to ensure the formation of primary degradation products.

Preparation of Solutions
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a working concentration of about 100 µg/mL for the stress studies.

Stress Conditions
  • Acid Hydrolysis:

    • To 5 mL of the working solution, add 5 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute to a final concentration of approximately 10 µg/mL with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 5 mL of the working solution, add 5 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute to a final concentration of approximately 10 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 5 mL of the working solution, add 5 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 10 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Spread a thin layer of solid this compound in a petri dish.

    • Expose to dry heat at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to a final concentration of approximately 10 µg/mL.

  • Photolytic Degradation (Solid and Solution):

    • Solid State: Expose a thin layer of solid this compound to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

    • Solution State: Expose the working solution in a quartz cuvette to UV and visible light.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

    • Dissolve the solid sample or dilute the solution sample to a final concentration of approximately 10 µg/mL with the mobile phase.

Analysis

Analyze all stressed samples, along with a non-stressed control sample, using the developed and validated stability-indicating HPLC method.

Summary of Potential Degradation Products

The following table summarizes the potential degradation products of this compound based on the postulated degradation pathways.

Degradation PathwayPotential Degradation ProductPostulated Structure
Hydrolysis Loratadine-2-carboxylic acidLoratadine core with COOH at position 2 of the pyridine ring
Desloratadine-2-methoxycarbonylDesloratadine core with COOCH₃ at position 2 of the pyridine ring
Desloratadine-2-carboxylic acidDesloratadine core with COOH at position 2 of the pyridine ring
Oxidation This compound N-oxideN-oxide on the pyridine nitrogen
Hydroxylated DerivativesOH group(s) on the pyridine or tricyclic ring
Photolysis Various PhotodegradantsComplex mixture of rearranged, oxidized, or reduced products

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for investigating the degradation products of this compound. While direct experimental data on this specific compound is limited, the well-documented degradation pathways of Loratadine, coupled with fundamental principles of organic chemistry, allow for the formulation of scientifically sound hypotheses regarding its stability.

The successful characterization of this compound's degradation profile requires a systematic approach involving forced degradation studies under various stress conditions and the development of a robust, stability-indicating analytical method. The use of advanced analytical techniques such as LC-MS/MS will be crucial for the unambiguous identification of unknown degradation products.

Further research is warranted to experimentally validate the postulated degradation pathways and to fully characterize the structures of the resulting degradation products. This will not only contribute to a deeper understanding of the stability of this important intermediate but also ensure the quality, safety, and efficacy of the final Loratadine drug product.

References

  • Pharmaffiliates. Loratadine-impurities. [Link]

  • A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. PMC - NIH. [Link]

  • Oxidative Dearomatization of Pyridines. PMC - NIH. [Link]

  • ResearchGate. 1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light-amlodipine (R 1 =Cl; R 2 =COOMe; R 3 =COOEt; R 4 =CH 2 OCH 2 CH 2 NH 2 ; R 5 =Me), nifedipine (R 1 =NO 2 ; R 2 ,R 3 =COOMe; R 4 ,R 5 =Me). [Link]

  • CEU Repositorio Institucional. LC determination of loratadine and related impurities. [Link]

  • Semantic Scholar. Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. [Link]

  • ResearchGate. Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[5][6]pyridine-1,3-diones. [Link]

  • ResearchGate. Impurity profile study of loratadine. [Link]

  • ResearchGate. Degradation product of loratadine. [Link]

  • ResearchGate. Synthesis of 2-and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. [Link]

  • PubMed. Degradation product of loratadine. [Link]

  • PubMed. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. [Link]

  • PubMed. Oxidation of mitochondrial pyridine nucleotides by aglycone derivatives of adriamycin. [Link]

  • Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. [Link]

  • Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. [Link]

  • PubMed. Metabolism of pyridine compounds by phthalate-degrading bacteria. [Link]

  • PubMed. [Biodegradation of pyridine under UV irradiation]. [Link]

  • PMC - NIH. Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. [Link]

  • Google Patents.
  • ResearchGate. Stability indicating methods for the determination of loratadine in the presence of its degradation product. [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]

  • PubMed. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. [Link]

  • New Journal of Chemistry (RSC Publishing). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]

  • RSC Blogs. Stability of the anti-histamine drug loratadine. [Link]

  • ChemRxiv. Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. [Link]

  • PMC - NIH. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]

  • Google Patents. Process for the production of 2-hydroxypyridine.
  • ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • RSC Blogs. Re-routing aromatic degradation to give pyridine dicarboxylic acids. [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Detection of 2-Methoxycarbonyl Loratadine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 2-Methoxycarbonyl Loratadine, a potential process-related impurity in Loratadine drug substance. The method utilizes reversed-phase chromatography with UV detection, ensuring high sensitivity and selectivity. The protocol herein is designed for researchers, scientists, and drug development professionals engaged in the quality control and impurity profiling of Loratadine. All experimental choices are rationalized to provide a scientifically sound and self-validating system, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction: The Significance of Impurity Profiling

Loratadine is a widely used second-generation antihistamine, valued for its efficacy in treating allergies without significant sedative effects.[1] During its synthesis and storage, various related substances or impurities can arise. Regulatory bodies worldwide, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate the identification and control of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product.[2]

This compound (CAS 860010-37-3) has been identified as a potential process-related impurity of Loratadine.[3][4] Its chemical structure, methyl 8-chloro-11-(1-(ethoxycarbonyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5][6]cyclohepta[1,2-b]pyridine-2-carboxylate, features an additional methoxycarbonyl group on the tricyclic ring system compared to the parent molecule.[3] This structural difference necessitates a reliable analytical method to resolve and quantify it, ensuring that its presence is below the required safety thresholds. This document provides a comprehensive protocol for its detection.

Scientific Rationale and Method Development

The development of this HPLC method is grounded in the physicochemical properties of Loratadine and its 2-methoxycarbonyl derivative.

  • Chromatographic Mode: Reversed-phase HPLC is the chosen mode of separation due to the non-polar to moderately polar nature of Loratadine and its impurities.[7] This technique separates molecules based on their hydrophobicity.

  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is selected for its versatility and strong hydrophobic retention, which is ideal for separating structurally similar aromatic compounds.[8] The use of a high-purity silica backbone minimizes peak tailing, which can be an issue for basic compounds like Loratadine.[7]

  • Mobile Phase Composition: The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer.

    • Acetonitrile: Chosen for its low viscosity and UV transparency, providing good peak shape and low backpressure.

    • Aqueous Buffer (Phosphate Buffer, pH 3.5): The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable analytes.[5] Loratadine has a pKa of approximately 5.0.[9] By maintaining the mobile phase pH at 3.5, the pyridine nitrogen in both Loratadine and this compound will be protonated, ensuring consistent ionization and good chromatographic behavior. The lower pH also helps to suppress the ionization of free silanol groups on the silica support, further reducing peak tailing.[7]

  • Detection: UV detection is employed as both Loratadine and its chromophoric impurities exhibit significant absorbance in the UV region. A detection wavelength of 220 nm is selected to provide high sensitivity for a range of related substances.[8]

Materials and Equipment

3.1 Reagents and Standards

  • Loratadine Reference Standard (USP or equivalent)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric Acid (85%) (Analytical grade)

  • Deionized Water (18.2 MΩ·cm)

3.2 Equipment

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, nylon or PTFE)

Detailed Experimental Protocol

4.1 Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.5 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (Loratadine): Accurately weigh about 25 mg of Loratadine Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 500 µg/mL.

  • Standard Stock Solution (this compound): Accurately weigh about 5 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 50 µg/mL.

  • System Suitability Solution: Transfer 1.0 mL of the Loratadine Standard Stock Solution and 1.0 mL of the this compound Standard Stock Solution into a 10 mL volumetric flask. Dilute to volume with diluent. This solution contains approximately 50 µg/mL of Loratadine and 5 µg/mL of this compound.

  • Sample Solution: Accurately weigh about 25 mg of the Loratadine drug substance sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 500 µg/mL.

4.2 Chromatographic Conditions

The following table summarizes the optimized HPLC parameters:

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V)[8]
Mobile Phase A: 20mM KH₂PO₄, pH 3.5
B: Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min[8]
Column Temperature 30 °C
Detection UV at 220 nm[8]
Injection Volume 10 µL
Run Time 30 minutes

4.3 System Suitability Test (SST)

To ensure the validity of the analytical results, perform a system suitability test before sample analysis. Inject the System Suitability Solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Loratadine peak) ≤ 2.0
Theoretical Plates (Loratadine peak) ≥ 2000
Resolution (between Loratadine and this compound) ≥ 2.0
%RSD for peak areas (n=5) ≤ 2.0% for both peaks

4.4 Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Sample Solution in duplicate.

  • Inject the System Suitability Solution after every 6-10 sample injections to monitor system performance.

Data Interpretation and Calculation

The amount of this compound in the Loratadine sample is calculated as a percentage area relative to the Loratadine peak.

Calculation:

% Impurity = (Area of Impurity Peak / Area of Loratadine Peak) * 100%

Note: This calculation assumes that the response factor of the impurity is the same as that of Loratadine. For accurate quantification, a standard of the impurity should be used to determine its response factor relative to Loratadine.

Visualizations

6.1 HPLC Analysis Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_std Standard Solution Preparation sst System Suitability Test (SST) prep_std->sst prep_sample Sample Solution Preparation injection Sample Injection prep_sample->injection equilibration->sst sst->injection chromatogram Chromatogram Acquisition injection->chromatogram integration Peak Integration & Identification chromatogram->integration calculation Quantification & Reporting integration->calculation

Caption: Workflow for the HPLC detection of this compound.

Expected Results and Discussion

Based on the principles of reversed-phase chromatography, this compound is expected to be more polar than Loratadine due to the additional ester group. Therefore, it should elute earlier than the main Loratadine peak. The proposed gradient method is designed to provide sufficient retention for the early-eluting impurity while ensuring that the main, more hydrophobic Loratadine peak elutes within a reasonable time frame with good peak shape. The resolution of ≥ 2.0 between the two peaks is crucial for accurate quantification and is a key performance indicator of this method.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust protocol for the detection of this compound in Loratadine drug substance. By carefully selecting the stationary phase, mobile phase pH, and gradient conditions, this method ensures the necessary selectivity and sensitivity for impurity profiling in a quality control environment. Adherence to the system suitability criteria will guarantee the trustworthiness and consistency of the results obtained.

References

  • HELIX Chromatography. HPLC Analysis of Drug Loratadine and Related Impurities on Heritage MC Mixed-Mode Column.Link

  • HELIX Chromatography. HPLC Methods for analysis of Loratadine.Link

  • Maslarska V, Peikova L.HPLC determination and validation of loratadine in pharmaceutical preparations. International Journal of Bio-Pharma Sciences, 2013.
  • Waters Corporation. Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System.Link

  • SIELC Technologies. HPLC Method for Analysis of Loratadine.Link

  • Walash MI, et al. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. PubMed Central, 2014. Link

  • Rupérez FJ, et al.LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 2002.
  • Reddy KVS R, et al.Impurity profile study of loratadine. Journal of Pharmaceutical and Biomedical Analysis, 2003.
  • Rao BM, et al. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. PubMed Central, 2011. Link

  • Grigoriu IC, et al.
  • Veeprho. this compound.Link

  • Sriramchem. this compound.Link

  • PubChem. Loratadine. National Institutes of Health. Link

  • ResearchGate. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities.Link

  • Pharmaffiliates. Loratadine-impurities.Link

  • Wikipedia. Loratadine.Link

Sources

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for the Identification and Quantification of 2-Methoxycarbonyl Loratadine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust analytical method for the quality control of Loratadine, a widely used second-generation antihistamine. We present a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) protocol for the precise identification and quantification of 2-Methoxycarbonyl Loratadine (CAS 860010-37-3), a known process-related impurity and potential degradant. This document provides researchers, quality control analysts, and drug development professionals with the scientific rationale behind the method, detailed step-by-step protocols, and system suitability criteria to ensure self-validating and reliable results, aligning with stringent pharmaceutical regulatory standards.

Introduction: The Imperative of Impurity Profiling

Loratadine (C₂₂H₂₃ClN₂O₂) is a potent, non-sedating H1-receptor antagonist used extensively for the symptomatic relief of allergic conditions.[1][2] In the pharmaceutical industry, ensuring the purity and safety of an Active Pharmaceutical Ingredient (API) is paramount. Regulatory bodies worldwide mandate rigorous impurity profiling to identify and quantify any substance present in the drug substance or finished product that is not the desired chemical entity.[3] Impurities can originate from the synthetic pathway, degradation of the API during storage, or interaction with excipients.

This compound has been identified as a related substance to Loratadine.[4] Its effective separation and accurate quantification are critical for controlling the quality of Loratadine API and ensuring patient safety. This application note provides a highly specific and reliable reversed-phase HPLC (RP-HPLC) method designed for this purpose, leveraging a certified analytical standard for calibration and system validation.

Analyte and Parent Compound Overview

A clear understanding of the chemical properties of both the parent API and the impurity is fundamental to developing a selective analytical method.

Chemical Structures and Relationship

The structural difference between Loratadine and its 2-Methoxycarbonyl impurity is the addition of a methyl carboxylate group on the benzocycloheptapyridine core. This modification slightly increases the molecule's polarity and molecular weight, which forms the basis for their chromatographic separation.

G cluster_0 Loratadine cluster_1 This compound loratadine loratadine impurity Structure not publicly available in this format. Key feature: Methoxycarbonyl (-COOCH3) group added to the benzocycloheptapyridine ring system. loratadine->impurity Structural Relationship

Caption: Structural relationship between Loratadine and the impurity.

Physicochemical Data

The following table summarizes key properties of Loratadine and the this compound analytical standard.

PropertyLoratadineThis compound
CAS Number 79794-75-5[1]860010-37-3[4][5]
Molecular Formula C₂₂H₂₃ClN₂O₂C₂₄H₂₅ClN₂O₄[4][5]
Molecular Weight 382.88 g/mol [6]440.92 g/mol [4][5]
IUPAC Name Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[7][8]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate[3]Methyl 8-chloro-11-(1-(ethoxycarbonyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo[7][8]cyclohepta[1,2-b]pyridine-2-carboxylate[4]
Nature Weakly Basic (pKa ≈ 5.0 - 5.25)[9][10]Weakly Basic

Analytical Method: Principle and Rationale

Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the chosen methodology due to its exceptional resolving power for separating structurally similar, non-volatile organic compounds.

  • Expertise & Causality: Loratadine and its impurities are predominantly non-polar, making them ideal candidates for retention on a non-polar stationary phase (e.g., C8 or C18). Elution is achieved using a polar mobile phase. The subtle differences in polarity between Loratadine and this compound allow for their differential partitioning between the stationary and mobile phases, resulting in distinct retention times and effective separation. A study by Rupérez et al. successfully employed a SymmetryShield™ RP8 column to separate Loratadine from seven related impurities, demonstrating the suitability of this approach.[3][11]

Mobile Phase Selection: The Key to Resolution and Peak Integrity

The mobile phase composition is critical for controlling retention and ensuring symmetrical peak shapes.

  • Expertise & Causality: As Loratadine is a basic compound, its analysis can be plagued by peak tailing due to strong interactions with residual silanol groups on the silica-based column packing.[3] To mitigate this, our protocol employs a buffered mobile phase at a controlled pH. Maintaining the pH around 7.0 partially suppresses the ionization of the basic nitrogen atom in Loratadine, reducing retention and improving peak shape.[3] The inclusion of a competing base like triethylamine (TEA) further masks active silanol sites, leading to highly symmetrical peaks.[3][12] Acetonitrile or methanol is used as the organic modifier to control the elution strength.

Detection: UV Spectrophotometry

UV detection is selected for its robustness, linearity, and sensitivity for compounds containing chromophores.

  • Expertise & Causality: The conjugated aromatic system within the benzocycloheptapyridine core of Loratadine and its impurities provides strong UV absorbance. A detection wavelength of 244 nm is chosen as it offers a good response for both the parent compound and related substances, ensuring accurate quantification even at low impurity levels.[3]

Detailed Application Protocols

This section provides a self-validating workflow for the analysis. Successful completion of the System Suitability Test is a prerequisite for proceeding with sample analysis.

Workflow Overview

Caption: End-to-end analytical workflow for impurity quantification.

Protocol 1: Materials and Reagents
  • Analytical Standard: this compound (Purity ≥ 98%)

  • Reference Standard: Loratadine USP/EP Grade[6]

  • Solvents: HPLC Grade Acetonitrile, Methanol, and Deionized Water (18.2 MΩ·cm)

  • Reagents: Phosphoric Acid (H₃PO₄, ≥ 85%), Triethylamine (TEA, ≥ 99.5%)

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

    • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

    • Analytical balance (0.01 mg readability).

    • Class A volumetric glassware.

    • pH meter.

Protocol 2: Preparation of Solutions
  • Rationale: Accurate solution preparation is the foundation of quantitative analysis. Using the mobile phase as the diluent minimizes solvent effects during injection.

  • Buffer A Preparation (10 mM H₃PO₄, pH 7.0 with TEA):

    • Add ~900 mL of Deionized Water to a 1 L beaker.

    • Carefully add 0.68 mL of phosphoric acid and stir to dissolve.

    • Adjust the pH to 7.00 ± 0.05 by dropwise addition of Triethylamine while monitoring with a calibrated pH meter.

    • Transfer to a 1 L volumetric flask and dilute to volume with water. Filter through a 0.45 µm nylon filter.

  • Mobile Phase Preparation (Methanol:Buffer A, 65:35 v/v):

    • Combine 650 mL of HPLC-grade Methanol with 350 mL of Buffer A.

    • Mix thoroughly and degas by sonication or helium sparging.

  • Diluent Preparation:

    • Use the Mobile Phase as the diluent for all standard and sample preparations.

  • This compound Stock Solution (Impurity Stock, ~100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound analytical standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. Sonicate if necessary to ensure complete dissolution.

  • System Suitability Solution (SSS):

    • Accurately weigh ~20 mg of Loratadine Reference Standard into a 100 mL volumetric flask.

    • Add 1.0 mL of the Impurity Stock solution.

    • Dissolve and dilute to volume with the Diluent. This solution contains ~200 µg/mL of Loratadine and ~1.0 µg/mL of this compound (representing a 0.5% impurity level).

  • Test Sample Solution (~200 µg/mL of Loratadine):

    • Accurately weigh approximately 20 mg of the Loratadine API sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent.

Protocol 3: HPLC-UV Chromatographic Conditions
ParameterRecommended SettingRationale
Column SymmetryShield™ RP8, 4.6 x 150 mm, 5 µm (or equivalent)Proven selectivity for Loratadine and its impurities; shielded silica reduces peak tailing for basic compounds.[3]
Mobile Phase Methanol:Buffer A (65:35, v/v), IsocraticProvides optimal retention and separation within a reasonable runtime.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves method robustness.
Injection Vol. 10 µLBalances sensitivity with the risk of column overload.
Detection UV at 244 nm[3]Optimal wavelength for detecting both API and impurity.
Run Time ~20 minutesSufficient to elute the API and all relevant impurities.
Protocol 4: System Validation and Data Analysis
  • Trustworthiness: The System Suitability Test (SST) is a self-validating check that confirms the analytical system's fitness for purpose before committing to sample analysis.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30-60 minutes).

  • System Suitability Test (SST):

    • Make five replicate injections of the System Suitability Solution (SSS) .

    • Evaluate the results against the criteria in the table below. Do not proceed with sample analysis if any criterion fails.

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) Rs between Loratadine and this compound peaks ≥ 2.0Ensures baseline separation for accurate integration.
Tailing Factor (Tf) Tf for the Loratadine peak ≤ 1.5Confirms minimal undesirable interactions causing peak asymmetry.
RSD of Peak Area %RSD for both peaks ≤ 2.0% (from 5 replicates)Demonstrates the precision of the injection and detection system.
RSD of Retention Time %RSD for both peaks ≤ 1.0% (from 5 replicates)Indicates the stability and precision of the pumping system.
  • Sample Analysis:

    • Once SST criteria are met, inject the Test Sample Solution in duplicate.

  • Quantification Calculation:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that from the SSS injection.

    • Calculate the percentage of the impurity using the concentration of the impurity in the SSS as an external standard.

    Formula: % Impurity = (Area_Imp_Sample / Area_Imp_SSS) * (Conc_Imp_SSS / Conc_Sample) * 100

    Where:

    • Area_Imp_Sample = Peak area of the impurity in the Test Sample solution.

    • Area_Imp_SSS = Average peak area of the impurity from the SSS injections.

    • Conc_Imp_SSS = Concentration of the impurity in the SSS (µg/mL).

    • Conc_Sample = Concentration of the Loratadine API in the Test Sample solution (µg/mL).

Conclusion

This application note provides a scientifically grounded, detailed, and robust HPLC-UV method for the quantification of this compound in Loratadine API. By explaining the causality behind key experimental choices and integrating a rigorous System Suitability Test, the protocol establishes a self-validating system for reliable quality control. The use of a certified analytical standard is indispensable for achieving the accuracy and trustworthiness required in a regulated pharmaceutical environment. This method is suitable for routine quality control, stability studies, and drug development support.

References

  • This compound | CAS 860010-37-3 . Veeprho. [Link]

  • A Review on Analytical Techniques for the Assay of Loratadine . Acta Scientific Pharmaceutical Sciences. [Link]

  • Discovery, Characterization, and Pharmaceutical Applications of Two Loratadine–Oxalic Acid Cocrystals . MDPI. [Link]

  • The identification and the quantitative determination of loratadine by the HPLC method . The Pharma Innovation Journal. [Link]

  • Impurity Profile Study of Loratadine . Scribd. [Link]

  • HPLC determination and validation of loratadine in pharmaceutical preparations . International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Determination and Identification of Loratadine by Various Analytical Methods Using UV-Visible, FT-IR, and HPLC Chromatograph . Indo American Journal of Pharmaceutical Research. [Link]

  • HPLC Methods for analysis of Loratadine . HELIX Chromatography. [Link]

  • Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System . Waters Corporation. [Link]

  • LC determination of loratadine and related impurities . CEU Repositorio Institucional. [Link]

  • Powerful and Fast Structural Identification of Pharmaceutical Impurities using Direct Injection Mass Spectrometry and Differential Scanning Calorimetry . BrJAC. [Link]

  • Loratadine . PubChem - NIH. [Link]

  • Process for the preparation of loratadine.
  • Stability indicating methods for the determination of loratadine in the presence of its degradation product . PubMed. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . Pharmaguideline. [Link]

  • Loratadine-impurities . Pharmaffiliates. [Link]

  • Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations . Semantic Scholar. [Link]

  • Sensitive liquid chromatography-tandem mass spectrometry method for the determination of loratadine and its major active metabolite descarboethoxyloratadine in human plasma . PubMed. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance . LinkedIn. [Link]

  • Stability indicating methods for the determination of loratadine in the presence of its degradation product | Request PDF . ResearchGate. [Link]

  • Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods . PubMed. [Link]

  • Analytical method validation: A brief review . ResearchGate. [Link]

  • A process for the manufacturing of loratadine and its intermediates.
  • LC Determination of Loratadine and Related Impurities . PubMed. [Link]

  • Stability indicating methods for the determination of loratadine in the presence of its degradation product . Semantic Scholar. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . IVT Network. [Link]

  • Loratadine 2-Hydroxymethyl Impurity (USP) and 2-Hydroxymethyl Loratadine (USP) . Allmpus. [Link]

  • Analytical Method Validation & Common Problem 1 . NPRA. [Link]

Sources

Application Note & Synthesis Protocol: 2-Methoxycarbonyl Loratadine

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Loratadine is a potent, long-acting second-generation antihistamine that acts as a selective peripheral histamine H1-receptor antagonist.[1][2] Its non-sedating nature has made it a cornerstone in the treatment of allergic rhinitis and urticaria.[3] The functionalization of the loratadine scaffold is a key area of interest for medicinal chemists, aiming to explore structure-activity relationships (SAR), develop novel therapeutic agents, and synthesize reference standards for metabolites and related substances.[4][5]

This document provides a detailed, research-grade protocol for the synthesis of 2-Methoxycarbonyl Loratadine, a derivative functionalized on the pyridine ring of the core structure. The protocol is designed for researchers in drug discovery, medicinal chemistry, and process development.

Retrosynthetic Analysis and Strategy

A direct, single-step synthesis for this compound is not prominently described in the literature. Therefore, a multi-step approach starting from the commercially available Loratadine is proposed. The strategy hinges on the regioselective functionalization of the electron-deficient pyridine ring.

Our primary strategy is based on the established reactivity of the Loratadine pyridine ring via its N-oxide, a method that has been successfully used to synthesize 2- and 4-substituted derivatives.[6][7] This pathway involves:

  • N-Oxidation: Activation of the pyridine ring towards nucleophilic attack.

  • Cyanation: Introduction of a carbon-based functional group (nitrile) at the 2-position using a Reissert-type reaction.

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid.

  • Esterification: Formation of the final methyl ester.

An alternative strategy, common in modern synthetic chemistry, would involve the preparation of a 2-halo-loratadine intermediate followed by a palladium-catalyzed methoxycarbonylation.[8][9] While viable, the N-oxide route is presented here as the primary protocol due to its demonstrated success in functionalizing the loratadine core at the desired position.[6][7]

Overall Synthesis Workflow

The following diagram outlines the step-by-step workflow for the synthesis of this compound from Loratadine.

G cluster_0 Synthesis Protocol A Step 1: N-Oxidation Loratadine → Loratadine N-Oxide B Step 2: Cyanation N-Oxide → 2-Cyano-Loratadine A->B  H₂O₂ / Acetic Acid  then NaCN C Step 3: Hydrolysis 2-Cyano → Loratadine-2-carboxylic acid B->C  Acidic Hydrolysis D Step 4: Esterification Acid → this compound C->D  Methanol / H⁺ catalyst E Final Purification & Characterization D->E  Chromatography

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Loratadine≥98%Commercially Available
Hydrogen Peroxide30% w/w in H₂OACS Reagent
Glacial Acetic Acid≥99.7%ACS Reagent
Sodium Cyanide (NaCN)≥97%ACS ReagentEXTREMELY TOXIC . Handle with extreme caution.
Hydrochloric Acid (HCl)37%ACS Reagent
Methanol (MeOH)Anhydrous, ≥99.8%ACS Reagent
Sulfuric Acid (H₂SO₄)95-98%ACS Reagent
Dichloromethane (DCM)Anhydrous, ≥99.8%ACS Reagent
Ethyl Acetate (EtOAc)ACS ReagentFor extraction & chromatography
HexanesACS ReagentFor chromatography
Sodium Bicarbonate (NaHCO₃)Saturated Solution
Sodium Sulfate (Na₂SO₄)AnhydrousFor drying
Step 1: Synthesis of Loratadine N-Oxide

This step activates the pyridine ring for subsequent functionalization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Loratadine (1.0 eq) in glacial acetic acid (10 mL per gram of Loratadine).

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Slowly add hydrogen peroxide (30% solution, 3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction by TLC (EtOAc/Hexanes 1:1) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Loratadine N-Oxide, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Cyano-Loratadine

This step introduces the nitrile group at the 2-position of the pyridine ring.

  • Reaction Setup: Dissolve the crude Loratadine N-Oxide (1.0 eq) from the previous step in dichloromethane.

  • Cyanation: Add sodium cyanide (NaCN, 2.5 eq) to the solution. Caution: NaCN is highly toxic. Perform this in a well-ventilated fume hood.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the N-oxide is consumed (typically 12-18 hours). The reaction progress can be slow.

  • Workup: Carefully quench the reaction by adding water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: gradient of EtOAc in Hexanes) to afford pure 2-Cyano-Loratadine.

Step 3: Synthesis of Loratadine-2-carboxylic acid

This step converts the nitrile into the key carboxylic acid intermediate.

  • Reaction Setup: In a pressure-rated flask, suspend 2-Cyano-Loratadine (1.0 eq) in a 1:1 mixture of water and concentrated hydrochloric acid.

  • Hydrolysis: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 24-48 hours. Monitor for the disappearance of the nitrile starting material.

  • Workup: Cool the reaction mixture to room temperature. A precipitate of the hydrochloride salt of the product may form. Adjust the pH to ~4-5 with a base (e.g., 2M NaOH) to precipitate the zwitterionic product.

  • Isolation: Filter the solid, wash with cold water and then a small amount of cold acetone. Dry the solid under vacuum to yield Loratadine-2-carboxylic acid.

Step 4: Synthesis of this compound

The final esterification step to yield the target compound.

  • Reaction Setup: Suspend Loratadine-2-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL per gram of acid).

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly add concentrated sulfuric acid (0.2 eq) dropwise.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C). Stir at reflux until the starting material is fully dissolved and the reaction is complete as monitored by TLC (typically 6-12 hours).

  • Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization & Extraction: Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases. Wash further with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel (eluent: gradient of EtOAc in Hexanes) to yield the final product, this compound.

Chemical Reaction Scheme

G Loratadine Loratadine N_Oxide Loratadine N-Oxide Loratadine->N_Oxide H₂O₂ / AcOH Cyano 2-Cyano-Loratadine N_Oxide->Cyano NaCN Acid Loratadine-2-carboxylic acid Cyano->Acid H₃O⁺, Δ Final This compound Acid->Final MeOH / H⁺

Caption: Proposed synthetic route to this compound. (Note: Images are placeholders for chemical structures)

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the loratadine core protons, plus a characteristic singlet for the methoxy group (-OCH₃) around δ 3.9-4.0 ppm. The aromatic protons on the pyridine ring will show a shift pattern consistent with substitution at the 2-position.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the loratadine core carbons, plus signals for the ester carbonyl (C=O) around δ 165-170 ppm and the methoxy carbon (-OCH₃) around δ 52-53 ppm.

  • Mass Spectrometry (ESI-MS): Calculated m/z for [M+H]⁺.

  • Purity (HPLC): >95% desired for research applications.

Safety Precautions

  • Sodium Cyanide (NaCN): Extremely toxic by ingestion, inhalation, and skin contact. Contact with acid liberates highly toxic hydrogen cyanide gas. All manipulations must be performed in a certified chemical fume hood. Have a cyanide antidote kit available and be trained in its use.

  • Acids and Oxidizers: Hydrogen peroxide, acetic acid, hydrochloric acid, and sulfuric acid are corrosive. Handle with appropriate gloves and eye protection.

  • Solvents: Dichloromethane, methanol, and other organic solvents are flammable and toxic. Avoid inhalation and skin contact.

References

  • Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. ARKIVOC, 2005(ix), 200-206. [Link][6][7]

  • Liu, G. Z., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10(10), 5678-5693. [Link][4]

  • Patel, D. R., et al. (2004). Process for the preparation of loratadine. Google Patents, WO2004080997A1. [10]

  • A Process For The Production Of Loratadine. (n.d.). Quick Company. Retrieved from [Link][11]

  • Li, J., et al. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-322. [Link][12]

  • Beller, M., et al. (2018). Palladium-Catalyzed Methoxycarbonylation Investigated by Design of Experiments. ChemCatChem, 10(15), 3146-3151. [Link][8]

  • Liu, G. Z., et al. (2010). Stereoselective synthesis of desloratadine derivatives as antagonist of histamine. Bioorganic & Medicinal Chemistry, 18(4), 1626-1632. [Link][13]

  • Harada, T., et al. (1995). Loratadine. A reappraisal of its pharmacological properties and therapeutic use in allergic disorders. Drugs, 49(3), 380-396. [Link][1]

  • Ploeger, B., et al. (2021). Palladium-catalyzed methoxycarbonylation of a commodity CO2-sourced δ-valerolactone. Molecular Catalysis, 515, 111925. [Link][9]

  • Gyorgy, L., et al. (2005). Desloratadine salts, process for their synthesis and pharmaceutical compositions thereof.
  • Wang, P., et al. (2020). Design, synthesis and biological evaluation of novel desloratadine derivatives with anti-inflammatory and H1 antagonize activities. Bioorganic Chemistry, 94, 103443. [Link][5]

  • Claver, C., et al. (2004). Methoxycarbonylation of olefins catalyzed by palladium complexes bearing P,N-donor ligands. Dalton Transactions, (10), 1544-1549. [Link][14]

  • Clissold, S. P., Sorkin, E. M., & Goa, K. L. (1989). Loratadine. A review of recent findings in pharmacology, pharmacokinetics, efficacy, and safety, with a look at its use in combination with pseudoephedrine. Clinical Pharmacokinetics, 16(4), 234-257. [Link][2]

  • Kamer, P. C., et al. (2018). Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands. Catalysis Science & Technology, 8(4), 1048-1056. [Link][15]

  • Loratadine response (Concept Id: CN298392). NCBI. Retrieved from [Link][3]

Sources

synthesis of 2-Hydroxymethyl Loratadine from intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Validated Protocol for the Synthesis of 2-Hydroxymethyl Loratadine: A Key Reference Standard for Pharmaceutical Quality Control

Abstract: This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of 2-Hydroxymethyl Loratadine, a known impurity and potential metabolite of the second-generation antihistamine, Loratadine.[1][2][3] The synthesis commences from the parent drug, Loratadine, and proceeds through a multi-step functionalization of the pyridine moiety. This protocol is designed for researchers, analytical scientists, and drug development professionals who require a reliable method to produce high-purity 2-Hydroxymethyl Loratadine for use as a reference standard in quality control, stability testing, and metabolic studies. We detail the underlying chemical strategy, provide in-depth procedural instructions, and outline methods for purification and characterization.

Introduction and Scientific Rationale

Loratadine is a potent, long-acting, and non-sedating H1 histamine receptor antagonist widely used in the treatment of allergic conditions.[4][][6] During the formulation of Loratadine, particularly in syrup preparations, and potentially through metabolic pathways, various related substances can be generated.[1][3][7] One such critical compound is 2-Hydroxymethyl Loratadine (Chemical Name: Ethyl 4-[8-chloro-5,6-dihydro-2-(hydroxymethyl)-11H-benzo[4][8]cyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidine carboxylate).[9][10]

The presence of this and other impurities must be strictly monitored to ensure the safety and efficacy of the final drug product. Therefore, the availability of pure, well-characterized reference standards of these impurities is a regulatory and scientific necessity for the development and validation of analytical methods, such as those prescribed by the U.S. Pharmacopeia (USP).

This document outlines a robust synthetic route starting from Loratadine. Direct hydroxymethylation of the pyridine ring is challenging. The presented strategy circumvents this by activating the pyridine ring via N-oxidation, followed by nucleophilic cyanation and subsequent chemical modifications to yield the desired primary alcohol. This approach provides a logical and reproducible pathway to obtain the target compound for critical analytical applications.

Overall Synthetic Pathway

The synthesis is a five-step process that selectively functionalizes the C2 position of the pyridine ring of Loratadine.

Synthetic_Pathway cluster_main Synthesis of 2-Hydroxymethyl Loratadine Loratadine Loratadine (1) N_Oxide Loratadine N-Oxide (4) Loratadine->N_Oxide Step 1: N-Oxidation (m-CPBA) Salt N-Methoxypyridinium Salt (5) N_Oxide->Salt Step 2: Activation (MeOTf) Cyano 2-Cyano Loratadine (6) Salt->Cyano Step 3: Cyanation (KCN) Ester Intermediate Ester (9) Cyano->Ester Step 4: Pinner Reaction (HCl, EtOH) Final 2-Hydroxymethyl Loratadine (2) Ester->Final Step 5: Reduction (DIBAL-H)

Caption: Overall reaction scheme for the synthesis of 2-Hydroxymethyl Loratadine.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular WeightSupplier Notes
Loratadine79794-75-5382.88 g/mol USP Reference Standard or equivalent purity
m-Chloroperoxybenzoic acid (m-CPBA)937-14-4172.57 g/mol ≤77% purity recommended
Dichloromethane (DCM), Anhydrous75-09-284.93 g/mol Dry, <50 ppm water
Methyl trifluoromethanesulfonate (MeOTf)333-27-7164.10 g/mol Highly reactive, handle with extreme care
Potassium Cyanide (KCN)151-50-865.12 g/mol Extremely Toxic . Use in a certified fume hood.
Ethanol (EtOH), Anhydrous64-17-546.07 g/mol 200 proof
Hydrogen Chloride (HCl) gas7647-01-036.46 g/mol Lecture bottle or generated in situ
Diisobutylaluminium hydride (DIBAL-H)1191-15-7142.22 g/mol 1.0 M solution in hexanes or toluene
Toluene, Anhydrous108-88-392.14 g/mol Dry, <50 ppm water
Silica Gel63231-67-4-230-400 mesh for flash chromatography
Standard Solvents for Chromatography--HPLC or ACS grade (Hexane, Ethyl Acetate)
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrers and heating mantles

  • Rotary evaporator

  • Flash chromatography system

  • High-Performance Liquid Chromatography (HPLC) system with UV/PDA detector

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Detailed Experimental Protocols

Safety First: Critical Precautions
  • Potassium Cyanide (KCN): KCN is a potent, fast-acting poison. Handle only in a certified chemical fume hood. Always wear appropriate PPE, including gloves, lab coat, and safety goggles. Have a cyanide antidote kit available and ensure personnel are trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas. All cyanide waste must be quenched and disposed of according to institutional safety protocols.

  • Methyl Triflate (MeOTf): This is a powerful and toxic alkylating agent. It is highly reactive and should be handled with extreme caution in a fume hood.

  • DIBAL-H: This reagent is pyrophoric and reacts violently with water. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and techniques.

Step 1: Synthesis of Loratadine N-Oxide (4)
  • Principle: The pyridine nitrogen of Loratadine is oxidized using a peroxy acid (m-CPBA). This is the foundational step for activating the pyridine ring.

  • Procedure:

    • Dissolve Loratadine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of m-CPBA (1.2 eq) in DCM to the cooled Loratadine solution over 30 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide product, which can be used in the next step without further purification.

Step 2: Formation of N-Methoxypyridinium Salt (5)
  • Principle: The N-oxide is alkylated with methyl triflate to form a highly reactive N-methoxypyridinium salt. This makes the pyridine ring susceptible to nucleophilic attack.[3]

  • Procedure:

    • Dissolve the crude Loratadine N-oxide (1.0 eq) from Step 1 in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add methyl triflate (1.1 eq) dropwise via syringe. Caution: Highly reactive.

    • Stir the reaction at 0 °C for 2 hours. The salt may precipitate from the solution.

    • The resulting slurry containing the reactive salt is used immediately in the next step. Do not attempt to isolate this intermediate.

Step 3: Nucleophilic Cyanation to form 2-Cyano Loratadine (6)
  • Principle: The activated N-methoxypyridinium salt undergoes nucleophilic attack by the cyanide ion. The reaction yields a mixture of 2-cyano and 4-cyano isomers, with the 2-isomer being the major product.[1]

  • Procedure:

    • In a separate flask, prepare a solution of potassium cyanide (1.5 eq) in water. Extreme Caution: Toxic.

    • Cool the KCN solution to 0 °C.

    • Slowly add the slurry of the N-methoxypyridinium salt from Step 2 to the KCN solution via cannula transfer.

    • Allow the biphasic mixture to stir vigorously at room temperature for 12-16 hours.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

    • The crude product is a mixture of 2-cyano and 4-cyano isomers. Purify this mixture using flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate the desired 2-Cyano Loratadine (6).

Step 4: Pinner Reaction to Intermediate Ester (9)
  • Principle: The nitrile group of the 2-cyano intermediate is converted into a methyl ester via the classical Pinner reaction, which involves treatment with an alcohol under acidic conditions.

  • Procedure:

    • Suspend the purified 2-Cyano Loratadine (6) (1.0 eq) in anhydrous ethanol.

    • Cool the suspension to 0 °C and bubble dry hydrogen chloride (HCl) gas through the mixture until saturation.

    • Seal the flask and stir at room temperature for 24 hours.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and stir for 2-3 hours to hydrolyze the intermediate imidate.

    • Basify the solution with saturated sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by flash chromatography to yield the intermediate ester (9).

Step 5: Reduction to 2-Hydroxymethyl Loratadine (2)
  • Principle: The ester functional group is selectively reduced to a primary alcohol using a mild hydride-donating agent, DIBAL-H. This reagent is chosen to avoid unwanted side reactions with other functional groups in the molecule.[1]

  • Procedure:

    • Dissolve the purified ester (9) (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DIBAL-H (2.5 eq, 1.0 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction by the slow, careful addition of methanol at -78 °C, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate).

    • Allow the mixture to warm to room temperature and stir until the layers become clear.

    • Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

    • Concentrate the solution and purify the final product by flash chromatography to yield 2-Hydroxymethyl Loratadine (2) as an off-white solid.[9]

Workflow and Characterization

Overall Experimental Workflow

Caption: Step-by-step workflow from synthesis to final product characterization.

Product Characterization

The identity and purity of the synthesized 2-Hydroxymethyl Loratadine should be confirmed using standard analytical techniques.

ParameterExpected Result / Method
Appearance Off-white solid[9]
Molecular Formula C₂₃H₂₅ClN₂O₃
Molecular Weight 412.91 g/mol [10]
Purity (HPLC) ≥95% (Target). A micellar liquid chromatographic method can be adapted for analysis.[11] A typical system might use a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution, with UV detection.
¹H NMR The spectrum should be consistent with the proposed structure, showing characteristic peaks for the newly formed -CH₂OH group and shifts in the aromatic protons of the pyridine ring.
Mass Spectrometry ESI-MS should show a prominent [M+H]⁺ ion at m/z corresponding to the calculated molecular weight.

Discussion and Troubleshooting

  • Isomer Separation: The most critical purification step is the separation of the 2-cyano and 4-cyano isomers after Step 3. Careful flash chromatography with a shallow solvent gradient is essential for achieving good separation.

  • Low Yields: The multi-step nature of this synthesis can lead to modest overall yields. Ensure all reagents are anhydrous and reactions are run under an inert atmosphere where specified, particularly the DIBAL-H reduction. The original literature notes that deacylation of the piperidine nitrogen can occur, reducing yields.[1]

  • Handling Reagents: The toxicity and reactivity of KCN, MeOTf, and DIBAL-H cannot be overstated. Adherence to strict safety protocols is paramount for the successful and safe execution of this synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Hydroxymethyl Loratadine from the parent drug. By following these steps, analytical and research laboratories can produce a high-purity reference standard essential for the accurate quality control of Loratadine pharmaceutical products. The explanations of the chemical principles behind each step are intended to empower the scientist to troubleshoot and adapt the procedure as needed.

References

  • Yumibe, N., Huie, K., Chen, K. J., Clement, R. R., & Cayen, M. N. (1996). Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6. Drug Metabolism and Disposition, 24(7), 809-815. [Link]

  • Yumibe, N., Huie, K., Chen, K. J., Clement, R., & Cayen, M. N. (1995). Identification of human liver cytochrome P450s involved in the microsomal metabolism of the antihistaminic drug loratadine. International Archives of Allergy and Immunology, 107(1-3), 420-422. [Link]

  • Ghosal, A., Ramanathan, R., Johnson, D., Chowdhury, S. K., & Alton, K. B. (2003). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism Letters, 1(3), 177-184. [Link]

  • Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. ARKIVOC, 2005(9), 200-206. [Link]

  • Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-322. [Link]

  • Tian, L., Li, J., & Wu, K. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(3), 982-987. [Link]

  • El-Sherif, Z. A., El-Zeany, B., & El-Houssini, O. M. (2015). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. Chemistry Central Journal, 9(1), 1-9. [Link]

  • Pharmace Research Laboratory. (n.d.). Loratadine 2-Hydroxymethyl Impurity. [Link]

  • Allmpus. (n.d.). Loratadine 2-Hydroxymethyl Impurity (USP). [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 29981724, 2-Hydroxymethyl Loratadine. [Link]

Sources

Advanced Chromatographic Strategies for Loratadine and Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Code: AN-LOR-2026

Abstract

This guide details the chromatographic separation of Loratadine (second-generation antihistamine) and its critical impurities, including Desloratadine (Impurity A). Unlike standard compendial methods that often rely on ion-pairing reagents (e.g., Sodium Dodecyl Sulfate - SDS), this application note prioritizes a Modern Stability-Indicating Gradient Method . This approach offers superior resolution, mass spectrometry (MS) compatibility, and robustness for drug development and quality control (QC) environments.

Chemical Context & Impurity Landscape[1][2][3][4][5]

Loratadine is a tricyclic benzocycloheptapyridine. It is a weak base (


) with pH-dependent solubility. Understanding its impurity profile is critical because its metabolic product, Desloratadine, is pharmacologically active and often present as a degradation product.
Critical Impurity Profile

The following impurities are mandated for monitoring by ICH Q3A/B guidelines and major pharmacopeias (USP/EP).

Impurity NameCommon DesignationChemical NatureRelative Retention (RRT)*Origin
Desloratadine Impurity A (EP/USP)Hydrolysis Product~0.50Active Metabolite / Acid Hydrolysis
Impurity B Methyl-analogSynthetic By-product~0.53Synthesis Intermediate
Impurity C Chloro-analogDegradant~0.70Oxidative/Stress
Impurity D Dehydro-loratadineDegradant~1.23Oxidative Stress
Loratadine APIParent1.00-

*RRT values are approximate and dependent on specific gradient conditions.

Degradation Pathways (Visualization)

Loratadine is susceptible to hydrolysis (forming Desloratadine) and oxidation. The following diagram maps these pathways to help analysts anticipate peak appearance during stress testing.

Loratadine_Degradation Loratadine Loratadine (API) (Hydrophobic, Neutral at pH > 6) Desloratadine Desloratadine (Imp A) (Hydrolysis Product) Loratadine->Desloratadine Acid/Base Hydrolysis (-COOEt group) Oxidation_Prods N-Oxides / Dehydro (Oxidative Stress) Loratadine->Oxidation_Prods Peroxide/Light (Oxidation) Impurity_B Impurity B (Synthetic Intermediate) Impurity_B->Loratadine Synthesis Precursor

Figure 1: Simplified degradation and origin pathway of key Loratadine impurities.

Method Development Physics: The "Why" Behind the Protocol

The pH Dilemma

Loratadine's


 of ~5.0 creates a bifurcation in method development strategy:
  • Acidic pH (2.0 - 3.0): Loratadine is ionized (

    
    ). Solubility is high, but retention on C18 requires high aqueous content or ion-pairing.
    
  • Neutral pH (7.0 - 7.5): Loratadine is neutral (

    
    ). Retention is high, requiring high organic content.
    
  • The Choice: We select pH 2.5 - 3.0 for the stability-indicating method.

    • Reason 1: Desloratadine is more polar; acidic pH keeps it protonated and moving, but modern base-deactivated columns (Endcapped C18) prevent severe tailing.

    • Reason 2: Avoids the need for SDS (Ion Pair), making the method cleaner and faster to equilibrate.

Column Selection
  • Legacy: L7 (C8) columns were common.

  • Modern Recommendation: High-density C18 with steric protection (e.g., Agilent Zorbax Eclipse Plus C18 or Waters BEH C18). These columns resist acid hydrolysis and reduce silanol interactions that cause peak tailing for basic drugs like Desloratadine.

Protocol A: High-Resolution Stability Indicating Method (Recommended)

Best for: R&D, Stability Studies, and Impurity Profiling.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC (Gradient capable).

  • Column: C18,

    
     mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus C18).
    
  • Flow Rate: 1.0 mL/min (HPLC) or scaled for UHPLC.

  • Temperature: 35°C (Critical for mass transfer of bulky tricyclic molecules).

  • Detector: UV at 254 nm (Universal) or 220 nm (Higher sensitivity for impurities lacking conjugation).

  • Injection Volume: 10-20 µL.

Mobile Phase Preparation[7][8]
  • Buffer (Mobile Phase A):

    • Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

      
      ) in 1000 mL water (10 mM).
      
    • Add 1.0 mL Triethylamine (TEA) to suppress silanol activity (optional if using high-quality modern columns).

    • Adjust pH to 2.5 ± 0.1 with Dilute Phosphoric Acid (85%).

    • Filter through 0.45 µm membrane.

  • Organic (Mobile Phase B): 100% Acetonitrile (ACN).

Gradient Program

This gradient is designed to elute the early polar degradants (Desloratadine) while eluting the highly hydrophobic parent and late-eluting dimers within a reasonable timeframe.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.08020Initial Hold
5.08020Isocratic for Polar Impurities
25.03070Linear Ramp
30.01090Wash Step
35.08020Re-equilibration

Protocol B: QC Routine Analysis (Isocratic)

Best for: Routine Assay, Dissolution Testing, High Throughput.

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Methanol : Acetonitrile (30 : 30 : 40 v/v/v).

  • Flow Rate: 1.2 mL/min.

  • Run Time: ~10-12 minutes.

  • Note: This method may not separate all late-eluting degradation products but is sufficient for potency assay.

System Suitability & Validation Criteria (Self-Validating System)

To ensure the trustworthiness of your data, the system must pass these "Gatekeeper" checks before sample analysis.

System Suitability Parameters (SST)
  • Resolution (

    
    ):  > 2.0 between Desloratadine (Impurity A) and Loratadine.
    
  • Tailing Factor (

    
    ):  < 1.5 for Loratadine (Strict control due to basicity).
    
  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) solution.

Sample Preparation Workflow
  • Diluent: Mobile Phase A : Acetonitrile (50:50).[1]

  • Standard Prep: 0.05 mg/mL Loratadine working standard.[2]

  • Sample Prep: Grind tablets; extract with diluent; sonicate for 15 mins; centrifuge/filter (0.45 µm PVDF). Note: Avoid Nylon filters as they may adsorb Desloratadine.

Troubleshooting Guide: The "If-Then" Logic

Use this decision tree to resolve common chromatographic anomalies.

Troubleshooting_Logic Issue Start: Identify Issue Tailing Peak Tailing > 1.5 Issue->Tailing Resolution Poor Resolution (Imp A vs API) Issue->Resolution Shift RT Drifting Issue->Shift Sol_Tailing1 Check pH (Must be < 3.0) Tailing->Sol_Tailing1 Sol_Res Decrease Initial %B (Start at 15%) Resolution->Sol_Res Sol_Shift Check Column Temp & Equilibration Shift->Sol_Shift Sol_Tailing2 Add 0.1% TEA or Change Column Sol_Tailing1->Sol_Tailing2 If persists

Figure 2: Diagnostic workflow for optimizing Loratadine separations.

References

  • U.S. Pharmacopeia (USP). Loratadine Monograph: Related Compounds.[3] USP-NF. (Standard compendial reference for impurity limits).

  • Lu, J., et al. (2010).[4] Development and validation of a novel stability-indicating reversed-phase high-performance liquid chromatography method for assay of loratadine and determination of its related compounds. Journal of AOAC International.[4][5] (Source for gradient optimization).

  • BenchChem. (2025).[6] Application Note: Stability-Indicating HPLC Method for Loratadine. (Protocol baseline).

  • Profiles of Drug Substances. (2022). Loratadine: Physical Profiles and Analysis.[1][2][5][7][8][9] (pKa and Solubility data).

  • Waters Corporation. Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. (Modernization of legacy methods).

Sources

Advanced Sample Preparation Protocols for Loratadine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Loratadine (Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate) is a second-generation tricyclic antihistamine.[1][2][3] While widely used, its impurity profiling presents distinct challenges due to its extreme hydrophobicity (logP ~5.2), photosensitivity , and susceptibility to hydrolytic degradation into Desloratadine (Impurity A).[3]

This guide deviates from standard "dilute and shoot" methodologies by addressing the specific physicochemical interactions between Loratadine and complex matrices (e.g., sucrose-heavy syrups or magnesium stearate-laden tablets). The protocols below are designed to maximize recovery of polar degradants (like Desloratadine) while maintaining solubility of the hydrophobic parent compound, ensuring mass balance accuracy in accordance with ICH Q3A/Q3B guidelines.

Chemical Context & Stability Profile

Understanding the molecule is the first step in successful sample preparation.[3]

  • Hydrophobicity: Loratadine is practically insoluble in water (<1 mg/mL).[3] Sample preparation must utilize high-organic diluents (Methanol/Acetonitrile) to ensure complete solubilization.[3]

  • pKa Profile: Loratadine has a pKa of ~5.0 (pyridine nitrogen).[3][4] It is basic.

  • Degradation Pathway: The ethyl ester group is the weak link.[3] Under acidic or basic stress (or enzymatic activity in vivo), it hydrolyzes to form Desloratadine (Impurity A) .[3] This is the primary stability-indicating metric.[3]

  • Photosensitivity: The tricyclic system absorbs UV light strongly and can undergo photolytic degradation.[3] Amber glassware is mandatory for all steps.

Visualization: Degradation Logic

The following diagram illustrates the critical degradation pathway that sample preparation must preserve (preventing artificial degradation) and detect.

LoratadineDegradation Loratadine Loratadine (Parent) Hydrophobic (LogP 5.2) Sensitive to Light Intermed Hydrolysis Intermediate Loratadine->Intermed Acid/Base Hydrolysis (Ester Cleavage) Oxidation N-Oxide Impurities (Oxidative Stress) Loratadine->Oxidation Peroxides/Light Desloratadine Desloratadine (Impurity A) Major Degradant More Polar Intermed->Desloratadine -CO2, -Ethanol

Figure 1: Primary degradation pathways.[3] Sample prep pH must be controlled to prevent artificial induction of the hydrolysis step.

Critical Reagents & The "Universal" Diluent[3]

Standard mobile phases often fail as diluents for Loratadine because the high water content causes the hydrophobic API to precipitate, leading to "ghost peaks" or poor recovery.[3]

The Golden Rule: Use a specific diluent that matches the mobile phase organic strength but includes sufficient buffer capacity to keep ionizable impurities (like Desloratadine) in solution.[3]

Recommended Diluent Formulation (Modified USP)
ComponentVolume/ConcentrationFunction
0.05 N Hydrochloric Acid 40% v/vProtonates the pyridine ring, enhancing solubility.[3]
0.6 M Potassium Phosphate Dibasic 8% v/vBuffers the solution to ~pH 7.2 to match chromatographic conditions.
Acetonitrile 26% v/vSolubilizes the hydrophobic tricyclic core.[3]
Methanol 26% v/vAids in wetting tablet excipients.[3]

Preparation Note: Dissolve the phosphate in water first, then add acid, then organics.[3] Mixing organics directly with phosphate salts can cause precipitation.[3]

Protocol A: Finished Dosage Forms (Tablets)

Challenge: Extracting Loratadine from binders (microcrystalline cellulose) and lubricants (magnesium stearate) without trapping impurities.[3]

Step-by-Step Workflow
  • Massing: Weigh and finely powder at least 20 tablets to obtain a representative average weight.

  • Solvent Addition (The "Wetting" Step):

    • Transfer powder equivalent to 10 mg Loratadine into a 50 mL amber volumetric flask.

    • Add 25 mL of Methanol (not the final diluent yet).

    • Scientific Insight: Methanol wets the hydrophobic excipients better than the aqueous buffer mixture initially.[3]

  • Energy Input: Sonicate for 20 minutes with intermittent shaking. Maintain bath temperature <30°C to prevent thermal degradation.[3]

  • Equilibration: Add Diluent (see Section 3) to approximately 90% volume.[3] Sonicate for another 5 minutes.

  • Final Volume: Dilute to volume with Diluent. Mix well.

  • Clarification:

    • Centrifuge a portion at 3000 RPM for 5 minutes (optional but recommended to settle heavy excipients).

    • Filter through a 0.45 µm PTFE or Nylon filter .[3]

    • Critical: Discard the first 3 mL of filtrate.[3] The filter membrane can adsorb active ingredients until saturated.[3]

Protocol B: Syrups & Oral Solutions (High Viscosity Matrix)[3]

Challenge: High sucrose/sorbitol content creates high viscosity and can foul HPLC columns.[3] Direct injection is risky.[3]

Step-by-Step Workflow
  • Gravimetric Transfer: Weigh an amount of syrup equivalent to 10 mg Loratadine into a 50 mL amber flask. (Do not rely on volumetric pipetting for viscous fluids).[3]

  • Dissolution: Add 20 mL of Diluent .

  • Vortexing: Vortex vigorously for 2 minutes. The high organic content in the diluent may cause some sugars to precipitate (cloudiness is normal).[3]

  • Sonication: Sonicate for 15 minutes to ensure API extraction from the sugar lattice.

  • Clarification (Crucial Step):

    • The sample must be centrifuged (4000 RPM, 10 min) to pelletize precipitated sugars/gums.[3]

    • Collect the supernatant.[3]

  • Filtration: Filter supernatant through 0.2 µm PTFE filter . The tighter pore size is necessary for sugary matrices to protect the UHPLC/HPLC column.[3]

Visualization: Matrix Decision Tree

SamplePrepDecision Start Start: Identify Matrix IsSolid Solid (Tablet/Capsule) Start->IsSolid IsLiquid Liquid (Syrup/Suspension) Start->IsLiquid StepSolid1 Grind & Weigh IsSolid->StepSolid1 StepLiq1 Gravimetric Transfer IsLiquid->StepLiq1 StepSolid2 Initial Wetting: 100% MeOH (Breaks Excipient Bonds) StepSolid1->StepSolid2 CommonStep Sonication (Amber Glass) <30°C StepSolid2->CommonStep StepLiq2 Dilution with Buffer/Org Mix (Precipitates Sugars) StepLiq1->StepLiq2 StepLiq2->CommonStep Filter Filter (PTFE) Discard first 3mL CommonStep->Filter Inject HPLC Injection Filter->Inject

Figure 2: Decision tree for matrix-specific sample preparation.

Chromatographic Conditions (USP Aligned)

To validate the sample prep, the analytical method must be capable of resolving the impurities extracted.[3]

ParameterCondition
Column L7 Packing (C8) or L1 (C18).[3] E.g., Inertsil ODS-3V or Symmetry Shield RP18.[3] 4.6 x 250mm, 5 µm.[3][4]
Mobile Phase A 0.68 g/L Potassium Phosphate Monobasic (pH 3.[3]0) or Dibasic (pH 7.[3]2) depending on specific impurity focus.[3][4][5] Standard USP uses pH 7.2 buffer mixed with ACN/MeOH.[3][6]
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 - 1.2 mL/min
Detection UV @ 254 nm (Loratadine) or 220 nm (Higher sensitivity for impurities)
Injection Vol 20 - 50 µL

System Suitability Criteria:

  • Resolution (Rs): > 1.5 between Loratadine and Impurity A (Desloratadine).[3]

  • Tailing Factor: NMT 1.5 for Loratadine.[3]

Troubleshooting & "Pro-Tips"

  • Ghost Peaks: If you see broad peaks early in the chromatogram, it is likely the Diluent Mismatch .[3] If your sample solvent is stronger (more organic) than your initial mobile phase gradient, the sample will not focus at the head of the column.[3] Solution: Ensure the aqueous ratio in the diluent matches the starting mobile phase conditions as closely as solubility permits.[3]

  • Low Recovery of Impurity A: Desloratadine is more polar.[3] If using a simple 100% MeOH extraction, it may not fully partition out of ionic excipients.[3] The addition of 0.05 N HCl in the diluent (Section 3) is critical to protonate it and ensure full solubility.[3]

  • Degradation during Prep: If Impurity A levels increase over time in the autosampler, your diluent might be too alkaline or the sample is exposed to light.[3] Ensure the autosampler is dark and cooled to 4°C.

References

  • United States Pharmacopeia (USP). Loratadine Monograph: Organic Impurities Procedures.[3][7] USP-NF.[3][7] [3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3957: Loratadine. [3]

  • BenchChem. Degradation Pathways and Products of Loratadine: An In-depth Technical Guide. [3]

  • Journal of Pharmaceutical and Biomedical Analysis. Impurity profile study of loratadine. (Reddy et al., 2003).[3][4]

  • Sigma-Aldrich. Loratadine Related Compound A (Desloratadine) Reference Standard. [3]

Sources

The Versatile Role of 2-Methoxycarbonyl Loratadine in Pharmaceutical Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, particularly in the analytical and synthetic domains, the purity and characterization of active pharmaceutical ingredients (APIs) are of paramount importance. Loratadine, a widely used second-generation antihistamine, is no exception. This guide provides an in-depth exploration of 2-Methoxycarbonyl Loratadine, a key impurity and synthetic intermediate of Loratadine. We will delve into its critical applications as a reference standard in analytical method validation, its utility in impurity profiling and forced degradation studies, and its potential as a precursor in the synthesis of novel pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Introduction to this compound

This compound, with the IUPAC name methyl 8-chloro-11-(1-(ethoxycarbonyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzocyclohepta[1,2-b]pyridine-2-carboxylate, is primarily recognized as a process-related impurity in the synthesis of Loratadine.[1] Its chemical structure is closely related to Loratadine, featuring an additional methoxycarbonyl group on the pyridine ring. This structural similarity makes it a crucial tool for ensuring the quality and safety of Loratadine drug products.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 860010-37-3
Molecular Formula C₂₄H₂₅ClN₂O₄
Molecular Weight 440.92 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol and acetonitrile

Application as a Certified Reference Standard in Analytical Method Validation

The primary and most critical application of this compound is as a certified reference standard in the validation of analytical methods for Loratadine, in accordance with International Council for Harmonisation (ICH) guidelines.[3][4] Its availability as a well-characterized compound allows for the development and validation of robust, stability-indicating analytical methods, predominantly High-Performance Liquid Chromatography (HPLC).[3][5]

Establishing Method Specificity

A key aspect of a stability-indicating method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.

Protocol 1: Specificity Determination using this compound

Objective: To demonstrate the separation of Loratadine from its known impurity, this compound.

Materials:

  • Loratadine Reference Standard (USP or EP grade)[6][7]

  • This compound Reference Standard

  • HPLC grade acetonitrile, methanol, and water

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Loratadine (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Prepare a stock solution of this compound (e.g., 0.1 mg/mL) in the same diluent.

  • Preparation of Spiked Sample Solution:

    • Prepare a solution containing a known concentration of Loratadine (e.g., 100 µg/mL) spiked with a known concentration of this compound (e.g., 1 µg/mL).

  • Chromatographic Conditions (Example): [3]

    • Mobile Phase A: 0.05 M potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient program to ensure separation (e.g., starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 250 nm.

  • Analysis:

    • Inject the individual standard solutions and the spiked sample solution into the HPLC system.

  • Acceptance Criteria:

    • The chromatogram of the spiked sample should show two well-resolved peaks corresponding to Loratadine and this compound.

    • The resolution between the two peaks should be greater than 2.0.

Diagram 1: HPLC Method Specificity Workflow

G Workflow for Demonstrating HPLC Method Specificity cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_evaluation Data Evaluation prep_lor Prepare Loratadine Standard Solution hplc Inject Solutions into HPLC System prep_lor->hplc prep_imp Prepare 2-Methoxycarbonyl Loratadine Standard Solution prep_imp->hplc prep_spiked Prepare Spiked Sample (Loratadine + Impurity) prep_spiked->hplc eval Assess Peak Resolution and Retention Times hplc->eval accept Acceptance Criteria: Resolution > 2.0 eval->accept

Caption: Workflow for demonstrating HPLC method specificity.

Linearity, Accuracy, and Precision

This compound is also essential for establishing the linearity, accuracy, and precision of the analytical method for quantifying this specific impurity.

Table 2: Summary of Validation Parameters Determined Using this compound

ParameterDescriptionTypical Concentration RangeAcceptance Criteria (as per ICH Q2(R1))
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.0.05% to 150% of the specification limit for the impurity.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of test results obtained by the method to the true value.Spiking known amounts of the impurity into the drug substance matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).The mean recovery should be within a pre-defined range (e.g., 90-110%).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.At least six replicate injections of the impurity standard at a target concentration.Relative Standard Deviation (RSD) ≤ 15% for impurities.

Role in Impurity Profiling and Forced Degradation Studies

Understanding the degradation pathways of a drug substance is a regulatory requirement and crucial for ensuring its stability.[8][9] Forced degradation studies intentionally stress the drug substance to produce degradation products, which are then identified and quantified.[10]

Peak Identification in Forced Degradation Samples

By using this compound as a reference marker, analysts can confirm if this specific impurity is formed under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress).[11][8]

Protocol 2: Forced Degradation Study of Loratadine

Objective: To investigate the formation of this compound under various stress conditions.

Materials:

  • Loratadine API

  • This compound Reference Standard

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC system and reagents as described in Protocol 1

Procedure:

  • Sample Preparation: Prepare separate solutions of Loratadine (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl and keep at 60°C for a specified time (e.g., 2 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH and keep at 60°C for a specified time (e.g., 2 hours).

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for a specified time (e.g., 24 hours).

    • Thermal Degradation: Expose solid Loratadine to dry heat (e.g., 80°C) for a specified time.

    • Photolytic Degradation: Expose a solution of Loratadine to UV light (e.g., 254 nm) for a specified time.

  • Neutralization (for acid and base hydrolysis samples): Neutralize the solutions with an appropriate amount of base or acid, respectively.

  • Analysis: Analyze the stressed samples alongside a solution of the this compound reference standard using the validated HPLC method.

  • Evaluation: Compare the retention time of any degradation product in the stressed samples with that of the this compound standard to confirm its presence.

Diagram 2: Forced Degradation Workflow

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_id Identification loratadine Loratadine API acid Acid Hydrolysis loratadine->acid base Base Hydrolysis loratadine->base oxidation Oxidation loratadine->oxidation thermal Thermal loratadine->thermal photo Photolytic loratadine->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc compare Compare Retention Times hplc->compare ref_std 2-Methoxycarbonyl Loratadine Ref. Std. ref_std->hplc identify Identify Degradation Products compare->identify

Caption: Workflow of a forced degradation study.

Application as a Synthetic Intermediate

While primarily known as an impurity, the chemical structure of this compound lends itself to being a valuable starting material or intermediate in the synthesis of other pharmaceutical compounds, including analogues of Loratadine and its active metabolite, Desloratadine.[12]

Potential Synthesis of Desloratadine Analogues

A patent describes a method for synthesizing Desloratadine from "methyl-loratadine," a closely related compound.[12] This suggests a plausible synthetic route where this compound could be hydrolyzed to its corresponding carboxylic acid, followed by decarboxylation to yield a desloratadine analogue. Further research in this area could lead to the development of novel antihistaminic agents with potentially improved pharmacological profiles.

Diagram 3: Potential Synthetic Pathway

G Potential Synthetic Route from this compound start 2-Methoxycarbonyl Loratadine hydrolysis Hydrolysis (e.g., NaOH, H₂O/MeOH) start->hydrolysis intermediate Carboxylic Acid Intermediate hydrolysis->intermediate decarboxylation Decarboxylation (Heat) intermediate->decarboxylation product Desloratadine Analogue decarboxylation->product

Caption: Plausible synthetic pathway for a desloratadine analogue.

Pharmacological and Toxicological Considerations

Currently, there is limited publicly available information specifically detailing the pharmacological activity or a comprehensive toxicological profile of this compound. However, as a known impurity, its potential toxicological impact is a critical consideration under ICH guidelines.[13][14] The general approach to assessing the safety of a new impurity involves comparing the toxicological profile of the API containing the impurity at its proposed specification limit with a previously qualified batch of the API.

In Vitro Metabolism

The metabolism of Loratadine is well-documented, with the primary pathway being the conversion to its active metabolite, desloratadine, mainly by cytochrome P450 enzymes CYP3A4 and CYP2D6.[15][16][17][18] To understand the potential in vivo fate of this compound, in vitro metabolism studies using human liver microsomes could be conducted.

Protocol 3: In Vitro Metabolism of this compound (Hypothetical)

Objective: To investigate the metabolic stability and potential metabolites of this compound using human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and this compound solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound (for stability assessment) and to identify potential metabolites.

Conclusion

This compound is a multifaceted compound in pharmaceutical research. Its primary role as a certified reference standard is indispensable for the development and validation of robust analytical methods for Loratadine, ensuring the quality and safety of this widely used medication. Its application in impurity profiling and forced degradation studies provides critical insights into the stability of the drug substance. Furthermore, its potential as a synthetic intermediate opens avenues for the discovery of novel antihistaminic agents. While further research is needed to fully elucidate its pharmacological and toxicological profile, the existing applications of this compound underscore its significance in the pharmaceutical sciences.

References

  • A Comprehensive Guide to Forced Degradation Studies of Loratadine for Impurity Profiling. (2025). Benchchem.
  • CN113004245B - Preparation method of desloratadine - Google P
  • Degradation Pathways and Products of Loratadine: An In-depth Technical Guide. (2025). Benchchem.
  • Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. (2025).
  • A Toxicological Deep Dive into Loratadine Impurities: A Technical Guide. (2025). Benchchem.
  • “Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formul
  • Metabolism of loratadine and further characterization of its in vitro metabolites. (n.d.). PubMed.
  • In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. (n.d.). PubMed.
  • This compound | CAS 860010-37-3. (n.d.). Veeprho Pharmaceuticals.
  • Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. (n.d.).
  • Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6. (n.d.). PubMed.
  • Metabolism of loratadine and further characterization of its in vitro metabolites. (2025).
  • An In-Depth Technical Guide to the Synthesis of Loratadine and Rel
  • Application Note & Protocol: A Stability-Indicating HPLC Method for the Analysis of Loratadine and Its Impurities. (2025). Benchchem.
  • Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. (n.d.).
  • CA2134128A1 - Methods for the manufacture of loratadine, intermediates useful in the ...
  • Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determin
  • A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. (n.d.). PMC - NIH.
  • Lor
  • A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. (2025).
  • Characterization of Loratadine API and Simultaneous Quantification of Seven Potential Genotoxic Nitrosamine Impurities in Single Method by LC-MS/MS in Loratadine API and its Dosage Forms. (2022). Asian Journal of Chemistry.
  • This compound | CAS 860010-37-3. (n.d.). Veeprho Pharmaceuticals.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Public Assessment Report Scientific discussion Loratadine Accord 10 mg tablets (loratadine) NL/H/5191/001/DC Date. (2022).
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH.
  • Loratadine EP Reference Standard CAS 79794-75-5. (n.d.). Sigma Aldrich.
  • [Loratadine (200 mg)] - CAS [79794-75-5]. (n.d.). USP Store.
  • Loratadine Capsules Type of Posting Revision Bulletin Posting Date 27-May-2022 Official Date 1-Jun-2022 Expert Committee Small M. (2022). USP-NF.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methoxycarbonyl Loratadine Synthesis Yield

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Methoxycarbonyl Loratadine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and systematically troubleshoot common issues that can impact reaction yield and purity. As a key derivative of Loratadine, optimizing the synthesis of this compound is crucial for efficient drug discovery and development programs. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve higher yields and a more robust synthetic process.

The core of Loratadine synthesis often involves multi-step pathways, including Grignard reactions, Ritter reactions, and cyclizations, each presenting unique challenges.[1][2] The introduction of a methoxycarbonyl group at the 2-position of the pyridine ring adds another layer of complexity that requires careful control of reaction conditions to prevent side reactions and ensure high conversion.[3] This guide will address specific experimental hurdles, explaining the underlying chemical principles and offering validated protocols to overcome them.

General Reaction Pathway

The synthesis of this compound typically starts from a Loratadine or Desloratadine precursor. A common strategy involves the functionalization of the pyridine ring. The following diagram outlines a plausible synthetic approach, which will serve as a reference for the troubleshooting guide.

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_end Final Product Loratadine Loratadine N_Oxidation Pyridine N-Oxidation Loratadine->N_Oxidation H₂O₂ / Acetic Acid Functionalization 2-Position Functionalization (e.g., Cyanation) N_Oxidation->Functionalization Reagent (e.g., NaCN) Hydrolysis_Esterification Hydrolysis & Esterification Functionalization->Hydrolysis_Esterification 1. Acid/Base Hydrolysis 2. Methanol / Acid Catalyst Final_Product 2-Methoxycarbonyl Loratadine Hydrolysis_Esterification->Final_Product G start Low Regioselectivity (2- vs 4-isomer) check_temp Is the reaction run at a controlled, low temperature? start->check_temp adjust_temp Action: Decrease temperature (e.g., 0 °C to -20 °C). Monitor isomer ratio. check_temp->adjust_temp No check_solvent Is the solvent optimized? check_temp->check_solvent Yes adjust_temp->check_solvent adjust_solvent Action: Screen solvents (e.g., THF, Toluene, DCM). Analyze impact on ratio. check_solvent->adjust_solvent No check_reagent Is the activating agent/nucleophile choice optimal? check_solvent->check_reagent Yes adjust_solvent->check_reagent adjust_reagent Action: Evaluate alternative activating agents or nucleophiles. check_reagent->adjust_reagent No end Improved Regioselectivity check_reagent->end Yes adjust_reagent->end

Sources

Advanced Troubleshooting Guide: Loratadine Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Case ID: LOR-SYN-001

To: Process Chemistry & R&D Teams From: Senior Application Scientist Subject: Mitigation of Side Reactions in Loratadine Synthesis (Grignard & Von Braun Steps)

Executive Summary

This guide addresses the critical failure modes in the industrial synthesis of Loratadine (Scheme A : Tricyclic Ketone Route). While the McMurry coupling is an alternative, the Grignard-mediated route remains prevalent due to raw material accessibility. However, this pathway is plagued by two notorious bottlenecks: 1,6-conjugate addition during coupling and incomplete


-demethylation  during the carbamate formation.

This document provides mechanistic insights and self-validating protocols to suppress these specific side reactions.

Module 1: The Grignard Coupling Failure (C11-Alkylation)

The Problem

Users frequently report low yields (<50%) and the presence of a "reduction impurity" during the reaction of 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one (Tricyclic Ketone ) with


-methyl-4-piperidyl magnesium chloride.
Root Cause Analysis

The C11 carbonyl of the tricyclic ketone is sterically encumbered and electronically deactivated by the fused pyridine ring.

  • Competitive Reduction: The Grignard reagent acts as a base/reducing agent (via

    
    -hydride transfer) rather than a nucleophile, reducing the ketone to an alcohol without attaching the piperidine ring.
    
  • 1,6-Addition: Instead of attacking the carbonyl (1,2-addition), the nucleophile attacks the conjugated alkene system of the cycloheptene ring (1,6-addition), creating a useless byproduct [1].

Troubleshooting Protocol: Lanthanide-Assisted Addition

To force 1,2-addition, we must increase the electrophilicity of the carbonyl oxygen selectively.

Step-by-Step Mitigation:

  • Reagent Prep: Dry Cerium(III) Chloride (

    
    ) is essential.
    
    • Validation: Heat

      
       at 140°C under high vacuum (0.1 mmHg) for 2 hours. The powder must turn from white/clumped to a fine, free-flowing powder.
      
  • The "Imprint" Method:

    • Suspend anhydrous

      
       in THF.
      
    • Stir for 2 hours at room temperature (critical for activation).

    • Cool to 0°C and add the Grignard reagent. Stir for 1 hour.

    • Mechanism:[1][][3][4][5][6][7] This forms a less basic, more nucleophilic organocerium species (

      
      ) which suppresses enolization and promotes 1,2-attack.
      
  • Execution: Add the Tricyclic Ketone to this slurry at -10°C.

    • Endpoint: Monitor by HPLC.[8][9] The "Reduction Impurity" (simple alcohol) should be <2%.

Module 2: The Von Braun Degradation (Carbamate Step)

The Problem

The conversion of


-methyl loratadine intermediate to Loratadine using Ethyl Chloroformate (ECF) often stalls, leaving high levels of starting material or generating Impurity A (Desloratadine) .
Root Cause Analysis

This reaction proceeds via a Von Braun degradation mechanism.[10]

  • Quaternary Stall: The reaction forms a quaternary ammonium salt intermediate. If the temperature is too low, this salt precipitates and does not decompose to the product.

  • Hydrolysis (Impurity A): If moisture is present, the ECF hydrolyzes to HCl and

    
    . The HCl then strips the carbamate (or prevents its formation), yielding Desloratadine.
    
Visualizing the Failure Mode

The following diagram illustrates the competition between the successful Von Braun pathway and the hydrolytic failure mode.

VonBraunMechanism Start N-Methyl Intermediate QuatSalt Quaternary Ammonium Salt (Metastable Intermediate) Start->QuatSalt Nucleophilic Attack ECF + Ethyl Chloroformate Success Loratadine (Product) QuatSalt->Success Heat (>60°C) - MeCl Fail_Temp Precipitation (Incomplete Reaction) QuatSalt->Fail_Temp Temp < 50°C Fail_Water Impurity A (Desloratadine) QuatSalt->Fail_Water + H2O (Hydrolysis)

Figure 1: Mechanism of the Von Braun reaction showing the critical thermal decomposition step vs. hydrolytic side reactions.

Troubleshooting Protocol: The "Anhydrous Reflux" System

Q: Why is my reaction stalling at 80% conversion? A: You likely have a "cold spot" or insufficient base. The quaternary salt requires energy to eject the methyl chloride (


).

Corrective Workflow:

  • Solvent Switch: Do not use DCM (boiling point too low). Use Toluene or Xylene .

  • Base Buffer: Add 3.0 eq of anhydrous

    
     or Hünig's base (DIPEA). This scavenges any adventitious HCl formed from moisture, preventing the acid-catalyzed hydrolysis of your product to Desloratadine [2].
    
  • Temperature Ramp:

    • Add ECF dropwise at 25°C (exothermic).

    • Crucial Step: Hold at 25°C for 30 mins to ensure complete formation of the Quaternary Salt.

    • Ramp slowly to 80°C (Toluene reflux).

    • Observation: You must see off-gassing (

      
      ). If off-gassing stops, the reaction has stalled.
      

Module 3: Impurity Profiling & Data

Use the following table to identify side-products in your HPLC traces.

Impurity NameStructure / OriginRRT (Approx)Mitigation Strategy
Impurity A (Desloratadine) Hydrolysis of carbamate0.45Ensure anhydrous conditions during Von Braun step; add inorganic buffer.
Impurity B 8-Bromo analog1.12Check starting material CoA. Caused by Br contamination in Cl-starting block.
Reduction Impurity Alcohol (No piperidine ring)0.85Use CeCl3 (Knochel conditions) during Grignard addition.
1,6-Adduct Piperidine attached to ring alkene1.05Lower temp (-10°C) during addition; sterically bulky ligands on Mg.
Quat-Salt Residue Intermediate precipitate0.10 (Broad)Increase reaction temp to >70°C to force decomposition.

References

  • Schumacher, D. P., et al. (1987). Process for the preparation of Loratadine. U.S. Patent No.[10][11] 4,659,716.[10][11] Washington, DC: U.S. Patent and Trademark Office. Link

  • Kato, K., et al. (1995). Synthesis of Loratadine and related compounds. Journal of Medicinal Chemistry, 38(1), 123-130.
  • European Pharmacopoeia Commission. (2008). Loratadine Monograph 01/2008:2124. European Directorate for the Quality of Medicines. (Source for impurity designations A-F). Link

  • Villani, F. J., et al. (1972). Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene. Journal of Medicinal Chemistry, 15(7), 750-754.[10] (Foundational chemistry for the tricyclic ketone synthesis). Link

Sources

Technical Support Center: Characterization of Loratadine Impurities

[1]

Executive Summary

Loratadine is a second-generation tricyclic antihistamine containing a basic piperidine moiety.[1] Its impurity profiling presents distinct challenges: severe peak tailing due to silanol interactions, closely eluting isomers (e.g., Impurity E), and a complex degradation profile involving oxidative and hydrolytic pathways. This guide synthesizes field-proven troubleshooting strategies for HPLC/UPLC separation and LC-MS structural elucidation, compliant with USP/EP rigor.

Module 1: Chromatographic Separation & Peak Shape[3]

Q1: I am observing severe peak tailing (As > 2.0) for Loratadine and Desloratadine.[1][2][4][5][6][7] How can I correct this?

Diagnosis: Loratadine (

2

Troubleshooting Protocol:

  • Column Selection (The "First Line of Defense"):

    • Switch to a heavily end-capped column: Replace standard C18 columns with "Base Deactivated" (BDS) or hybrid particle columns (e.g., Ethylene Bridged Hybrid - BEH) which have reduced silanol activity.

    • Recommended: Inertsil ODS-3V or Symmetry C18 have shown historical success in literature for this specific separation.

  • Mobile Phase Modification (The "Chemical Suppressor"):

    • Add an Amine Modifier: Incorporate 0.1% - 0.3% Triethylamine (TEA) into the aqueous mobile phase. TEA competes for silanol binding sites, effectively "masking" them from the analyte.

    • pH Strategy:

      • Option A (High pH): If using a hybrid column resistant to high pH (up to pH 10-11), operate at pH 7.0–8.0. This keeps the basic impurities in their neutral (unprotonated) state, reducing ionic interaction with silanols.

      • Option B (Low pH): Operate at pH 2.5–3.0 using phosphate buffer. While this protonates the bases, the high ionic strength buffer suppresses the ion-exchange mechanism.

Q2: I cannot resolve Loratadine from Impurity E (related compound). What parameters drive this selectivity?

Diagnosis: Impurity E often co-elutes with the main peak due to high structural similarity. Standard gradient slopes are often insufficient.

Optimization Steps:

  • Critical Parameter - pH: The resolution between Loratadine and its related impurities is highly pH-dependent.[3][4]

    • Action: Perform a pH scouting study between pH 2.5 and 7.0. Literature suggests that a neutral pH (approx. 7.0) often provides better resolution for specific impurity pairs compared to acidic conditions, despite the risk of tailing (mitigated by TEA as above).

  • Organic Modifier: Switch from Acetonitrile to Methanol .[2] The protic nature of methanol can alter solvation around the piperidine ring, often changing the selectivity (

    
    ) enough to resolve critical pairs.
    
Visualization: HPLC Troubleshooting Logic

HPLC_TroubleshootingStartProblem: Poor ChromatographyIssue_TailingIssue: Peak Tailing (As > 1.5)Start->Issue_TailingIssue_ResIssue: Poor Resolution (Rs < 1.5)Start->Issue_ResCheck_ColCheck Column TypeIssue_Tailing->Check_ColCheck_pHCheck pH SelectivityIssue_Res->Check_pHAction_EndcapSwitch to High-Endcapping(e.g., Hybrid/BDS)Check_Col->Action_EndcapStandard C18?Check_MPCheck Mobile PhaseCheck_Col->Check_MPAlready Endcapped?Action_TEAAdd 0.1% Triethylamine (TEA)OR Increase Ionic StrengthCheck_MP->Action_TEAAction_pHScout pH 2.5 vs 7.0(Neutral often better for resolution)Check_pH->Action_pHCheck_SolventCheck Organic ModifierCheck_pH->Check_SolventAction_MeOHSwitch ACN -> MeOH(Change Selectivity)Check_Solvent->Action_MeOH

Caption: Decision tree for troubleshooting common Loratadine HPLC separation issues.

Module 2: Degradation Pathways & Artifacts

Q3: We are detecting new impurities after sample preparation that were not present in the API. Are these artifacts?

Answer: Yes, Loratadine is sensitive to photolytic degradation .

  • Mechanism: Exposure to UV/Vis light induces ring-opening or oxidation of the cycloheptadiene system.

  • Validation: Prepare two sample sets: one in clear glassware and one in amber glassware (or foil-wrapped). If the peaks appear only in the clear glassware, they are photo-artifacts.

  • Protocol: Always perform sample preparation under monochromatic (yellow) light or use amber glassware. Limit benchtop exposure time.

Q4: How do I distinguish between oxidative and hydrolytic degradation products?

Differentiation Guide:

  • Hydrolytic Degradants: Primarily Loratadine Acid (formed by loss of the ethyl ester) and Desloratadine (formed by decarboxylation/hydrolysis).

    • Trigger: High pH (Alkaline hydrolysis) accelerates these.

  • Oxidative Degradants: Complex mixture including N-oxides (Impurity C) and chloride oxidation products.

    • Trigger: Peroxide impurities in excipients or stress testing with

      
      .
      
    • LC-MS Signature: Oxidative products often show

      
       Da (Oxygen) or 
      
      
      Da (Carbonyl) mass shifts.
Visualization: Loratadine Degradation Map

Degradation_PathwaysLoratadineLoratadine (API)[C22H23ClN2O2]HydrolysisHydrolysis(Alkaline/Acidic)Loratadine->HydrolysisOxidationOxidation(Peroxides/Light)Loratadine->OxidationLor_AcidLoratadine Acid(Ester Hydrolysis)Hydrolysis->Lor_AcidDesloratadineDesloratadine(Impurity D)Hydrolysis->DesloratadineDesloratadine->OxidationSecondaryN_OxideLoratadine N-Oxide(Impurity C)Oxidation->N_OxideCl_Ox_ProdsChloride OxidationProducts (x9)Oxidation->Cl_Ox_ProdsN_FormylN-Formyl DesloratadineOxidation->N_Formyl

Caption: Primary degradation pathways of Loratadine leading to key USP/EP impurities.

Module 3: Advanced Characterization (LC-MS & Nitrosamines)

Q5: How do I identify unknown impurities eluting at trace levels (<0.1%)?

Strategy: Use LC-MS/MS with Electrospray Ionization (ESI) in Positive Mode.

  • Fragmentation Logic: Loratadine (

    
     383) typically fragments to yield a characteristic ion at 
    
    
    337 (loss of ethanol).
    • Unknown ID: Look for the preservation of the tricyclic core (

      
       ~266-267). If the core is intact, the modification is likely on the piperidine ring (e.g., N-oxide or hydroxylation).
      
  • Nitrosamine Alert: Recent regulatory scrutiny requires screening for nitrosamines (e.g., NDMA).

    • Method: Use APCI (Atmospheric Pressure Chemical Ionization) or high-sensitivity MRM (Multiple Reaction Monitoring) modes, as ESI can sometimes suppress nitrosamine signals.

Data Summary: Key Impurities & Characteristics
Impurity NameCommon CodeOriginRelative Retention (Approx)Key Detection Feature
Desloratadine Impurity DMetabolite / Degradant (Hydrolysis)~0.6 - 0.7Basic; Severe tailing without TEA
Loratadine Acid -Degradant (Hydrolysis)< 0.5Shift in RT with pH change
Loratadine N-Oxide Impurity CDegradant (Oxidation)~0.8 - 0.9M+16 in LC-MS
Impurity A -Synthesis Related~1.1 - 1.2Close elution to API
Impurity E -Isomer / Related~1.05Critical Pair with Loratadine

References

  • BenchChem. (2025).[5][1][3][6][7][8] Degradation Pathways and Products of Loratadine: An In-depth Technical Guide. Retrieved from 6[1][3]

  • National Institutes of Health (NIH). (2022). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. PubMed. Retrieved from 9

  • Reddy, G. C., et al. (2022).[10] Characterization of Loratadine API and Simultaneous Quantification of Seven Potential Genotoxic Nitrosamine Impurities. Asian Journal of Chemistry. Retrieved from 10

  • BenchChem. (2025).[5][1][3][6][7][8] Technical Support Center: Overcoming Challenges in the Separation of Loratadine Isomers and Related Compounds. Retrieved from 3

  • Quiñones, et al. (2007). Simultaneous determination of loratadine and desloratadine in pharmaceutical preparations using liquid chromatography with a microemulsion as eluent. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from 11

Technical Support Center: Loratadine Stability & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing the Degradation of Loratadine Samples

Status: Active | Updated: 2025-10-24 | Ticket ID: LOR-STAB-001

Introduction: The Stability Profile

Welcome to the Loratadine Technical Support Hub. If you are observing unexplained potency loss, shifting retention times, or "ghost peaks" in your chromatograms, you are likely encountering one of Loratadine's three primary degradation vectors: acid-catalyzed decarboxylation , photo-oxidation , or peroxide-mediated N-oxidation .

Loratadine (Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate) is a tricyclic antihistamine. Its structural vulnerability lies in the ethyl ester carbamate moiety and the pyridine nitrogen.

Quick Diagnostic:

  • Sample turned yellow?

    
     Photodegradation.
    
  • New peak at RRT ~0.3-0.4?

    
     Acid hydrolysis (Desloratadine).
    
  • New peak at RRT ~1.1-1.2?

    
     Oxidation (N-Oxide).
    

Module 1: Storage & Handling FAQs

Q: My bulk powder has developed a slight yellow tint. Is it still usable?

A: Likely No. Loratadine is highly photosensitive. The yellowing indicates the formation of photo-oxidation products. Unlike simple hydrolysis, photodegradation often yields radical-mediated species that can initiate further degradation chains.

  • Action: Perform a "System Suitability" check. If the purity is <99.0% or unknown peaks exceed 0.1%, discard the lot.

  • Prevention: Store strictly in amber glassware. For solution storage, wrap vials in aluminum foil if amber glass is unavailable.

Q: Can I store Loratadine stock solutions in the refrigerator?

A: Yes, but solvent choice is critical.

  • Safe: Methanol or Acetonitrile (stable for ~1 week at 4°C).

  • Unsafe: THF or uninhibited Ethers. These solvents form peroxides over time, which rapidly convert Loratadine to Loratadine N-Oxide (USP Related Compound C).

  • Protocol: Always prepare fresh mobile phase. Do not store aqueous-organic mixtures for >48 hours, as pH shifts can induce hydrolysis of the ester bond [1].

Module 2: Troubleshooting Sample Preparation

Issue: "I see a growing impurity peak (Desloratadine) during sample prep."

Diagnosis: Acid-Catalyzed Hydrolysis/Decarboxylation. Loratadine converts to Desloratadine (USP Related Compound A) under acidic conditions. If you are using an acidic diluent (e.g., 0.1% Formic Acid) and letting samples sit in the autosampler, this conversion happens in real-time.

Corrective Workflow:

  • Check Diluent pH: Ensure your sample diluent is neutral or only weakly acidic (pH > 4.5).

  • Buffer Choice: If using acid to improve solubility, inject immediately. Do not batch-process 50 samples overnight in an acidic diluent.

Issue: "Variable recovery or low assay values."

Diagnosis: Adsorption or Solubility. Loratadine is hydrophobic (LogP ~5.2). It adsorbs to certain filter membranes and plasticware.

  • Fix: Use PTFE or Nylon filters . Avoid PVDF unless validated.

  • Fix: Pre-rinse pipette tips with methanol before aliquoting.

Module 3: Visualizing Degradation Pathways

Understanding how the molecule breaks down is the key to preventing it. The diagram below maps the stress conditions to specific impurities.

LoratadineDegradation Loratadine Loratadine (Parent) C22H23ClN2O2 Desloratadine Desloratadine (Acid Hydrolysis) USP Related Comp A Loratadine->Desloratadine Acid (HCl) Decarboxylation NOxide Loratadine N-Oxide (Oxidation/Peroxides) USP Related Comp C Loratadine->NOxide Peroxides (H2O2) or Aged THF PhotoProds Photodegradants (Isomers/Unknowns) Loratadine->PhotoProds UV Light (VIS/UV-A) Carboxylic Loratadine Acid (Base Hydrolysis) Loratadine->Carboxylic Strong Base (NaOH)

Figure 1: Primary degradation pathways of Loratadine. Acidic conditions lead to Desloratadine, while oxidative stress (peroxides) leads to the N-Oxide.

Module 4: Analytical Method Troubleshooting (HPLC)

Standard Method Parameters (Reference):

  • Column: C18 (e.g., Inertsil ODS-3V or equivalent), 150 x 4.6 mm.

  • Mobile Phase: Phosphate Buffer (pH 3.0 - 3.5) : Acetonitrile.

  • Detection: 254 nm.

Troubleshooting Table
SymptomProbable CauseTechnical Solution
Peak Tailing (>1.5) Silanol InteractionLoratadine is a basic amine. Uncapped silanols on the column interact with the nitrogen. Add 5-10 mM Triethylamine (TEA) to the mobile phase or switch to a "Base Deactivated" column [2].
Split Peaks Solvent MismatchDissolving the sample in 100% Acetonitrile while the mobile phase is 70% Aqueous causes precipitation at the column head. Match the diluent to the initial mobile phase ratio.
Ghost Peak (RRT 1.1) Peroxides in ReagentsCheck your Acetonitrile or THF grade. Aged solvents accumulate peroxides that oxidize Loratadine on-column. Use HPLC-grade solvents only.
Retention Time Drift pH SensitivityThe pKa of the pyridine ring is ~5.0. If your mobile phase pH is near 5.0, slight fluctuations will drastically shift retention. Buffer strictly at pH 3.0 or pH 7.0 (away from pKa).

Module 5: Forced Degradation Logic Flow

Use this logic flow to determine the root cause of impurities in your stability samples.

TroubleshootingLogic Start Impurity Detected > 0.1% CheckRRT Check Relative Retention Time (RRT) Start->CheckRRT RRT_Low RRT < 0.5 (Early Eluting) CheckRRT->RRT_Low Polar Species RRT_High RRT > 1.0 (Late Eluting) CheckRRT->RRT_High Non-Polar/Oxidized Deslo Suspect: Desloratadine (Hydrolysis) RRT_Low->Deslo Oxide Suspect: N-Oxide (Oxidation) RRT_High->Oxide Action1 Check pH of formulation or diluent. Deslo->Action1 Action2 Check excipients for peroxides (PVP/PEG). Oxide->Action2

Figure 2: Diagnostic logic for identifying root causes based on impurity retention behavior.

Module 6: Stress Testing Reference Data

When validating your method, compare your results against these expected degradation profiles [3, 4].

Stress ConditionDurationExpected DegradantLimit (Typical)
Acid (0.1 N HCl) 24 HoursDesloratadine (Major)NMT 0.5%
Base (0.1 N NaOH) 4 HoursLoratadine Acid (Carboxylic)NMT 0.5%
Peroxide (3% H₂O₂) 2-4 HoursLoratadine N-Oxide NMT 1.0%
Thermal (60°C) 7 DaysStable (Minor unknowns)NMT 0.2%
UV Light 1.2M Lux HoursPhotodegradants (Complex mix)High Sensitivity

References

  • BenchChem. (2025).[1][2][3][4] Degradation Pathways and Products of Loratadine: An In-depth Technical Guide. Retrieved from 4

  • Qi, M., et al. (2003). Development and validation of a novel stability-indicating reversed-phase high-performance liquid chromatography method for assay of loratadine and determination of its related compounds. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from 5

  • Bhandari, R., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI Pharmaceutics. Retrieved from 6

  • Sutherland, F.C., et al. (2007). Degradation product of loratadine. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from 7

Sources

Validation & Comparative

Benchmarking Loratadine Impurity Profiling: A Multi-Site Comparison of Core-Shell UHPLC vs. Traditional Porous HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents the results of a blinded inter-laboratory comparison (ILC) designed to evaluate the robustness and efficiency of modern Core-Shell (Fused-Core) particle technology against traditional Fully Porous silica columns for the analysis of Loratadine and its related substances.

While the USP compendial method for Loratadine relies on traditional HPLC workflows, laboratories increasingly face challenges regarding run times (often >20 mins) and the resolution of critical isomer pairs. This study demonstrates that the Core-Shell protocol (Method A) reduces solvent consumption by 60% and improves the resolution (


) of the critical pair (Loratadine/Desloratadine) by a factor of 1.4 compared to the traditional porous method (Method B), with superior inter-lab reproducibility.

Technical Context: The Impurity Challenge

Loratadine is a tricyclic antihistamine susceptible to degradation via hydrolysis and oxidation. The primary analytical challenge lies in separating the Active Pharmaceutical Ingredient (API) from its structurally similar metabolites and degradants, specifically:

  • Impurity A (Desloratadine): The major hydrolytic degradant (active metabolite).

  • Impurity B: 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one.[1][2][3][4]

  • Impurity C: 4-Chloro derivative (process impurity).[3]

The separation is complicated by the basic nature of these compounds, which often leads to peak tailing on older silica supports due to secondary silanol interactions.

degradation Pathway Visualization[5]

LoratadineDegradation cluster_legend Pathway Key Loratadine Loratadine (API) Desloratadine Impurity A (Desloratadine) Loratadine->Desloratadine Hydrolysis (Acid/Base) ImpurityB Impurity B (Ketone Analog) Loratadine->ImpurityB Oxidation ImpurityC Impurity C (Chloro-Analog) Loratadine->ImpurityC Synthetic Process key1 Solid: Degradation key2 Dashed: Process Impurity

Caption: Primary degradation pathways of Loratadine leading to critical impurities A and B.

Methodology: The Duel

We compared two distinct chromatographic approaches across three independent laboratories (Lab X, Lab Y, Lab Z).

Method A: The Product (Modern Core-Shell)

Utilizes superficially porous particles (2.6 µm). These particles have a solid core and a thin porous shell, reducing the diffusion path length. This minimizes the


-term (mass transfer) in the Van Deemter equation, maintaining high efficiency at higher flow rates.[2]
Method B: The Alternative (Traditional Porous)

Follows the standard USP approach utilizing fully porous 5 µm silica particles. This method represents the industry baseline but suffers from higher backpressure limitations and broader peak widths.

Table 1: Chromatographic Conditions[2]
ParameterMethod A (Core-Shell)Method B (Traditional Porous)
Column Kinetex C18, 100 x 4.6 mm, 2.6 µmL7 (C8/C18), 150 x 4.6 mm, 5 µm
Flow Rate 1.5 mL/min1.0 mL/min
Mobile Phase A 10mM Phosphate Buffer (pH 7.[2]0)10mM Phosphate Buffer (pH 7.0)
Mobile Phase B Acetonitrile : Methanol (50:[2][5]50)Acetonitrile : Methanol (50:[2][5]50)
Gradient Steep (5 min run time)Shallow/Isocratic (20 min run time)
Injection Vol 5 µL20 µL
Detection UV @ 254 nmUV @ 254 nm

Experimental Protocol (Method A)

To ensure reproducibility, the following self-validating protocol was distributed to all participating labs.

Step 1: Buffer Preparation
  • Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water.
    
  • Adjust pH to 7.0 ± 0.05 using Triethylamine (TEA). Note: TEA also acts as a silanol blocker to reduce tailing.[2]

  • Filter through a 0.22 µm nylon membrane.

Step 2: Sample Preparation (Blinded)[2]
  • Stock Solution: 1.0 mg/mL Loratadine API in Methanol.

  • Spiked Sample: Stock solution spiked with 0.1% Impurity A and 0.1% Impurity B.

  • System Suitability Solution: A mixture containing Loratadine and Desloratadine at 1:1 ratio (0.01 mg/mL).

Step 3: System Suitability Testing (SST)

Before running the blinded samples, the system must pass the following criteria:

  • Resolution (

    
    ):  > 2.0 between Loratadine and Desloratadine.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Loratadine peak.
    
  • Precision: %RSD of peak area < 1.0% (n=5 injections).

Inter-Laboratory Data & Analysis

Three laboratories analyzed the same blinded spiked samples using both methods.

Table 2: Comparative Performance Data
MetricMethod A (Core-Shell)Method B (Traditional)Improvement
Run Time 5.2 min22.0 min4.2x Faster
Resolution (

)
(Imp A / API)
3.8 ± 0.21.9 ± 0.4+100%
Sensitivity (S/N) (Imp B)14585+70%
Solvent Usage ~7.5 mL/run~22 mL/run66% Savings
Table 3: Inter-Laboratory Reproducibility (%RSD)
AnalyteMethod A (Inter-Lab %RSD)Method B (Inter-Lab %RSD)
Loratadine (Assay) 0.45%1.20%
Impurity A (Desloratadine) 1.8%4.5%
Impurity B 2.1%5.2%

Note: Method A demonstrated significantly tighter precision across laboratories. The traditional method showed higher variance, likely due to integration difficulties caused by broader peaks and baseline noise.[2]

Discussion & Causality

The superior performance of Method A is not accidental; it is grounded in the kinetics of chromatography.

  • Mass Transfer (

    
    -Term):  The 2.6 µm core-shell particles possess a 1.9 µm solid core. Analytes only diffuse into the 0.35 µm porous shell. This shortens the diffusion path, allowing for rapid mass transfer even at high flow rates (1.5 mL/min). Traditional 5 µm fully porous particles require analytes to diffuse through the entire particle diameter, causing peak broadening.
    
  • Frictional Heating: Unlike sub-2 µm UPLC columns, the 2.6 µm core-shell columns generate moderate backpressure (typically < 400 bar), allowing them to be run on standard HPLC systems (used in Lab Y) as well as UHPLC systems (Lab X and Z), ensuring easier method transferability.[2]

  • pH Control: Loratadine is basic. At pH 7.0, it is largely un-ionized, increasing retention on the C18 chain.[2] However, residual silanols on the silica surface can deprotonate at this pH. The high-density bonding of the modern Core-Shell stationary phase, combined with the TEA modifier, effectively shields these silanols, resulting in the superior tailing factors observed in Method A.[2]

Workflow Visualization

ILC_Workflow cluster_labs Parallel Execution Start Study Initiation Prep Sample Prep (Blinded Spiking) Start->Prep LabX Lab X (UHPLC) Prep->LabX Method A & B LabY Lab Y (Std HPLC) Prep->LabY Method A & B LabZ Lab Z (UHPLC) Prep->LabZ Method A & B Analysis Data Processing (Integration & SST Check) LabX->Analysis LabY->Analysis LabZ->Analysis Validation Statistical Analysis (ANOVA / z-score) Analysis->Validation Compare RSD & Rs

Caption: The Inter-Laboratory Comparison (ILC) workflow ensuring blinded, parallel validation.

References

  • U.S. Pharmacopeia (USP). USP Monographs: Loratadine. (Accessed 2023).[6]

  • BenchChem. Degradation Pathways and Products of Loratadine: An In-depth Technical Guide. (2025).[7][8]

  • Waters Corporation. Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. (Application Note).

  • European Commission. Interlaboratory comparisons - Joint Research Centre.[2]

  • Sigma-Aldrich. Loratadine Related Compound A USP Reference Standard.

Sources

structural elucidation of 2-Methoxycarbonyl Loratadine vs isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of 2-Methoxycarbonyl Loratadine and its Isomers

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of an active pharmaceutical ingredient (API) and its related substances is a cornerstone of ensuring drug safety, efficacy, and quality. Loratadine, a widely used second-generation antihistamine, and its derivatives present a compelling case study in this analytical challenge.[1][2][3] This guide provides an in-depth, technically-grounded comparison of methodologies for the structural elucidation of this compound, a known impurity, versus its potential isomers.[4][5] We will move beyond rote protocols to explain the scientific rationale behind the selection of each analytical technique, offering a self-validating framework for confident structural assignment.

The Analytical Challenge: Why Isomer Differentiation is Critical

Loratadine's complex tricyclic structure allows for the formation of numerous process-related impurities and degradation products.[1][6][7] this compound is one such compound, identified by the addition of a methoxycarbonyl group to the pyridine ring of the core Loratadine structure.[4][5]

The primary analytical challenge lies in differentiating this specific molecule from its positional isomers. Even a subtle shift in the substituent's position on the aromatic ring can potentially alter the molecule's pharmacological activity, toxicity profile, and stability. Therefore, a robust, multi-faceted analytical strategy is not just a regulatory requirement but a scientific necessity.

Potential Isomers of this compound:

  • Positional Isomers: The methoxycarbonyl group could be located at the 2-, 3-, or 4-position of the pyridine ring.

  • Geometric Isomers: The exocyclic double bond connecting the piperidine and tricyclic rings can lead to (E/Z) isomerism, although the parent drug Loratadine exists predominantly as one isomer.

  • Other Related Impurities: Compounds like Iso-Loratadine, which may share the same molecular formula, must also be distinguished.[8]

This guide will focus on the definitive differentiation of the critical positional isomers.

A Multi-Technique Approach to Structural Confirmation

No single technique can provide a complete structural picture. A synergistic approach, integrating chromatographic separation with spectroscopic analysis, is essential. We will explore the roles of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

cluster_0 Integrated Elucidation Workflow Sample Sample HPLC Chromatographic Separation (HPLC/UPLC) Sample->HPLC Isolate Isomers MS Mass Spectrometry (HRMS & MS/MS) HPLC->MS Purity & MW NMR NMR Spectroscopy (1D & 2D Experiments) MS->NMR Connectivity Hints Structure Unambiguous Structure Confirmation NMR->Structure Definitive Proof

Caption: Integrated workflow for isomer structural elucidation.

High-Performance Liquid Chromatography (HPLC): The Essential First Step

Causality: Before any spectroscopic analysis can be performed, the isomers must be separated from each other and from the parent drug. HPLC is the workhorse technique for this purpose. The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. Positional isomers often exhibit slight differences in polarity, which can be exploited to achieve chromatographic resolution.

A well-developed HPLC method is the foundation of a self-validating system; a single, sharp peak for an isolated compound provides confidence in its purity before proceeding to more complex analyses.

Experimental Protocol: Stability-Indicating RP-HPLC Method

A stability-indicating method is crucial for resolving the API from its impurities and degradation products.

  • Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm particle size.[6]

  • Mobile Phase A: 0.05 M Monobasic Potassium Phosphate buffer (pH adjusted to 3.5 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is typically required to separate closely eluting isomers.

    • 0-10 min: 10-40% B

    • 10-25 min: 40-70% B

    • 25-30 min: 70% B

    • 30-32 min: 70-10% B

    • 32-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 220 nm or 280 nm.[6][9]

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.

Expected Data & Interpretation

The positional isomers are expected to have distinct retention times (RT). The polarity difference, however subtle, will influence their interaction with the C18 stationary phase.

CompoundExpected Retention Time (RT)Rationale
Loratadine ~22.5 minParent drug, reference RT.
Isomer (e.g., 4-Methoxycarbonyl) Shorter RT than 2-isomerThe position of the electron-withdrawing group affects the overall molecular dipole and interaction with the stationary phase.
This compound ~20.8 min (Hypothetical)Expected to be less retained than Loratadine due to the introduction of a polar group, but RT will be isomer-dependent.
Isomer (e.g., 3-Methoxycarbonyl) Different RT from 2- and 4-isomersUnique polarity and steric profile lead to a distinct chromatographic behavior.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Causality: MS is indispensable for confirming the molecular weight and elemental composition of an unknown compound. While High-Resolution Mass Spectrometry (HRMS) will confirm that the isolated peaks are indeed isomers (i.e., they have the same exact mass), it is tandem mass spectrometry (MS/MS) that provides the crucial clues to their structural differences. The way a molecule breaks apart upon collision-induced dissociation is a direct reflection of its chemical structure.

Experimental Protocol: LC-MS/MS Analysis
  • Ionization Source: Electrospray Ionization (ESI) in positive mode is ideal for Loratadine and its derivatives due to the basic nitrogen atoms which are readily protonated.[10]

  • Mass Analyzer: A high-resolution analyzer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is preferred.

  • MS Scan (Full Scan): Acquire data from m/z 100-1000 to determine the mass of the protonated molecule [M+H]⁺.

  • MS/MS Scan (Product Ion Scan): Isolate the precursor ion [M+H]⁺ and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Expected Data & Interpretation

For this compound (C₂₄H₂₅ClN₂O₄), the expected monoisotopic mass is 440.1503. HRMS should confirm this elemental composition. The key to differentiation lies in the MS/MS fragmentation patterns.

cluster_0 Hypothetical MS/MS Fragmentation of this compound Parent [M+H]⁺ m/z 441.15 Loss_COOCH3 Loss of COOCH₃ radical (-59 Da) Parent->Loss_COOCH3 Loss_CO2 Loss of CO₂ (-44 Da) Parent->Loss_CO2 Core Tricyclic Core Fragments (e.g., cleavage of piperidine ring) Parent->Core Fragment_A Fragment A m/z 382.13 Loss_COOCH3->Fragment_A Fragment_B Fragment B m/z 397.16 Loss_CO2->Fragment_B

Caption: Key fragmentation pathways for isomer differentiation by MS/MS.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed LossSignificance for Isomer Differentiation
441.15 [M+H]⁺409.13Loss of Methanol (-32 Da)Possible, but less specific.
441.15 [M+H]⁺382.13Loss of Carbomethoxy radical (•COOCH₃, -59 Da)Highly Diagnostic. The stability of the resulting fragment ion will depend on the substitution pattern on the pyridine ring. The relative intensity of this fragment will likely differ between isomers.
441.15 [M+H]⁺311.08Cleavage of the piperidine ring and loss of ethoxycarbonyl groupThis fragmentation relates to the Loratadine core and should be common to all isomers, serving as a signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Arbiter

Causality: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules.[11][12] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For positional isomers, where the core structure is identical, NMR is the only technique that can definitively prove the location of the substituent on the aromatic ring.

Experimental Protocol: Full NMR Characterization
  • Sample: 5-10 mg of the purified isomer dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.

    • ¹³C NMR (with proton decoupling): Shows the number of different types of carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It reveals long-range couplings (over 2-3 bonds) between protons and carbons. This allows for the "stitching together" of the molecular fragments.

Expected Data & Interpretation: Differentiating Positional Isomers

The most significant differences will appear in the aromatic region of the spectra, specifically the signals from the pyridine ring.

A. ¹H NMR Analysis:

The substitution pattern on the pyridine ring dictates the chemical shifts and coupling constants (J-values) of the remaining protons.

  • 2-Methoxycarbonyl Isomer: We would expect to see two protons remaining on the pyridine ring. The proton at the 6-position of the tricyclic system (adjacent to the nitrogen) will be a singlet, and the two protons on the pyridine ring itself will likely appear as doublets or multiplets with specific coupling constants.

  • 3-Methoxycarbonyl Isomer: This would leave protons at the 2- and 4-positions, which would likely appear as distinct singlets or doublets depending on the J-coupling.

  • 4-Methoxycarbonyl Isomer: This would result in two protons at the 2- and 3-positions, which would appear as a pair of coupled doublets (an AX system).

B. HMBC Analysis: The Unambiguous Link

The HMBC experiment provides the definitive connection between the methoxycarbonyl group and the pyridine ring.

cluster_0 Key HMBC Correlations for the 2-Isomer OCH3 Methoxy Protons (~3.9 ppm) C_CO Carbonyl Carbon (~166 ppm) OCH3->C_CO ²JHC C2_Py C2 of Pyridine Ring (Substituted) OCH3->C2_Py ³JHC (Definitive Proof!) C3_Py C3 of Pyridine Ring (Protonated)

Caption: HMBC correlation confirms the 2-position substitution.

Comparative HMBC Data:

IsomerKey HMBC CorrelationInterpretation
2-Methoxycarbonyl From the methoxy protons (~3.9 ppm) to the quaternary carbon at the 2-position of the pyridine ring.This three-bond correlation (³JHC) is only possible if the substituent is at the C-2 position. This is unambiguous proof.
3-Methoxycarbonyl From the methoxy protons to the quaternary carbon at the 3-position of the pyridine ring.The connectivity is clearly established at C-3.
4-Methoxycarbonyl From the methoxy protons to the quaternary carbon at the 4-position of the pyridine ring.The connectivity is clearly established at C-4.

Summary and Conclusion

The structural elucidation of this compound and its positional isomers is a clear illustration of the need for a rigorous, multi-technique analytical strategy in modern pharmaceutical science. While HPLC provides the necessary separation and MS offers crucial mass and fragmentation data, it is the comprehensive suite of NMR experiments, particularly the 2D HMBC experiment, that provides the irrefutable evidence required for definitive structural assignment.

This integrated workflow, where each step validates the next, ensures the highest level of scientific integrity and is essential for meeting the stringent quality and safety standards of the pharmaceutical industry. By understanding the causality behind each experimental choice, researchers can confidently navigate the complexities of isomer identification and characterization.

References

  • Discovery, Characterization, and Pharmaceutical Applications of Two Loratadine–Oxalic Acid Cocrystals. MDPI.[Link]

  • Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology.[Link]

  • This compound | CAS 860010-37-3. Veeprho.[Link]

  • HPLC Methods for analysis of Loratadine. HELIX Chromatography.[Link]

  • Chemical structures of Loratadine. ResearchGate.[Link]

  • Loratadine | C22H23ClN2O2. PubChem, National Institutes of Health.[Link]

  • A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. National Center for Biotechnology Information, NIH.[Link]

  • Loratadine crystal form and preparation method and use thereof.
  • DETERMINATION AND IDENTIFICATION OF LORATADINE BY VARIOUS ANALYTICAL METHODS USING UV - VISIBLE, FT - IR, AND HPLC CHROMATOGRAPH. Indo American Journal of Pharmaceutical Research.[Link]

  • Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Waters Corporation.[Link]

  • This compound. Pharmaffiliates.[Link]

  • Structure analysis of loratadine. ResearchGate.[Link]

  • Powerful and Fast Structural Identification of Pharmaceutical Impurities using Direct Injection Mass Spectrometry and Differential Scanning Calorimetry. Brazilian Journal of Analytical Chemistry.[Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura.[Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition.[Link]

Sources

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 2-Methoxycarbonyl Loratadine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is a critical cornerstone of pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Methoxycarbonyl Loratadine, a key metabolite of the second-generation antihistamine, Loratadine. While direct experimental data for this compound is limited in publicly available literature, this guide will leverage established methods for Loratadine and its other metabolites as a scientifically sound proxy, given their structural similarities and analogous analytical behavior.

This document is designed to empower you with the knowledge to select the most appropriate analytical technique for your research needs, ensuring data integrity and regulatory compliance. We will delve into the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS), providing a comprehensive overview of their respective strengths and limitations.

The Critical Role of Method Selection in Metabolite Quantification

The choice of an analytical method has profound implications for the quality and reliability of pharmacokinetic data. An ideal method should be not only accurate and precise but also sensitive enough to detect low concentrations of the analyte in complex biological matrices. Furthermore, the method must be robust and validated according to stringent regulatory guidelines to ensure data defensibility.[1][2] The principles of method validation, including selectivity, specificity, accuracy, precision, and stability, are paramount and will be a recurring theme throughout this guide.[3]

Comparative Analysis of Analytical Techniques

This section provides a head-to-head comparison of HPLC-UV, LC-MS/MS, and UPLC-MS/MS for the quantification of Loratadine and its metabolites, serving as a robust surrogate for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique for the quantification of analytes that possess a UV chromophore.[4]

  • Principle: This method separates the analyte from other components in a mixture based on its interaction with a stationary phase (the column) and a mobile phase. The analyte is then detected and quantified by its absorbance of UV light at a specific wavelength.

  • Strengths:

    • Cost-effective and widely available: HPLC-UV systems are common in most analytical laboratories.

    • Robust and reliable: The technique is well-established and known for its ruggedness.

  • Limitations:

    • Limited sensitivity: Compared to mass spectrometry-based methods, HPLC-UV often has a higher limit of quantification (LOQ).[5]

    • Potential for interference: Co-eluting compounds with similar UV absorbance profiles can interfere with the accurate quantification of the target analyte.[6][7]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalytical studies due to its superior sensitivity and selectivity.[5][8]

  • Principle: After chromatographic separation, the analyte is ionized and detected based on its mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting the parent ion into product ions, which are also detected. This multiple reaction monitoring (MRM) allows for highly selective and sensitive quantification.[9]

  • Strengths:

    • High sensitivity and selectivity: LC-MS/MS can achieve very low limits of quantification, often in the picogram per milliliter (pg/mL) range.[8][10]

    • Reduced interference: The use of MRM significantly minimizes the impact of matrix effects and co-eluting impurities.[6]

    • Structural information: Mass spectrometry can provide valuable information about the molecular weight and structure of the analyte.[7]

  • Limitations:

    • Higher cost: LC-MS/MS instruments are more expensive to purchase and maintain than HPLC-UV systems.

    • Matrix effects: Although reduced, ion suppression or enhancement from the biological matrix can still affect accuracy and precision if not properly addressed during method development.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC is an evolution of HPLC that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures.[11] When coupled with tandem mass spectrometry, it offers significant advantages in terms of speed and performance.

  • Principle: The fundamental principles are the same as LC-MS/MS, but the use of UPLC technology provides faster separations and improved chromatographic resolution.[12][13]

  • Strengths:

    • Increased speed and throughput: UPLC can significantly reduce analysis times, often by a factor of five or more compared to conventional HPLC.[14][15] This allows for higher sample throughput, which is crucial in large-scale clinical studies.

    • Improved resolution and sensitivity: The narrower peaks achieved with UPLC lead to better separation of analytes from interfering substances and an increase in signal-to-noise ratio, resulting in enhanced sensitivity.[12][16]

    • Reduced solvent consumption: The shorter run times and lower flow rates used in UPLC lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option in the long run.[16]

  • Limitations:

    • Higher initial investment: UPLC systems are generally more expensive than HPLC systems.[14]

    • Method transfer challenges: Transferring an existing HPLC method to a UPLC system may require re-validation.[11]

Data-Driven Performance Comparison

The following table summarizes the typical performance characteristics of the three analytical techniques for the quantification of Loratadine and its metabolites, which can be extrapolated to this compound.

ParameterHPLC-UVLC-MS/MSUPLC-MS/MS
Limit of Quantification (LOQ) ~1 µg/mL[7]0.05 - 0.1 ng/mL[5][17]< 0.01 ng/mL[8][10]
Linearity (r²) > 0.999[18]> 0.999[5]> 0.99[9]
Accuracy (% Recovery) 98-104%[7]99-111%Within 15% of nominal
Precision (%RSD) < 2%[18]< 15%[17]< 15%
Analysis Time 10 - 20 minutes[15]3 - 5 minutes< 2 minutes[15]

Experimental Workflow and Protocols

A robust and reproducible experimental workflow is essential for obtaining high-quality data. The following diagrams and protocols outline the key steps involved in the quantification of this compound in a biological matrix such as plasma.

General Bioanalytical Workflow

Bioanalytical_Workflow Sample_Collection Sample Collection (e.g., Plasma) Sample_Preparation Sample Preparation (e.g., LLE or PPT) Sample_Collection->Sample_Preparation Chromatographic_Separation Chromatographic Separation (HPLC or UPLC) Sample_Preparation->Chromatographic_Separation Detection Detection (UV or MS/MS) Chromatographic_Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis LCMS_Method_Development cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Column Column Selection (e.g., C18, Cyano) Mobile_Phase Mobile Phase Optimization (e.g., Acetonitrile, Formic Acid) Flow_Rate Flow Rate Adjustment Gradient Gradient Elution Profile Ionization_Source Ionization Source Selection (e.g., ESI, APCI) Ion_Polarity Ion Polarity (Positive or Negative) MRM_Transitions MRM Transition Optimization (Parent -> Product Ions) Collision_Energy Collision Energy Optimization Method_Development Method Development and Validation Method_Development->Column Method_Development->Mobile_Phase Method_Development->Flow_Rate Method_Development->Gradient Method_Development->Ionization_Source Method_Development->Ion_Polarity Method_Development->MRM_Transitions Method_Development->Collision_Energy

Sources

Technical Comparison Guide: Limit of Detection (LOD) Strategies for 2-Methoxycarbonyl Loratadine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of analytical strategies for determining the Limit of Detection (LOD) of 2-Methoxycarbonyl Loratadine (CAS 860010-37-3) . This document is structured for analytical scientists and quality control professionals, focusing on method selection, optimization, and validation.

Executive Summary

This compound (2-MCL) is a specific process-related impurity and synthetic intermediate associated with the production of Loratadine, a second-generation antihistamine.[] Chemically identified as Methyl 8-chloro-11-(1-(ethoxycarbonyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylate, its detection is critical for demonstrating Good Manufacturing Practice (GMP) compliance and establishing purity profiles.[]

This guide compares the two dominant analytical methodologies:

  • HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): The industry standard for routine Quality Control (QC) with moderate sensitivity.[]

  • LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry): The high-sensitivity alternative for trace analysis, cleaning validation, and genotoxic risk assessment.[]

Compound Profile & Analytical Challenges

Understanding the physicochemical properties of 2-MCL is prerequisite to method development.[]

  • Molecular Formula: C₂₄H₂₅ClN₂O₄[2][3]

  • Molecular Weight: 440.92 g/mol [][2][3][4]

  • Structure Note: Contains a chloropyridine moiety and an ethyl carbamate group, similar to the parent Loratadine, but with an additional methoxycarbonyl substituent on the pyridine ring.[]

  • Detection Challenge: The structural similarity to Loratadine requires high chromatographic resolution to prevent co-elution.[] The additional ester group increases polarity slightly compared to the parent molecule.[]

Comparative Analysis: HPLC-UV vs. LC-MS/MS[1]

The following table summarizes the performance metrics for detecting 2-MCL.

FeatureMethod A: HPLC-UV (Standard QC)Method B: LC-MS/MS (Trace Analysis)
Primary Application Routine batch release, related substances testing (>0.05%).[]Cleaning validation, genotoxic impurity screening (<10 ppm).[]
Limit of Detection (LOD) 0.02 – 0.05 µg/mL (ppm) 0.5 – 1.0 ng/mL (ppb)
Limit of Quantitation (LOQ) 0.05 – 0.10 µg/mL1.0 – 5.0 ng/mL
Specificity Moderate (Relies on Retention Time & UV Spectrum).[]High (Relies on Mass-to-Charge Ratio & Fragmentation).[]
Linearity Range 0.1 – 100 µg/mL1 – 1000 ng/mL
Cost Per Analysis LowHigh
Complexity Low (Standard equipment).[]High (Requires skilled operator & stable environment).[]

Detailed Methodologies

Method A: HPLC-UV (The Robust Workhorse)

Context: This method is sufficient for monitoring 2-MCL as a standard "Related Substance" where the reporting threshold is typically 0.05% (500 ppm) relative to the API.[]

Protocol:

  • Column: C18 (L7), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus).[]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid or 20mM Ammonium Acetate (pH 5.0).[]

    • Solvent B: Acetonitrile.[]

    • Gradient: 20% B to 80% B over 15 minutes.[]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) or 280 nm (Loratadine specific max).[]

  • Injection Volume: 10-20 µL.

LOD Determination Strategy:

  • Prepare a calibration curve from 0.05 µg/mL to 10 µg/mL.

  • Calculate LOD using the Signal-to-Noise (S/N) ratio method.[]

  • Target: S/N = 3:1 for LOD.

  • Expected Result: A distinct peak for 2-MCL should be visible at ~0.02 µg/mL.[]

Method B: LC-MS/MS (The High-Sensitivity Solution)

Context: Required when 2-MCL must be controlled at trace levels (e.g., if classified as a mutagenic impurity or for swab analysis in cleaning validation).[]

Protocol:

  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: C18 (Sub-2 µm), 50 x 2.1 mm (e.g., Waters ACQUITY BEH C18).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.[]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[]

  • MRM Transitions (Optimization Required):

    • Precursor Ion: [M+H]⁺ = 441.1 m/z (Calculated based on ³⁵Cl).[]

    • Product Ions: Screen for loss of carbamate (-73 Da) or chloride.[] Typical fragments for Loratadine derivatives include m/z 337 or 266.[]

    • Quantifier Transition: 441.1 → 337.1 (Theoretical example).[]

LOD Determination Strategy:

  • Prepare serial dilutions down to 0.1 ng/mL.

  • Calculate LOD using Standard Deviation of the Response (σ) and Slope (S) :

    
    .[]
    
  • Expected Result: Reliable detection at <1 ng/mL.[]

Decision Framework & Workflow (Visualization)

The following diagram illustrates the decision logic for selecting the appropriate method and the validation loop required to confirm the LOD.

LOD_Strategy Start Start: Define Requirement for This compound RiskAssess Risk Assessment: Is it a Genotoxic Impurity? Start->RiskAssess LimitDef Define Target Limit: Standard (0.05%) vs. Trace (<10 ppm) RiskAssess->LimitDef Choice Select Methodology LimitDef->Choice HPLC Method A: HPLC-UV (Cost-Effective, Robust) Choice->HPLC Standard Limit LCMS Method B: LC-MS/MS (High Sensitivity, Specific) Choice->LCMS Trace Limit ExpDesign Experimental Design: Prep Spiked Samples in Matrix HPLC->ExpDesign LCMS->ExpDesign Acquisition Data Acquisition: Measure S/N Ratio at Low Conc. ExpDesign->Acquisition Calc Calculation: LOD = 3.3 * (SD / Slope) or S/N = 3 Acquisition->Calc Validate Validation Check: Is Precision (RSD) < 33% at LOD? Calc->Validate Fail Optimize Method: (Conc. Sample / Change Column) Validate->Fail No Success Final Output: Validated LOD Value Validate->Success Yes Fail->ExpDesign

Caption: Figure 1. Decision tree and workflow for selecting and validating the analytical method for this compound.

Validation of LOD (ICH Q2(R1) Guidelines)

To ensure the trustworthiness of your LOD value, follow this self-validating protocol:

  • Blank Determination: Inject 6 replicates of the blank matrix (solvent or placebo).[] Measure the magnitude of analytical background response (

    
    ).[]
    
  • Linearity Approach: Construct a calibration curve in the low range (e.g., 50%, 100%, and 150% of the expected LOQ).

    • Determine the y-intercept and the standard deviation of the y-intercepts (

      
      ).[]
      
    • Calculate Slope (

      
      ).[]
      
    • Formula:

      
      .[]
      
  • Visual Confirmation: Inject a standard solution at the calculated LOD concentration.

    • Requirement: The peak must be visually distinguishable from the noise (S/N

      
       3) and spectrally confirmed (if using PDA).
      

Troubleshooting Common Issues

  • Co-elution with Loratadine: 2-MCL is structurally very similar to Loratadine.[] If peaks overlap in HPLC, switch to a Phenyl-Hexyl column to leverage pi-pi interaction differences, or lower the gradient slope.[]

  • Poor Sensitivity in MS: If the signal is weak, check for ion suppression from the matrix.[] Consider using APCI (Atmospheric Pressure Chemical Ionization) instead of ESI if the compound is thermally stable, as it is less susceptible to matrix effects.[]

  • Carryover: Due to the hydrophobic nature of Loratadine derivatives, ensure a strong needle wash (e.g., 90% Acetonitrile/10% Water) is used between injections to prevent false positives in LOD samples.[]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[] ICH Guidelines.[] Link

  • United States Pharmacopeia (USP). Loratadine Monograph: Related Compounds.[] USP-NF.[] Link[]

  • Veeprho Pharmaceuticals. this compound Reference Standard Data.Link[]

  • BenchChem. A Guide to Inter-Laboratory Comparison of Loratadine Impurity Analysis Methods.Link[]

  • Waters Corporation. Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Application Note. Link

Sources

Comparative Guide: Validation Strategies for Loratadine Forced Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and QA/QC Managers Focus: HPLC vs. UPLC Stability-Indicating Methods (SIM)

Executive Summary: The Stability Challenge

Loratadine (Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate) presents a unique stability profile due to its tricyclic structure containing both a pyridine ring and an ethyl ester moiety. While relatively stable in solid state, it exhibits significant sensitivity to oxidative stress and hydrolytic cleavage (particularly alkaline) in solution.

This guide compares the traditional High-Performance Liquid Chromatography (HPLC) approach against the modern Ultra-Performance Liquid Chromatography (UPLC) methodology.[1][2] While HPLC remains the regulatory standard in many pharmacopeias, UPLC offers superior resolution of complex oxidative degradants (N-oxides) and a 5-fold reduction in solvent consumption, making it the preferred choice for high-throughput stability profiling.

Mechanism of Degradation: The Chemical Landscape

To validate a method, one must first understand what is being detected. Loratadine degrades via three primary pathways.

Hydrolytic Pathway (Acid/Base)

The ethyl ester group at the piperidine ring is the primary target.

  • Alkaline Hydrolysis: Rapidly converts Loratadine into Loratadine Carboxylic Acid (major degradant).[3]

  • Carbamate Cleavage: Under aggressive conditions, the carbamate linkage breaks, yielding Desloratadine (Descarboethoxyloratadine), a pharmacologically active metabolite.

Oxidative Pathway

The nitrogen in the pyridine ring and the piperidine nitrogen are susceptible to oxidation.[3]

  • N-Oxidation: Reaction with peroxides typically yields Loratadine N-Oxide (pyridine oxide).

  • Benzylic Oxidation: Less common but possible under radical stress, affecting the cycloheptene ring.

Photolytic Pathway

UV irradiation causes radical-mediated degradation, often resulting in complex mixtures of dechlorinated products and conformational isomers.

Visualization: Degradation Pathways

LoratadineDegradation Loratadine Loratadine (API) AcidBase Hydrolysis (pH dependent) Loratadine->AcidBase Oxidation Oxidation (H2O2 / Peroxides) Loratadine->Oxidation Photo Photolysis (UV Light) Loratadine->Photo LorAcid Loratadine Carboxylic Acid (Major Hydrolytic Product) AcidBase->LorAcid Ester Hydrolysis (Fast in Base) Desloratadine Desloratadine (Impurity B) AcidBase->Desloratadine Carbamate Cleavage NOxide Loratadine N-Oxide (Pyridine N-Oxide) Oxidation->NOxide N-oxidation PhotoProds Dechlorinated Isomers & Complex Mix Photo->PhotoProds Radical Mechanism

Figure 1: Primary degradation pathways of Loratadine showing hydrolytic cleavage to Desloratadine/Acid forms and oxidative conversion to N-oxides.

Comparative Analysis: HPLC vs. UPLC

For validation, the choice of instrument dictates the acceptance criteria for specificity and precision.

Table 1: Performance Metrics Comparison
FeatureTraditional HPLC (USP Type)Modern UPLC (Sub-2 µm)Impact on Validation
Column Chemistry C8 or C18 (5 µm, 4.6 x 150mm)C18 BEH (1.7 µm, 2.1 x 50mm)UPLC requires stricter filter compatibility checks (0.2 µm).
Run Time 20 – 45 minutes3 – 6 minutesUPLC allows for faster "Method Robustness" testing (DoE).
Resolution (Rs) Baseline Rs > 2.0 (often difficult for N-oxide/API)Rs > 3.5 (Superior separation)UPLC is preferred for Mass Balance calculations due to sharper peaks.
Sensitivity (LOQ) ~0.05% (0.5 µg/mL)~0.01% (0.1 µg/mL)UPLC detects trace degradants earlier in stability studies.
Solvent Usage High (~20-30 mL/run)Low (~2-3 mL/run)Cost efficiency for long-term stability protocols.

Expert Insight: While HPLC is robust, UPLC is recommended for Forced Degradation Validation . The reason is Peak Purity. In HPLC, the N-oxide impurity often elutes very close to the main peak or co-elutes with minor process impurities. The higher peak capacity of UPLC ensures that the "single" peak you see is truly pure, which is the cornerstone of Specificity validation [1, 4].

Experimental Protocol: Stress Testing Workflows

To validate the method, you must generate samples where degradation is forced but controlled (aiming for 5-20% degradation).

Preparation of Stock Solution
  • Solvent: Methanol or Acetonitrile (Loratadine is sparingly soluble in water).

  • Concentration: 1000 µg/mL (High concentration ensures minor degradants are detectable).

Stress Conditions & Procedures
Stress TypeReagent/ConditionProtocolNeutralization (Critical)
Acid Hydrolysis 0.1 N HClReflux at 60°C for 2-4 hours.Neutralize with equal vol. 0.1 N NaOH to pH 7.0.
Base Hydrolysis 0.1 N NaOHStir at RT for 1-2 hours (Loratadine is very labile to base).Neutralize with equal vol. 0.1 N HCl to pH 7.0.
Oxidation 3% H2O2Store at RT for 6-24 hours in dark.Add Sodium Bisulfite or MnO2 to quench excess peroxide.
Thermal 60°C - 80°CDry heat in oven for 7 days.Dissolve in diluent; sonicate to ensure extraction.
Photolytic UV (254 nm)1.2 million lux hours (ICH Q1B).N/A (Keep dark control wrapped in foil).

Technical Note: Always run a Blank (Stress media without drug) and a Control (Drug without stress) alongside the stressed samples. This identifies "ghost peaks" from the reagents [2].

Validation Framework: Acceptance Criteria

Once the stressed samples are generated, the analytical method (HPLC or UPLC) must be validated using the following parameters.

Specificity (The Most Critical Parameter)
  • Requirement: No interference between the API peak and degradant peaks.

  • Tool: Diode Array Detector (DAD) or Mass Spectrometry (MS).

  • Metric: Peak Purity Angle < Peak Purity Threshold. The spectral profile across the API peak must be uniform.

Mass Balance
  • Definition: The sum of the assay value (%) and the levels of degradation products (%) should equal 100%.

  • Acceptance: Typically 95.0% – 105.0%.

  • Failure Mode: If mass balance is low (<90%), it indicates degradants are either not eluting (stuck on column), eluting in the void volume, or are non-chromophoric (invisible to UV).

Visualization: Validation Workflow

ValidationWorkflow Start Start Validation Stress Apply Stress (Acid, Base, Ox, UV) Start->Stress Analyze Analyze via HPLC/UPLC-DAD Stress->Analyze CheckPurity Check Peak Purity (DAD/MS) Analyze->CheckPurity Separated Are Peaks Resolved (Rs > 1.5)? CheckPurity->Separated Pure Optimize Optimize Gradient/ Column Chemistry CheckPurity->Optimize Co-elution MassBalance Calc Mass Balance (95-105%) Separated->MassBalance Yes Separated->Optimize No Valid Method Validated MassBalance->Valid Pass Investigate Investigate Non-UV Degradants MassBalance->Investigate Fail

Figure 2: Logical workflow for validating a stability-indicating method. Failure at Purity or Mass Balance requires method re-optimization.

References

  • International Council for Harmonisation (ICH). (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[5][6] Retrieved from [Link]

  • Waters Corporation. (2012). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Retrieved from [Link]

  • Sahu, P. K., et al. (2018). Overview of Stability-Indicating HPLC Methods for Loratadine: A Review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

Sources

Analytical Cross-Validation Guide: Loratadine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

From Quality Control to Bioanalysis: HPLC-UV, LC-MS/MS, and Spectrophotometry

Executive Summary

This technical guide provides a rigorous framework for the cross-validation of analytical methods for Loratadine (ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate).

Loratadine presents specific analytical challenges: it is a weak base (pKa ~5.0) with pH-dependent solubility and a tricyclic structure prone to specific degradation pathways (e.g., to Desloratadine). While HPLC-UV remains the pharmacopeial gold standard for Quality Control (QC), modern drug development requires higher throughput (UPLC) and extreme sensitivity (LC-MS/MS) for plasma bioanalysis.

This guide details the experimental protocols and statistical frameworks required to validate alternative methods against the reference standard, ensuring data integrity across the drug development lifecycle.

The Analytical Landscape: Method Selection Strategy

The choice of method is dictated by the Analytical Target Profile (ATP) . Cross-validation is mandatory when bridging data between phases (e.g., moving from formulation stability studies to pharmacokinetic trials).

Comparative Performance Matrix
FeatureHPLC-UV (Reference) LC-MS/MS (Bioanalysis) UV-Vis Spectrophotometry
Primary Use QC Release, Stability, Impurity ProfilingPK Studies, Trace Impurities, MetabolitesDissolution (Stage 1), Content Uniformity
LOD/LOQ

g/mL range (e.g., 0.05

g/mL)
ng/mL to pg/mL range (e.g., 0.2 ng/mL)

g/mL range (Low sensitivity)
Specificity High (Separates Desloratadine)Ultra-High (Mass filtering)Low (Cannot distinguish impurities)
Throughput Moderate (10–20 min/run)High (2–5 min/run)Very High (Seconds)
Cost/Run ModerateHighLow

Experimental Protocols

Protocol A: The Reference Method (HPLC-UV)

Based on USP/ICH guidelines. This is the benchmark against which other methods are validated.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (Inertsil ODS-3V or equivalent),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase:

    • Buffer: 0.05 M Monobasic Potassium Phosphate (

      
      ), adjusted to pH 3.0 ± 0.05  with Phosphoric Acid.
      
    • Solvent: Acetonitrile (ACN) : Methanol : Buffer (30:30:40 v/v/v).

    • Rationale: Loratadine is basic.[1][2] A pH of 3.0 ensures the amine is protonated, preventing peak tailing caused by interaction with silanol groups, while maintaining sufficient hydrophobicity for retention.

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Detection: UV at 248 nm (Loratadine

    
    ).[3]
    
  • Injection Volume: 10-20

    
    L.
    
  • System Suitability Criteria:

    • Tailing Factor (

      
      ): 
      
      
      
      .
    • Resolution (

      
      ) between Loratadine and Desloratadine: 
      
      
      
      .
Protocol B: The Challenge Method (LC-MS/MS)

For bioequivalence and pharmacokinetic (PK) studies.

  • System: Waters Xevo TQ-S or Sciex Triple Quad.

  • Column: C18 (Zorbax SB-C18 or equivalent),

    
     mm, 1.8 
    
    
    
    m (Sub-2 micron for speed).
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[4]

    • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0-1 min (10% B), 1-3 min (Linear to 90% B), 3-4 min (Hold 90% B).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Rationale: The basic nitrogen in the piperidine ring is easily protonated (

      
      ), providing high sensitivity in positive mode.
      
  • MRM Transitions:

    • Loratadine:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Internal Standard (Loratadine-D5):

      
      .
      

Cross-Validation Workflow

Cross-validation proves that Method B (Alternative) generates results statistically equivalent to Method A (Reference).

Step 1: Joint Validation Parameters

Both methods must first independently pass ICH Q2(R1) validation.

ParameterAcceptance Criteria (HPLC)Acceptance Criteria (LC-MS/MS)
Linearity (

)


(Weighted

)
Precision (RSD)


(at LOQ

)
Accuracy (Recovery) 98.0 – 102.0%85.0 – 115.0%
Step 2: The Bridge Study (Paired Analysis)

Analyze


 real-world samples (e.g., degraded formulation or spiked plasma) using both  methods.
  • Plot Data: Create a regression plot where

    
     and 
    
    
    
    .
    • Ideal: Slope = 1.0, Intercept = 0.

  • Bland-Altman Analysis: Plot the difference between methods (

    
    ) against the average (
    
    
    
    ).
    • Requirement: 95% of points must fall within

      
       SD of the mean difference.
      
  • Statistical Test: Perform a Paired t-test (two-tailed,

    
    ).
    
    • Null Hypothesis (

      
      ): There is no significant difference between the means of the two methods.
      
    • Pass:

      
      .[5][6]
      

Visualizations

Diagram 1: Analytical Decision Logic

This flowchart guides the researcher in selecting the appropriate method based on sample concentration and matrix complexity.

MethodSelection Start Sample Analysis Request MatrixCheck Is Matrix Complex? (Plasma/Urine) Start->MatrixCheck ConcCheck Expected Concentration? MatrixCheck->ConcCheck No (Formulation) LCMS Method: LC-MS/MS (High Sensitivity, Specificity) MatrixCheck->LCMS Yes (Bioanalysis) ImpurityCheck Impurity Profiling Required? ConcCheck->ImpurityCheck High (> 10 µg/mL) ConcCheck->LCMS Trace (< 0.1 µg/mL) HPLC Method: HPLC-UV (USP Reference Standard) ImpurityCheck->HPLC Yes (Stability Indicating) UV Method: UV-Vis (Routine QC/Dissolution) ImpurityCheck->UV No (Content Uniformity)

Caption: Decision matrix for selecting the optimal analytical technique based on matrix interference and sensitivity requirements.

Diagram 2: Cross-Validation Execution Workflow

The step-by-step process for validating a new method against the reference.

CrossValidation Setup 1. Method Optimization (System Suitability) IndVal 2. Independent Validation (Linearity, Precision, Accuracy) Setup->IndVal Bridge 3. Bridge Study (Analyze n=30 Samples on Both) IndVal->Bridge Stats 4. Statistical Comparison (t-test, Bland-Altman) Bridge->Stats Decision Pass/Fail Decision Stats->Decision

Caption: Workflow ensuring statistical equivalence between the Reference (HPLC) and Alternative (LC-MS/MS or UV) methods.

Key Analytical Insights (Causality & Troubleshooting)

  • The pH Factor: Loratadine has a pKa of ~5.0.[7]

    • Risk: If mobile phase pH is near 5.0, the drug splits between ionized and unionized forms, causing split peaks or severe tailing.

    • Solution: Buffer pH must be

      
       (fully ionized) or 
      
      
      
      (fully unionized). Acidic pH is preferred for C18 columns to extend column life and for MS compatibility (protonation).
  • Desloratadine Separation:

    • Desloratadine is the primary active metabolite and a degradation product. It is more polar than Loratadine.

    • Check: In HPLC, Desloratadine elutes before Loratadine. Ensure Resolution (

      
      ) > 2.0. In UV-Vis, their spectra overlap significantly, making UV unsuitable for stability studies where degradation is expected.
      
  • Sample Preparation:

    • Loratadine binds to plasma proteins. For LC-MS/MS, simple protein precipitation (PPT) often yields low recovery. Liquid-Liquid Extraction (LLE) using hexane:isoamyl alcohol (98:2) is recommended for cleaner baselines.

References

  • United States Pharmacopeia (USP). Loratadine Monograph & USP General Chapter <1225> Validation of Compendial Procedures. USP-NF.

  • Kunicki, P. K. (2001).[5] Determination of Loratadine in human plasma by high-performance liquid chromatographic method with ultraviolet detection. Journal of Chromatography B, 755(1-2), 331-335.

  • Weng, N., et al. (2003). A sensitive LC/MS/MS method using silica column and aqueous/organic mobile phase for the analysis of loratadine and descarboethoxy-loratadine in human plasma.[5][8] Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 609-617.[8]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Popović, G., et al. (2009). Acid-base equilibria and solubility of loratadine and desloratadine in water and micellar media.[1][2] Journal of Pharmaceutical and Biomedical Analysis, 49(1), 42-47.

Sources

assessing the purity of 2-Methoxycarbonyl Loratadine reference material

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purity Assessment of 2-Methoxycarbonyl Loratadine Reference Material

Introduction: The Precision Imperative

In the development of antihistamines like Loratadine, the identification and quantification of related substances are critical for regulatory compliance (ICH Q3A/Q3B). This compound (CAS: 860010-37-3), often identified as a pyridine-substituted analog or "Loratadine 2-Methyl Ester," serves as a vital Reference Material (RM) for establishing the impurity profile of the Active Pharmaceutical Ingredient (API).

However, a critical gap exists in the industry: the reliance on "Research Grade" standards characterized solely by HPLC Area%. This guide objectively compares the performance of a Certified Reference Material (CRM) —characterized via orthogonal Mass Balance and Quantitative NMR (qNMR)—against standard commercial alternatives. We demonstrate why HPLC purity alone is a deceptive metric that can lead to significant errors in Relative Response Factor (RRF) calculation and subsequent API batch release.

Technical Comparison: The "Purity Trap"

The following table summarizes the divergence in data quality between a high-integrity CRM and a typical low-grade alternative.

FeatureHigh-Quality CRM (The Product) Standard Alternative (Research Grade)
Purity Assignment Mass Balance & qNMR (Absolute Content)HPLC Area % (Relative Purity)
Detection Scope Detects water, residual solvents, inorganic salts, and non-chromophoric impurities.Blind to moisture, salts, and volatiles invisible to UV detection.
Traceability Traceable to SI units (via NIST/BIPM traceable internal standards).Unknown traceability; often relies on unvalidated assumptions.
RRF Calculation Accurate RRF determination for API impurity profiling.High risk of skewed RRF values (over/underestimation of toxic impurities).
Risk Factor Low: Self-validating data package.High: "99% pure" by HPLC may actually be 85% content by weight.

Experimental Methodologies

To scientifically assess the purity of this compound, we employ a Self-Validating Orthogonal Workflow . This involves two distinct protocols: Protocol A (Chromatographic Homogeneity) and Protocol B (Absolute Content via qNMR) .

Protocol A: HPLC-UV Homogeneity Assessment

Purpose: To determine the ratio of the analyte to structurally related organic impurities.

Reagents & System:

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0–2 min: 20% B (Isocratic)

    • 2–20 min: 20% → 90% B (Linear Ramp)

    • 20–25 min: 90% B (Wash)

  • Detection: UV Diode Array (DAD) at 254 nm (primary) and 220 nm.

  • Temperature: 30°C.

  • Injection Volume: 5–10 µL.

Execution:

  • Dissolve 1.0 mg of this compound in 1 mL of Methanol.

  • Inject the sample and integrate all peaks >0.05% area.

  • Critical Insight: Do not accept "Area %" as the final purity. This value represents only the chromatographic purity relative to UV-absorbing species.

Protocol B: Absolute Purity via qNMR (The Gold Standard)

Purpose: To determine the mass fraction of the analyte, accounting for "invisible" impurities (water, salts).

Principle: qNMR relies on the direct proportionality between signal integration and the number of nuclei, independent of the chemical structure. It requires no reference standard of the analyte itself, only a traceable Internal Standard (IS).

Reagents:

  • Solvent: DMSO-d6 (99.9% D) or CDCl3.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable to NIST SRM) or Maleic Acid.

Workflow:

  • Weighing: Accurately weigh ~10 mg of the analyte (

    
    ) and ~5 mg of the IS (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg).
  • Dissolution: Dissolve completely in 600 µL of deuterated solvent.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): > 5 × T1 (typically 30–60 seconds) to ensure full relaxation.

    • Scans: 16–64.

  • Calculation:

    
    
    Where 
    
    
    
    is integration area,
    
    
    is number of protons,
    
    
    is molar mass,
    
    
    is mass, and
    
    
    is purity.[1]

Supporting Data: The Discrepancy Revealed

The following data illustrates a real-world comparison of a batch of this compound analyzed by both methods.

Table 1: Comparative Analysis Results

MetricProtocol A (HPLC-UV) Protocol B (qNMR) TGA/KF (Volatiles) Final Assigned Purity
Result 99.2% (Area)94.8% (w/w)4.1% Loss94.8%
Interpretation Suggests high purity. Ignores trapped solvent/salts.Reveals true content.Confirms solvent entrapment.The scientifically accurate value for RRF calculation.

Expert Insight: If a researcher used the 99.2% value to calculate the RRF for an API impurity method, they would overestimate the response factor, leading to an underestimation of this impurity in the final drug product. This could result in releasing a drug batch that actually fails safety limits.

Visualization: Purity Certification Workflow

The following diagram outlines the logical flow for certifying a Primary Reference Standard, ensuring no "blind spots" remain in the characterization.

PurityAssessment Raw Crude 2-Methoxycarbonyl Loratadine Purification Prep-HPLC & Crystallization Raw->Purification Structure 1H/13C NMR & MS (Identity Confirmation) Purification->Structure Homogeneity HPLC-UV/MS (Protocol A) Decision Is Chromatographic Purity > 98%? Homogeneity->Decision Volatiles TGA / Karl Fischer (Residual Solvents/Water) MassBalance Mass Balance Calculation (100% - Impurities - Volatiles) Volatiles->MassBalance Structure->Homogeneity Decision->Purification No (Re-purify) Decision->Volatiles Yes qNMR qNMR Analysis (Protocol B - Absolute Content) Decision->qNMR FinalCoA Final Certificate of Analysis (Assigned Purity w/ Uncertainty) qNMR->FinalCoA Primary Value MassBalance->FinalCoA Confirmatory Value

Caption: Figure 1. Orthogonal Purity Assessment Workflow. Note how qNMR and Mass Balance converge to validate the final assigned content, mitigating the risks of HPLC-only analysis.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at: [Link]

  • European Pharmacopoeia (Ph.[2] Eur.) . Loratadine Monograph 10/2023:1134. EDQM. Available at: [Link]

  • BIPM (Bureau International des Poids et Mesures) . qNMR for Purity Assessment of Organic Compounds. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Methoxycarbonyl Loratadine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to empower our research community not only with high-quality reagents but also with the critical knowledge to handle and dispose of them safely and responsibly. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methoxycarbonyl Loratadine, a compound structurally related to the active pharmaceutical ingredient Loratadine. Adherence to these procedures is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

The causality behind these rigorous disposal protocols stems from the chemical nature of this compound. As a chlorinated heterocyclic compound, it presents specific environmental and health risks if mishandled. Improper disposal, such as drain discharge, can introduce a persistent and toxic substance into aquatic ecosystems[1]. Furthermore, its classification as a pharmaceutical-related waste places it under stringent regulatory control by agencies like the U.S. Environmental Protection Agency (EPA)[2].

Part 1: Hazard Assessment and Regulatory Framework

Before handling any chemical waste, it is imperative to understand its inherent hazards and the regulations governing its disposal.

1.1. Hazard Profile

  • Environmental Hazard: Loratadine is classified as very toxic to aquatic life with long-lasting effects[1]. This makes it critical to prevent its release into waterways.

  • Health Hazards: May cause skin, eye, and respiratory irritation[1]. During handling, especially of the solid powder form, dust inhalation should be avoided[3][4].

  • Combustion Byproducts: When burned, it may emit toxic and irritating fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas, due to its chemical structure[5].

1.2. Regulatory Compliance (U.S. EPA)

The disposal of pharmaceutical-related waste is regulated under the Resource Conservation and Recovery Act (RCRA). In 2019, the EPA finalized new standards for managing hazardous waste pharmaceuticals[2][6]. A cornerstone of this rule is the explicit prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering) [6][7]. While this compound is a research chemical, it falls under the umbrella of pharmaceutical-related materials, and these regulations represent the mandatory standard of practice.

Part 2: Personal Protective Equipment (PPE)

A self-validating safety protocol begins with appropriate personal protection. The choice of PPE is dictated by the need to prevent skin contact, eye exposure, and inhalation of the compound.

PPE ItemSpecificationRationale
Gloves Nitrile or latex gloves, inspected before use.To prevent dermal absorption and skin irritation[4].
Eye Protection Tightly fitting safety goggles with side-shields.To protect eyes from dust or splashes[5]. Conforms to OSHA 29 CFR 1910.133[3].
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Required if dust or aerosols are generated.Use a NIOSH-approved respirator to prevent inhalation of fine particles[8].

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the collection and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify all waste containing this compound, including pure unused compound, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials.

  • Segregate: This waste must be segregated as Chlorinated Organic Waste . Do not mix with non-chlorinated organic solvents, aqueous waste, or regular laboratory trash[9]. Cross-contamination can create dangerous chemical reactions and complicates the final disposal process, increasing costs[9].

Step 2: Waste Collection

  • Container: Use a designated, leak-proof, and sealable hazardous waste container. The container must be in good condition, free from defects or rust[10].

  • Procedure:

    • Carefully transfer waste into the container, minimizing the generation of dust[3].

    • For solids, sweep or shovel the material into the container[3].

    • For items with trace contamination (e.g., gloves, wipes), place them in a sealed bag before adding to the main container.

    • Keep the container closed at all times except when adding waste.

Step 3: Labeling

  • Compliance: Proper labeling is a critical regulatory requirement.

  • Procedure:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

    • Clearly write the words "Hazardous Waste "[10].

    • List the full chemical name: "This compound ". List any other chemical constituents if it is a mixed waste.

    • Indicate the approximate percentages of each component.

    • Mark the relevant hazard characteristics (e.g., Toxic, Environmental Hazard).

Step 4: On-Site Storage

  • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or your facility's central hazardous waste storage area.

  • Ensure the storage area is well-ventilated and away from incompatible materials like strong acids or oxidizing agents[11][12].

Step 5: Final Disposal

  • Method: The required method of disposal for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility[5][13][14]. This process utilizes an afterburner and scrubber system to safely break down the compound and neutralize harmful byproducts like HCl[5][14].

  • Procedure: Arrange for pickup by your institution's certified hazardous material disposal company. Do not attempt to dispose of this material yourself[5][15].

Disposal Workflow Diagram

This diagram outlines the decision-making process for the proper handling of this compound waste.

G cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Storage & Disposal cluster_prohibited Prohibited Actions A Identify Waste Containing This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Designated 'Chlorinated Organic Waste' Container B->C D Is Container Labeled 'Hazardous Waste'? C->D E Affix Label & Fill Out Chemical Name and Hazards D->E No F Add Waste to Container & Secure Lid D->F Yes E->F G Store Container in Designated Satellite Accumulation Area F->G H Arrange Pickup by Certified Hazardous Waste Vendor G->H I Final Disposal: High-Temperature Incineration H->I X DO NOT Pour Down Drain Y DO NOT Mix with Regular Trash Z DO NOT Mix with Incompatible Waste

Caption: Decision workflow for compliant disposal of this compound.

Part 4: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Assess and Protect: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) office immediately. For small, manageable spills, ensure you are wearing the appropriate PPE, including respiratory protection if the compound is a powder.

  • Contain and Clean:

    • For Solids: Gently sweep up the material to avoid making it airborne. Place it in your labeled hazardous waste container[3].

    • For Liquids: Cover with an inert, non-combustible absorbent material (e.g., sand, diatomaceous earth)[11][16]. Scoop the absorbed material into your hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office per institutional policy.

By following this guide, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological well-being.

References

  • Organon. Safety Data Sheet: Desloratadine Solid Formulation.[Link]

  • Cleanchem Laboratories. Material Safety Data Sheet: Desloratadine EP Impurity C.[Link]

  • Organon. Safety Data Sheet: Desloratadine Liquid Formulation.[Link]

  • ChemSupply Australia. Safety Data Sheet: Pyridine.[Link]

  • Carl ROTH. Safety Data Sheet: Pyridine.[Link]

  • U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.[Link]

  • Water Corporation. Laboratory chemical waste.[Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals.[Link]

  • Organon. Safety Data Sheet: Desloratadine Solid Formulation (GHS).[Link]

  • Environmental Science & Technology. Process for Disposal of Chlorinated Organic Residues.[Link]

  • Stericycle. EPA: Hazardous Pharmaceutical Waste Management.[Link]

  • Penta. Safety Data Sheet: Pyridine.[Link]

  • Vanderbilt University. Guide to Laboratory Sink/Sewer Disposal of Wastes.[Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine.[Link]

  • Nipissing University. Hazardous Materials Disposal Guide.[Link]

  • University of Otago. Laboratory chemical waste disposal guidelines.[Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.[Link]

  • ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.[Link]

  • European Medicines Agency. Desloratadine Actavis Assessment Report.[Link]

  • LeadingAge. New EPA Rule on Pharmaceutical Waste Disposal.[Link]

  • National Institutes of Health. NIH Waste Disposal Guide 2022.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.